3-Cyclopropylisoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-2-5(1)6-3-4-8-7-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICQIUSBYUOAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Cyclopropylisoxazole: Mechanism and Methodology
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse biological activities.[1] The incorporation of a cyclopropyl group, a well-regarded bioisostere for phenyl rings and other functionalities, can significantly enhance metabolic stability, binding affinity, and potency.[2][3] This guide provides an in-depth examination of the predominant synthesis mechanism for 3-cyclopropylisoxazole, focusing on the 1,3-dipolar cycloaddition pathway. It offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and the causal reasoning behind methodological choices, designed for researchers and professionals in organic synthesis and drug discovery.
Introduction: The Significance of the this compound Moiety
The this compound structure marries the pharmacologically significant isoxazole ring with the unique stereoelectronic properties of a cyclopropane substituent. Isoxazole-containing molecules are found in numerous commercial drugs, exhibiting activities ranging from antimicrobial to anti-inflammatory and anticancer.[1][4][5] The cyclopropyl fragment is not merely a small alkyl group; its high s-character C-H bonds and strained ring structure confer a unique conformational rigidity and electronic profile that can improve key drug-like properties.[2] This combination makes this compound a valuable building block for creating novel chemical entities with optimized therapeutic potential.
The most robust and widely adopted method for constructing the isoxazole core is the [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[4][6] This reaction provides a highly efficient and often regioselective route to the 5-membered heterocyclic system.[7][8] This guide will focus on this cornerstone reaction, detailing the preparation of the necessary precursors and the mechanistic intricacies of the final ring-forming step.
The Core Synthesis Mechanism: [3+2] Cycloaddition
The synthesis of this compound is most effectively achieved via the 1,3-dipolar cycloaddition of a cyclopropanecarbonitrile oxide (the 1,3-dipole) with an acetylene source (the dipolarophile).[4][9] This reaction is a concerted, pericyclic process where the three atoms of the dipole and the two atoms of the dipolarophile's pi system join in a single transition state to form the five-membered isoxazole ring.[4][8]
The key to this synthesis lies in the in situ generation of the highly reactive and unstable nitrile oxide intermediate from a stable precursor.[6][10] The overall transformation can be dissected into two primary stages:
-
Formation of the 1,3-Dipole: Generation of cyclopropanecarbonitrile oxide from cyclopropanecarboxaldehyde.
-
Cycloaddition: The reaction of the in situ generated nitrile oxide with a suitable alkyne.
Stage 1: Generation of Cyclopropanecarbonitrile Oxide
The cyclopropyl-substituted nitrile oxide is not commercially available due to its high reactivity and tendency to dimerize.[10] Therefore, it must be generated immediately prior to, or during, the cycloaddition reaction. A reliable and common pathway starts from cyclopropanecarboxaldehyde.
The process involves two discrete chemical transformations:
-
Oxime Formation: The aldehyde is condensed with hydroxylamine to form the corresponding aldoxime. This is a standard carbonyl chemistry reaction that proceeds readily.[11]
-
Oxidative Halogenation & Elimination: The aldoxime is converted into a hydroximoyl chloride, which is then treated with a non-nucleophilic base to eliminate HCl, yielding the nitrile oxide.
The causality for this two-step approach is rooted in efficiency and safety. Direct dehydration of the oxime to the nitrile oxide is possible but can sometimes require harsh conditions.[12] The hydroximoyl chloride pathway is highly reliable and proceeds under mild conditions, preventing degradation of the sensitive cyclopropyl group and ensuring the nitrile oxide is generated slowly and consumed immediately by the dipolarophile.
Caption: Workflow for the in-situ generation of the nitrile oxide.
Stage 2: The [3+2] Cycloaddition Reaction
Once the nitrile oxide is generated, it readily undergoes cycloaddition with an alkyne. To synthesize this compound specifically (unsubstituted at C4 and C5), the dipolarophile must be acetylene. Due to the challenges of handling gaseous acetylene, a common laboratory alternative is to use an acetylene surrogate, such as trimethylsilylacetylene, followed by a desilylation step. However, for directness, the reaction can be performed with cyclopropylacetylene, which is a liquid and easier to handle than acetylene gas.[13][14] This would yield 3,5-dicyclopropylisoxazole. For the purpose of this guide, which targets the parent this compound, we will describe the direct use of an acetylene source.
The mechanism is concerted, meaning all bond-forming and bond-breaking occurs in a single step. Frontier Molecular Orbital (FMO) theory provides the rationale for the reaction's facility. The reaction proceeds via the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Caption: Concerted [3+2] cycloaddition of nitrile oxide and acetylene.
Experimental Protocols & Data
The following protocols are presented as self-validating systems, incorporating steps for purification and recommending characterization to ensure the integrity of intermediates and the final product.
Protocol 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
This procedure details the conversion of the starting aldehyde to its oxime, the stable precursor to the 1,3-dipole.
Methodology:
-
Reaction Setup: To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol (EtOH, ~0.5 M), add hydroxylamine hydrochloride (NH₂OH·HCl, 1.1 eq).
-
Basification: Add sodium bicarbonate (NaHCO₃, 1.2 eq) portion-wise to the stirring solution at room temperature. The base is chosen to be mild enough to not deprotonate other parts of the molecule while neutralizing the HCl salt of hydroxylamine. Effervescence (CO₂ evolution) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude oxime.
-
Purification & Characterization: The crude product can often be used directly in the next step. If required, purification can be achieved by silica gel chromatography. The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity.
Protocol 2: One-Pot Synthesis of this compound
This one-pot procedure combines the in situ generation of the nitrile oxide and its subsequent cycloaddition.
Methodology:
-
Reaction Setup: Dissolve cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (~0.2 M) in a flask equipped with a stirring bar and an addition funnel.
-
Chlorination: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. The choice of NCS provides a mild and selective chlorinating agent.
-
Acetylene Introduction: While the hydroximoyl chloride is forming, prepare the acetylene source. Pass a gentle stream of acetylene gas through the solution for 15 minutes. Alternatively, for a safer and more controlled approach, use a solution of a protected alkyne like trimethylsilylacetylene (1.2 eq).
-
Elimination & Cycloaddition: Add a solution of triethylamine (Et₃N, 1.5 eq) in the reaction solvent dropwise via the addition funnel over 30 minutes. Triethylamine is a non-nucleophilic base that effectively promotes the elimination of HCl to generate the nitrile oxide without competing side reactions.[15] The nitrile oxide is trapped as it is formed by the acetylene present in the solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel. The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Quantitative Data Summary
While yields are highly dependent on scale and specific conditions, the following table provides representative data for key transformations in isoxazole synthesis based on analogous reactions in the literature.
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Oxime Formation | Aldehyde, NH₂OH·HCl | NaHCO₃ | EtOH | RT | 4-6 | >90 |
| [3+2] Cycloaddition | Aldoxime, Alkyne | NCS, Et₃N | DCM/THF | 0 to RT | 12-16 | 60-85 |
Alternative Synthetic Routes
While the 1,3-dipolar cycloaddition is the most prominent method, other strategies exist for synthesizing substituted isoxazoles, which could be adapted for this target.[4][16]
-
Condensation of β-Diketones: A classical approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[17] For this specific target, one would require 1-cyclopropyl-1,3-propanedione, which may need to be synthesized separately, making this a less direct route.[18]
-
Metal-Catalyzed Cyclizations: Various transition metals, including copper, palladium, and gold, can catalyze the cyclization of appropriately functionalized precursors like propargyl oximes.[16][19] These methods can offer high efficiency and control but may require more complex starting materials.[20]
Conclusion
The synthesis of this compound is reliably achieved through a well-established and mechanistically understood pathway centered on the 1,3-dipolar cycloaddition reaction. The core of this strategy is the efficient, one-pot, in situ generation of cyclopropanecarbonitrile oxide from its stable aldoxime precursor, followed by its immediate trapping with an acetylene dipolarophile. This approach is modular, robust, and leverages mild reaction conditions, making it highly suitable for applications in medicinal chemistry and drug discovery programs where access to novel, structurally diverse scaffolds is paramount. The insights provided in this guide equip researchers with the foundational knowledge and practical protocols to confidently apply this powerful synthetic methodology.
References
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Spectroscopic Characterization of 3-Cyclopropylisoxazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-cyclopropylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. The protocols and interpretations are grounded in established principles of spectroscopic analysis.
Molecular Structure and Synthesis Overview
This compound is a five-membered heterocyclic compound bearing a cyclopropyl substituent at the 3-position. The isoxazole ring is a core motif in numerous pharmacologically active molecules.[1][2] The synthesis of 3-substituted isoxazoles can be achieved through various methods, including the [3+2] cycloaddition of nitrile oxides with alkynes.[3][4] A plausible synthetic route to this compound involves the reaction of cyclopropanecarboxaldehyde oxime with an appropriate acetylene equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
High-resolution ¹H and ¹³C NMR spectra should be acquired on a 400 MHz or higher field spectrometer.[5][6][7]
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrumental Parameters (Typical):
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: 0 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the isoxazole ring proton and the cyclopropyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (isoxazole) | ~6.2 - 6.5 | Singlet | - |
| H-5 (isoxazole) | ~8.2 - 8.5 | Singlet | - |
| Methine (cyclopropyl) | ~1.8 - 2.2 | Multiplet | ~3-8 |
| Methylene (cyclopropyl) | ~0.8 - 1.2 | Multiplet | ~3-8 |
Causality of Chemical Shifts and Multiplicities:
-
Isoxazole Protons: The proton at the 4-position (H-4) of the isoxazole ring typically appears as a singlet in the range of 6.2-6.5 ppm.[2][6] The H-5 proton is generally more deshielded and appears further downfield. The lack of adjacent protons results in singlet multiplicities for these signals.
-
Cyclopropyl Protons: The cyclopropyl group protons exhibit a characteristic upfield chemical shift due to the ring current effect of the three-membered ring.[8][9][10] The methine proton, being attached to the isoxazole ring, will be the most downfield of the cyclopropyl protons. The methylene protons will appear as complex multiplets due to both geminal and vicinal coupling.[11]
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (isoxazole) | ~160 - 165 |
| C-4 (isoxazole) | ~100 - 105 |
| C-5 (isoxazole) | ~150 - 155 |
| Methine (cyclopropyl) | ~5 - 15 |
| Methylene (cyclopropyl) | ~5 - 15 |
Rationale for Chemical Shift Assignments:
-
Isoxazole Carbons: The carbon atoms of the isoxazole ring have characteristic chemical shifts. C-3 and C-5, being attached to the electronegative nitrogen and oxygen atoms, are significantly downfield.[12] C-4 is typically found in the more upfield region of the aromatic/heteroaromatic carbons.[13]
-
Cyclopropyl Carbons: The carbon atoms of the cyclopropyl ring are highly shielded and appear at unusually high field in the ¹³C NMR spectrum, often below 20 ppm.[14]
Diagram: Structure of this compound
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Thin Film (for liquids): Place a drop of the neat liquid between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
IR Spectral Data and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (cyclopropyl) | ~3080 - 3000 | Medium |
| C-H stretch (isoxazole) | ~3150 - 3100 | Medium |
| C=N stretch (isoxazole) | ~1600 - 1550 | Medium to Strong |
| C=C stretch (isoxazole) | ~1450 - 1400 | Medium |
| Ring breathing (isoxazole) | ~1300 - 1200 | Medium |
| C-O stretch (isoxazole) | ~1150 - 1050 | Strong |
Analysis of Vibrational Frequencies:
-
C-H Stretches: The C-H stretching vibrations of the cyclopropyl group and the isoxazole ring are expected just above 3000 cm⁻¹, characteristic of sp² and strained sp³ C-H bonds.[15][16]
-
Isoxazole Ring Vibrations: The isoxazole ring will exhibit several characteristic vibrations, including C=N and C=C stretching, as well as ring breathing modes.[17][18][19] The C-O stretch is also a prominent feature.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: MS Data Acquisition
Ionization Method: Electron Impact (EI) is a common method for the analysis of small organic molecules.
Instrumental Parameters:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Ionization Energy: 70 eV
-
Mass Range: 50 - 500 m/z
Mass Spectral Data and Interpretation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Significance |
| [M]⁺ | [C₆H₇NO]⁺ | Molecular Ion |
| [M-28]⁺ | [C₅H₇N]⁺ | Loss of CO |
| [M-42]⁺ | [C₄H₅NO]⁺ | Loss of C₂H₂ |
| [M-C₃H₅]⁺ | [C₃H₂NO]⁺ | Loss of cyclopropyl radical |
| [C₃H₅]⁺ | [C₃H₅]⁺ | Cyclopropyl cation |
Fragmentation Pathway:
The fragmentation of isoxazoles under electron impact is known to proceed through initial N-O bond cleavage.[20][21] This can be followed by rearrangements and loss of small neutral molecules like CO.[22] The cyclopropyl substituent can also be lost as a radical or a cation.
Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for this compound.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound, enabling its unambiguous structural confirmation. The data presented in this guide, based on established spectroscopic principles and data from related compounds, serves as a valuable reference for researchers in the fields of chemical synthesis and drug discovery.
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Biological Screening of 3-Cyclopropylisoxazole: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its fusion with a cyclopropyl moiety—a small, strained ring known to enhance metabolic stability and potency—presents the novel compound, 3-cyclopropylisoxazole, as a compelling candidate for drug discovery campaigns. This guide provides a comprehensive, technically-grounded framework for the systematic biological screening of this compound. Moving beyond a simple checklist of assays, we delve into the strategic rationale behind a tiered screening cascade, offering detailed, field-proven protocols and explaining the causal links between experimental design and data interpretation. This document is intended to serve as a practical whitepaper for researchers, scientists, and drug development professionals embarking on the evaluation of this and similar novel chemical entities.
Introduction: The Scientific Rationale for Screening this compound
The strategic combination of the isoxazole ring and a cyclopropyl group in a single molecule, this compound, creates a unique chemical entity with significant therapeutic potential. Isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The isoxazole ring acts as a versatile pharmacophore, capable of engaging in various biological interactions.[3][4]
The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to favorably modulate a compound's properties.[5][6] This small, rigid carbocycle can enhance binding potency to target proteins, improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation by cytochrome P450 (CYP) enzymes, and increase cell permeability.[6][7] Therefore, this compound warrants a thorough and systematic investigation to elucidate its biological activity profile and assess its potential as a lead compound for therapeutic development.
This guide outlines a logical, multi-tiered screening cascade designed to efficiently characterize the bioactivity and safety profile of this compound. The workflow begins with broad, high-throughput primary screens targeting plausible biological activities, followed by more focused secondary assays to confirm and characterize initial hits, and concludes with critical early safety and liability assessments.
The Drug Discovery and Screening Workflow
The journey from a novel compound to a potential drug candidate is a systematic process of evaluation and elimination.[1][8][9] The following diagram illustrates a typical drug discovery workflow, providing context for the specific screening cascade detailed in this guide.
Caption: A generalized workflow of the drug discovery and development process.
Tier 1: Primary Screening - Unveiling Primary Bioactivity
The initial screening phase aims to broadly survey the compound for significant biological effects based on the known activities of its constituent chemical moieties. For this compound, the most promising starting points are anti-inflammatory and antibacterial screens.
Anti-Inflammatory Activity: COX-2 Inhibition Assay
Rationale: Many isoxazole-containing compounds, such as the COX-2 inhibitor valdecoxib, function as anti-inflammatory agents.[1] Cyclooxygenase-2 (COX-2) is an enzyme that is upregulated during inflammation and catalyzes the production of prostaglandins, key mediators of pain and inflammation.[10][11] A cell-based assay measuring the inhibition of prostaglandin E2 (PGE2) production provides a physiologically relevant method to assess the anti-inflammatory potential of this compound.[12]
Caption: TNF-α signaling cascade leading to COX-2 expression and PGE2 production.[13]
This protocol is adapted for a 96-well plate format using murine macrophage cells (e.g., RAW 264.7), which reliably express COX-2 upon stimulation.[12]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Celecoxib).
-
COX-2 Induction: Add lipopolysaccharide (LPS) to all wells (except for the unstimulated control) at a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available competitive ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Antibacterial Activity: Broth Microdilution Assay
Rationale: Isoxazole derivatives have been reported to possess antibacterial properties.[1] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[4][14][15]
A common target for antibacterial agents is the bacterial cell wall synthesis pathway, which is essential for bacterial survival and absent in mammalian cells.[16][17]
Caption: Key stages of the bacterial cell wall synthesis pathway.[7][17][18][19]
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[20][21]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). Final volumes in each well should be 50 µL.
-
Bacterial Inoculum: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only). A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a quality control.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[4]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Tier 2: Secondary and Safety Screening
Compounds that demonstrate promising activity in primary screens are advanced to Tier 2. This stage involves confirming the primary activity, assessing general toxicity, and evaluating key drug-like properties.
General Cytotoxicity: MTT Assay
Rationale: It is crucial to determine if the observed biological activity is due to a specific mechanism or simply a result of general cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[22][23][24][25]
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 or the RAW 264.7 cells from the primary screen) into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the same concentration range of this compound used in the primary screens for 24-48 hours.
-
MTT Addition: Remove the treatment media and add 100 µL of fresh media and 10 µL of 12 mM MTT stock solution to each well. Incubate for 3-4 hours at 37°C, allowing living cells to reduce the yellow MTT to purple formazan crystals.[25][26]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[26]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the CC₅₀ (the concentration that reduces cell viability by 50%). A good therapeutic candidate should have a CC₅₀ significantly higher than its IC₅₀ or MIC.
Genotoxicity Potential: Ames Test
Rationale: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[3][27] It is a critical regulatory requirement for preclinical safety assessment. The test uses strains of Salmonella typhimurium that are mutated to be unable to synthesize histidine (his-). A positive result occurs if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[5][6][28]
-
Strain Preparation: Use several Salmonella typhimurium strains (e.g., TA98, TA100) to detect different types of mutations.
-
Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation, as some compounds only become mutagenic after being metabolized.[3]
-
Exposure: In a test tube, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Add this mixture to a molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic potential.
Early ADME - In Vitro Metabolic Stability
Rationale: Assessing a compound's stability in the presence of metabolic enzymes is crucial for predicting its in vivo half-life and oral bioavailability. The liver microsomal stability assay is a standard in vitro method to evaluate susceptibility to Phase I metabolism, primarily by CYP enzymes.[29][30][31][32]
-
Reaction Setup: Incubate this compound (typically at 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer at 37°C.[29][30]
-
Initiation: Start the metabolic reaction by adding the cofactor NADPH.[29]
-
Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes).[30]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to precipitate the proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).
Early Cardiovascular Safety: hERG Channel Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[33] Therefore, assessing a compound's activity against the hERG channel is a critical safety screen in early drug discovery.[34]
High-throughput automated patch-clamp systems are the standard for early hERG screening.[34]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Procedure: The automated system performs whole-cell patch-clamp recordings.
-
Compound Application: The cells are exposed to increasing concentrations of this compound.
-
Measurement: The system applies a specific voltage protocol to elicit the hERG current and measures the degree of channel inhibition caused by the compound.[35]
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC₅₀ value is determined. This value is compared against the expected therapeutic plasma concentration to assess the risk of QT prolongation.
Data Summary and Interpretation
Effective data presentation is key to making informed decisions. The quantitative results from the screening cascade should be summarized for clear comparison.
Table 1: Hypothetical Biological Screening Data for this compound
| Assay Type | Assay Name/Target | Endpoint | Result | Interpretation |
| Primary Activity | Cell-Based COX-2 Inhibition | IC₅₀ | 50 nM | Potent anti-inflammatory activity. |
| Antibacterial (S. aureus) | MIC | >128 µg/mL | No significant antibacterial activity against Gram-positive bacteria. | |
| Antibacterial (E. coli) | MIC | >128 µg/mL | No significant antibacterial activity against Gram-negative bacteria. | |
| Secondary/Safety | MTT Cytotoxicity (HEK293) | CC₅₀ | 75 µM | Low cytotoxicity; high therapeutic index (CC₅₀/IC₅₀ > 1000). |
| Ames Test (S. typhimurium) | - | Negative | No evidence of mutagenicity. | |
| Human Liver Microsomal Stability | t₁/₂ | 95 min | Moderately high stability, suggesting a potentially favorable in vivo half-life. | |
| hERG Channel Inhibition | IC₅₀ | >30 µM | Low risk of causing cardiac QT prolongation. |
Based on this hypothetical data, this compound emerges as a potent and selective anti-inflammatory agent with a favorable early safety profile, warranting progression to lead optimization and further preclinical studies.
Conclusion
This technical guide has outlined a logical and robust screening cascade for the novel compound this compound. By integrating scientifically driven primary screens with essential secondary and safety assays, this workflow enables a comprehensive and efficient evaluation of the compound's therapeutic potential. The detailed protocols and underlying rationale provide a self-validating framework for researchers to generate high-quality, interpretable data. The successful navigation of this cascade can identify promising lead candidates like this compound, paving the way for the development of next-generation therapeutics.
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The 3-Cyclopropylisoxazole Scaffold: A Privileged Motif in Kinase Inhibition
An In-Depth Technical Guide to its Structure-Activity Relationship and Drug Discovery Potential
Introduction: The Allure of a Compact Powerhouse
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is paramount. Among the myriad of heterocyclic systems, the isoxazole ring has emerged as a cornerstone in the design of bioactive molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The strategic incorporation of a cyclopropyl group at the 3-position of the isoxazole core introduces a unique three-dimensional character and conformational rigidity. This seemingly simple structural modification can profoundly influence a molecule's interaction with its biological target, often leading to enhanced potency and selectivity.[3] The cyclopropyl moiety, a bioisostere for various functional groups, can improve metabolic stability and receptor affinity, making the 3-cyclopropylisoxazole scaffold a particularly attractive starting point for the development of novel therapeutics, especially in the realm of kinase inhibition.[3]
This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of this compound derivatives, with a particular focus on their role as kinase inhibitors. We will delve into the causal relationships behind experimental design, present detailed methodologies, and offer insights for researchers, scientists, and drug development professionals engaged in the discovery of next-generation targeted therapies.
Deconstructing the Scaffold: A Deep Dive into Structure-Activity Relationships
The true potential of the this compound core is unlocked through meticulous exploration of substitutions at various positions of the isoxazole ring. The following sections dissect the impact of these modifications on biological activity, drawing upon key findings in the field.
The Pivotal Role of the 5-Position: A Case Study in JNK Inhibition
A seminal study on the development of novel isoxazole-based inhibitors of c-Jun N-terminal kinase (JNK), a critical regulator of inflammatory and apoptotic signaling, provides invaluable insights into the SAR of this scaffold. While the primary focus of the study was not exclusively on 3-cyclopropyl derivatives, it included a compound bearing a cyclopropyl group at the 5-position, offering a direct comparison of its influence on inhibitory activity against JNK and the related p38 kinase.[4]
The core structure investigated features a 4-(4-fluorophenyl)isoxazole moiety. The structure-activity relationship at the 5-position of the isoxazole ring is particularly illuminating.
-
Small Alkyl Groups are Well-Tolerated: The introduction of a methyl group at the 5-position maintained potent JNK3 inhibition and improved selectivity over p38 kinase.[4]
-
Cyclopropyl Moiety Enhances Potency: The presence of a cyclopropyl group at the 5-position was well-tolerated, indicating that this small, rigid ring system is a favorable substituent for maintaining potent kinase inhibition.[4]
-
Steric Hindrance is Detrimental: Larger substituents at the 5-position led to a decrease in potency, highlighting the importance of a compact substitution pattern in this region for effective binding to the kinase active site.[4]
-
Hydrogen Bonding Potential is Key: A hydroxyl group at the 5-position resulted in a significant increase in potency for JNK3, suggesting the formation of a crucial hydrogen bond interaction within the kinase's active site. However, this modification led to poor metabolic stability.[4]
The following table summarizes the quantitative SAR data for substitutions at the 5-position of the 4-(4-fluorophenyl)isoxazole scaffold as JNK3 and p38 inhibitors.[4]
| Compound | R (Substitution at 5-position) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 3 | H | 0.026 | 0.057 |
| 5 | Cyclopropyl | 0.070 | 0.563 |
| 6 | CH₃ | 0.032 | 0.265 |
| 10 | NHMe | 0.027 | 0.180 |
| 13 | OH | 0.001 | 0.020 |
Data extracted from Reference[4]
This data underscores a critical principle in the design of this compound derivatives: while the cyclopropyl group at the 3-position provides a foundational structural element, fine-tuning of potency and selectivity is heavily dependent on the nature of the substituent at the 5-position.
Caption: General SAR flowchart for this compound derivatives.
The Influence of the 4-Position: Tailoring Selectivity
While the 5-position often dictates potency through direct interactions in the active site, the substituent at the 4-position frequently plays a crucial role in determining selectivity. In many kinase inhibitors, this position is occupied by an aryl or heteroaryl group that can engage in various interactions, including van der Waals forces and π-π stacking, with amino acid residues in the solvent-exposed region of the ATP-binding pocket.
The choice of the aryl group at the 4-position can significantly impact the inhibitor's selectivity profile across the kinome. For instance, substitutions on this aryl ring can modulate the electronic properties and steric bulk of the molecule, thereby favoring binding to one kinase over another. This highlights the importance of a comprehensive medicinal chemistry campaign that systematically explores a variety of substituted aryl and heteroaryl moieties at this position to identify derivatives with the desired selectivity profile.
Experimental Protocols: From Synthesis to Biological Evaluation
A robust and reproducible synthetic route is the bedrock of any successful drug discovery program. The following sections provide a detailed, step-by-step methodology for the synthesis of a representative this compound derivative and a standard protocol for its biological evaluation in a kinase assay.
Synthesis of a 3-Cyclopropyl-4-aryl-5-amidoisoxazole Derivative
This synthetic protocol is a representative example and may require optimization for specific target molecules.
Step 1: Synthesis of the β-Ketoester
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, slowly add ethyl cyclopropanecarboxylate (1.0 eq) at 0 °C.
-
After stirring for 15 minutes, add the desired acetophenone (1.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding β-ketoester.
Step 2: Formation of the Isoxazole Ring
-
Dissolve the β-ketoester (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 3-cyclopropyl-4-aryl-isoxazole-5-carboxylate.
Step 3: Amide Coupling
-
To a solution of the isoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours until the saponification is complete.
-
Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude carboxylic acid, which can be used in the next step without further purification.
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) and add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add the desired amine (1.1 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Dilute the reaction mixture with DCM, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield the desired 3-cyclopropyl-4-aryl-5-amidoisoxazole derivative.
Caption: Synthetic workflow for a this compound derivative.
In Vitro Kinase Inhibition Assay (Example: p38α MAP Kinase)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific kinase, such as p38α MAP kinase, which is a key player in inflammatory signaling.[5][6]
Materials:
-
Recombinant human p38α MAP kinase
-
Biotinylated substrate peptide (e.g., Biotin-MEF2A)
-
ATP
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-substrate antibody
-
DELFIA® enhancement solution
-
Time-resolved fluorescence (TRF) plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (for control wells).
-
Add 5 µL of the recombinant p38α kinase and biotinylated substrate peptide solution in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final concentration of ATP should be at or near its Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop solution containing EDTA.
-
Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate three times with a wash buffer.
-
Add 10 µL of the Europium-labeled anti-phospho-substrate antibody and incubate for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 10 µL of DELFIA® enhancement solution and incubate for 5-10 minutes.
-
Read the time-resolved fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Future Perspectives and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The inherent structural features of this motif, combining the versatile isoxazole core with the conformationally constrained cyclopropyl group, offer a compelling platform for the design of potent, selective, and metabolically stable drug candidates.
Future research in this area should focus on:
-
Systematic Exploration of Substituent Effects: A comprehensive investigation of a wider range of substituents at the 4- and 5-positions is warranted to build a more detailed and predictive SAR model.
-
Expansion to Diverse Kinase Targets: While JNK and p38 have been explored, the application of this scaffold to other kinase families, such as receptor tyrosine kinases, holds significant promise.[7]
-
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be instrumental in elucidating the precise binding modes of these inhibitors and guiding the rational design of next-generation derivatives with improved properties.
References
-
[Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][7]triazine-based VEGFR-2 kinase inhibitors.]([Link])
-
[Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.]([Link])
Sources
- 1. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]
- 2. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the 3-Cyclopropylisoxazole Scaffold
An In-Depth Technical Guide to the Pharmacokinetics of 3-Cyclopropylisoxazole Compounds
In modern medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. The this compound motif has emerged as a structure of significant interest, representing a synergistic combination of two moieties, each offering distinct advantages. The isoxazole ring is a versatile five-membered heterocycle that serves as a bioisosteric replacement for other functional groups, capable of engaging in various non-covalent interactions, and is a cornerstone of numerous biologically active compounds.[1][2][3] The cyclopropyl group, a small, strained carbocycle, is far from a simple linker; its unique electronic properties and conformational rigidity are frequently exploited to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[4][5][6] The high bond dissociation energy of its C-H bonds often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of any chemical series is fundamental to successful drug development.[8][9] Early and accurate ADME profiling allows for the selection of candidates with favorable drug-like attributes, thereby reducing the risk of costly late-stage failures.[10] This guide provides drug development professionals with an in-depth analysis of the pharmacokinetic profile of this compound compounds, focusing on the core in vitro assays that form the foundation of a robust ADME screening cascade. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols.
Absorption: Assessing Oral Bioavailability Potential
For most orally administered drugs, absorption across the intestinal wall is the first major hurdle.[11] The permeability of a compound is a key determinant of its absorption. The Caco-2 cell permeability assay is the industry's gold standard for predicting human intestinal absorption in vitro.[11][12] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of cells that mimic the intestinal epithelium, complete with tight junctions and the expression of key uptake and efflux transporters.[13][14]
Core Experiment: Bidirectional Caco-2 Permeability Assay
This assay measures the apparent permeability coefficient (Papp) of a compound across the Caco-2 monolayer in both the absorptive (Apical-to-Basolateral, A-B) and secretive (Basolateral-to-Apical, B-A) directions.[15] A significant difference between these values can indicate the involvement of active transport.
Causality Behind the Method:
-
Cell Differentiation: Caco-2 cells are cultured for 21 days to allow for the formation of a confluent, differentiated monolayer with robust tight junctions, which is critical for modeling the intestinal barrier.[11]
-
Monolayer Integrity: Transepithelial Electrical Resistance (TEER) is measured before the experiment. A high TEER value confirms that the tight junctions are intact, ensuring that compound transport occurs through the cells (transcellular) or between the tight junctions (paracellular), rather than through gaps in the monolayer.[13]
-
Bidirectional Assessment: Measuring both A-B and B-A transport allows for the calculation of an Efflux Ratio (ER = Papp B-A / Papp A-B) . An ER greater than 2 is a strong indicator that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the intestinal cells and back into the lumen, limiting its absorption.[13]
Detailed Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell™ filter supports (e.g., 12-well, 0.4 µm pore size) and culture for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids).
-
-
Pre-Assay Validation:
-
Measure the TEER of each well using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².
-
Concurrently, run a Lucifer Yellow permeability test. A low Papp for this fluorescent marker (<10 nm/s) confirms monolayer integrity.
-
-
Compound Preparation:
-
Prepare a dosing solution of the test compound (e.g., 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH 7.4. Prepare enough for both A-B and B-A experiments.
-
-
Permeability Measurement (A-B Direction):
-
Wash the monolayers on both apical (A) and basolateral (B) sides with pre-warmed transport buffer.
-
Add the compound dosing solution to the apical chamber (donor).
-
Add fresh transport buffer to the basolateral chamber (receiver).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm) for a set time (e.g., 2 hours).[13]
-
At T=0 and T=2 hours, take samples from both the donor and receiver chambers.
-
-
Permeability Measurement (B-A Direction):
-
Perform the same steps as above, but add the compound dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sample Analysis & Data Calculation:
-
Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[14]
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the filter membrane (e.g., 1.12 cm² for a 12-well plate).
-
C₀ is the initial concentration in the donor chamber.
-
-
-
Calculate the Efflux Ratio (ER).
-
Data Presentation: Interpreting Permeability Data
| Papp (A-B) Value (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1 | Low (<20%) |
| 1 - 10 | Moderate (20-70%) |
| > 10 | High (>70%) |
| Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |
| < 2 | Not a significant efflux substrate. |
| > 2 | Potential substrate of efflux transporters. |
Distribution: Understanding Tissue Availability
Once absorbed, a drug distributes throughout the body via the systemic circulation. A critical parameter governing this process is Plasma Protein Binding (PPB).[16] Most drugs bind reversibly to plasma proteins like albumin and α1-acid-glycoprotein.[17][18] It is a core tenet of pharmacology that only the unbound (free) fraction of a drug is available to cross membranes, interact with its biological target, and be metabolized or excreted.[17] Therefore, high PPB can limit efficacy and affect clearance. The "gold standard" for measuring PPB is Equilibrium Dialysis.[17][18]
Core Experiment: Rapid Equilibrium Dialysis (RED) for PPB
The RED method uses a device with two chambers separated by a semipermeable membrane (MWCO 12-14 kDa) that allows free drug to pass but retains proteins and protein-bound drug.[17][19]
Causality Behind the Method:
-
Equilibrium: The system is incubated until the concentration of free drug is equal in both the plasma-containing chamber and the protein-free buffer chamber.[20] This equilibrium is the physical basis for the measurement.
-
LC-MS/MS Analysis: By measuring the final drug concentration in both chambers, the fraction of drug bound to proteins can be accurately calculated.[17]
-
Self-Validation: Preliminary experiments should assess the compound's stability in plasma and non-specific binding to the device to ensure the final results are trustworthy.[20]
Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Device Preparation:
-
Use a commercially available RED device (e.g., Thermo Scientific Pierce RED Device).[19]
-
Prepare dialysis inserts according to the manufacturer's instructions.
-
-
Compound & Plasma Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spike the test compound into plasma (human, rat, etc.) to a final concentration (e.g., 1 µM). The final solvent concentration should be low (<1%) to avoid protein denaturation.[17]
-
-
Assay Setup:
-
Add the spiked plasma to one chamber of the dialysis insert (the plasma chamber).
-
Add an equal volume of dialysis buffer (e.g., PBS, pH 7.4) to the adjacent chamber (the buffer chamber).
-
Assemble the device, ensuring a tight seal.
-
-
Incubation:
-
Incubate the sealed plate at 37°C on an orbital shaker for a predetermined time (typically 4-6 hours, determined in preliminary experiments) to reach equilibrium.[20]
-
-
Sample Collection & Processing:
-
After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
To the plasma aliquot, add an equal volume of clean buffer. To the buffer aliquot, add an equal volume of blank plasma. This "matrix matching" is critical for avoiding differential matrix effects during LC-MS/MS analysis.
-
Precipitate proteins from both final samples by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant for analysis.
-
-
Analysis & Calculation:
-
Quantify the peak area of the test compound in both samples using a validated LC-MS/MS method.
-
Calculate the percentage of bound and unbound drug:
-
% Unbound (fu) = (Buffer Chamber Concentration / Plasma Chamber Concentration) * 100
-
% Bound = 100 - % Unbound
-
-
Data Presentation: Classification of Plasma Protein Binding
| % Bound | Classification | Implication |
| < 90% | Low to Moderate Binding | Larger free fraction available for therapeutic effect and clearance. |
| 90% - 99% | High Binding | Small changes in binding can significantly alter the free fraction. |
| > 99% | Very High Binding | Very small free fraction; potential for drug-drug interactions via displacement from binding sites. |
Metabolism: Predicting Stability and Clearance
Metabolism is the body's process of chemically modifying xenobiotics to facilitate their excretion. The liver is the primary site of drug metabolism, which is broadly divided into Phase I (functionalization, e.g., oxidation) and Phase II (conjugation, e.g., glucuronidation) reactions.[21] The stability of a compound in the presence of liver enzymes is a key predictor of its in vivo half-life and hepatic clearance. The liver microsomal stability assay is a high-throughput, cost-effective method to assess Phase I metabolic stability.[22]
Causality Behind the Method:
-
Subcellular Fraction: Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes. They contain a high concentration of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily.[22]
-
Cofactor Dependence: The activity of CYP enzymes is dependent on the cofactor NADPH.[21] Therefore, the reaction is initiated by adding an NADPH-regenerating system. A control incubation without NADPH is essential to confirm that compound loss is due to enzymatic metabolism and not chemical instability.[21]
-
Data Analysis: By measuring the disappearance of the parent compound over time, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[22]
Metabolic Profile of the this compound Scaffold
The metabolic fate of this scaffold is a balance between the stability of its components.
-
Cyclopropyl Group: Generally, this group is metabolically robust due to its strong C-H bonds, often used specifically to block a known metabolic hotspot.[5][7] However, it is not inert. Oxidation can occur, and when attached to an amine, it can lead to bioactivation and the formation of reactive metabolites.[7]
-
Isoxazole Ring: The N-O bond of the isoxazole ring can be susceptible to reductive cleavage, leading to ring-opening. The specific substituents on the isoxazole and elsewhere on the molecule will heavily influence its metabolic pathway. Some studies on substituted isoxazoles have noted high clearance in Phase I metabolism.[23]
Diagram: Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways for a this compound scaffold.
Detailed Protocol: Human Liver Microsomal (HLM) Stability Assay
-
Reagent Preparation:
-
Thaw pooled HLM (e.g., from a commercial supplier) at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4). Keep on ice.[24]
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21]
-
Prepare a stock solution of the test compound (e.g., 100 µM in acetonitrile or DMSO).
-
-
Incubation Setup (96-well plate format):
-
For each compound, prepare multiple wells for each time point (e.g., 0, 5, 15, 30, 60 min).
-
Add the HLM solution to the wells and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
Immediately add the test compound to a final concentration of 1 µM.[24]
-
Control: Run a parallel incubation without the NADPH-regenerating system.
-
-
Time Course & Reaction Quenching:
-
At each designated time point, stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (for LC-MS/MS analysis).[22] The 0-minute time point is quenched immediately after adding the compound.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 4000 g for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression line of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint):
-
t½ (min) = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
-
-
Data Presentation: Classification of Microsomal Stability
| In Vitro t½ (minutes) | Classification | Predicted In Vivo Hepatic Clearance |
| > 60 | Low | Low |
| 15 - 60 | Moderate | Moderate |
| < 15 | High | High |
An Integrated In Vitro PK Screening Strategy
Effective drug discovery relies on a tiered, iterative approach to ADME testing. Data from simple, high-throughput assays inform which compounds progress to more complex, lower-throughput, and resource-intensive assays. This logical progression ensures that decisions are made based on a holistic understanding of a compound's properties.
Diagram: Tiered In Vitro ADME/PK Workflow
Caption: A logical, tiered workflow for in vitro ADME/PK screening in drug discovery.
Conclusion and Future Directions
The this compound scaffold offers a compelling foundation for the design of novel therapeutics. Its pharmacokinetic profile is generally favorable, with the cyclopropyl group often imparting metabolic stability. However, as this guide has detailed, a thorough and early investigation into its ADME properties is non-negotiable. The core in vitro assays—Caco-2 permeability, microsomal stability, and plasma protein binding—provide the essential data needed to build a comprehensive PK profile. By understanding a compound's absorption potential, metabolic fate, and distribution characteristics, researchers can make informed decisions, prioritize the most promising candidates, and rationally design the next generation of molecules. The robust, self-validating protocols described herein provide the framework for generating high-quality, reproducible data, ultimately de-risking the path from discovery to clinical development.
References
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Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from Enamine website.[17][18]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from BioIVT website.[20]
- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from ResearchGate.[25]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[4]
-
Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences.[19]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from AxisPharm website.[26]
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Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from Creative Biolabs website.[8]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from Creative Bioarray website.[11]
-
Dana Bioscience. (n.d.). Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration. Retrieved from Dana Bioscience website.[16]
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Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from Concept Life Sciences website.[10]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from protocols.io.[21]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[7]
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Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols.[15]
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WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from WuXi AppTec website.[9]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from JRC website.[12]
- Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling.
-
Enamine. (n.d.). Caco-2 Permeability Assay. Retrieved from Enamine website.[13]
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Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from Domainex website.[22]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website.[24]
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Tandon, R., & Kirsch, L. E. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[5]
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van Breemen, R. B., & Li, Y. (2006). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology.[14]
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ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from ResearchGate.[6]
- BenchChem. (2025). The Cyclopropyl Moiety: A Linchpin in Aromatic System Reactivity and Drug Design.
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de Vries, H., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry.[23]
- ResearchGate. (n.d.). ADME properties of compounds 3a-h.
- ResearchGate. (n.d.). Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile....
- ResearchGate. (n.d.). Examples of isoxazole-containing drugs.
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Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Journal of Heterocyclic Chemistry.[1]
- ResearchGate. (n.d.). Pharmacokinetics of the studied compounds.
- Kuey, N. (n.d.).
- IJCRT.org. (n.d.).
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Sharma, P., & Kumar, V. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research.[2]
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Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.[3]
- ResearchGate. (2025). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS....
- Current Medicinal Chemistry. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- ResearchGate. (2025). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
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History of Medicine. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW.[27]
- OUCI. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
- Pharma Focus Asia. (n.d.). Scaffold Hopping in Drug Discovery.
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History of Medicine. (2022). PHARMACOKINETIC CONSIDERATIONS IN DRUG DEVELOPMENT: A REVIEW.[28]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 3-Cyclopropylisoxazole
Abstract
The confluence of the isoxazole heterocycle and the cyclopropyl moiety has given rise to a plethora of biologically active molecules, establishing the cyclopropylisoxazole core as a privileged scaffold in modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of a fundamental exemplar of this class: 3-Cyclopropylisoxazole. We will delve into the seminal synthetic approaches that first brought this molecule to the forefront, detail established experimental protocols for its preparation, and explore its contemporary applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemistry and significance of this versatile building block.
Introduction: The Strategic Union of Isoxazole and Cyclopropane in Drug Design
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of many commercially available drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive compounds.[2] The isoxazole moiety is found in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[3]
Complementing the isoxazole is the cyclopropyl group, the smallest carbocyclic ring. Far from being a mere saturated hydrocarbon, its significant ring strain imparts unique electronic and conformational properties.[4] In drug design, the incorporation of a cyclopropyl group can lead to enhanced metabolic stability by fortifying C-H bonds against oxidative degradation, improved potency through conformational restriction, and modulation of physicochemical properties to optimize ADME profiles.[4][5] The strategic combination of these two motifs in this compound creates a versatile and valuable building block for the synthesis of complex molecular architectures with significant therapeutic potential.
Discovery and Seminal Synthesis
While the intrinsic value of both the isoxazole and cyclopropyl groups has been long appreciated, the specific history of the parent this compound is less documented in terms of a singular "discovery" event. Its emergence in the scientific literature appears to be a direct result of the development of synthetic methodologies for substituted isoxazoles. A pivotal publication by Singh, Junjappa, and Ila in 1999 described a facile and regioselective synthesis of both 3-cyclopropyl- and 5-cyclopropyl-isoxazoles, providing a practical route to these compounds and likely spurring further investigation into their utility.[6]
The work of Singh and his colleagues established a key synthetic pathway starting from readily available cyclopropyl ketones, demonstrating a controlled approach to the synthesis of the 3-substituted isomer. This development was crucial for enabling the exploration of this compound and its derivatives in various research and development programs.
Synthetic Methodologies: A Practical Guide
The synthesis of this compound can be approached through several strategic disconnections. The most historically significant and practical laboratory-scale preparations often involve the construction of the isoxazole ring from a cyclopropyl-containing precursor.
From Cyclopropyl β-Enaminones and Hydroxylamine
A versatile and well-documented approach involves the reaction of a cyclopropyl-substituted β-enaminone with hydroxylamine. This method allows for the regioselective formation of the isoxazole ring.
Experimental Protocol: Synthesis of 3-Cyclopropyl-5-methylisoxazole
This protocol is adapted from established methodologies for the synthesis of 3-substituted isoxazoles.
-
Step 1: Synthesis of 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one.
-
To a solution of cyclopropyl methyl ketone (1.0 eq) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude β-enaminone, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization with Hydroxylamine.
-
Dissolve the crude 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (1.5 eq) in water.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 3-cyclopropyl-5-methylisoxazole.
-
Causality in Experimental Choices:
-
DMF-DMA as a Reagent: DMF-DMA serves as a convenient one-carbon source and a dimethylamine donor to form the enaminone. The enaminone is a key intermediate as it provides the three-carbon backbone required for the isoxazole ring and has a built-in leaving group (dimethylamine) to facilitate the subsequent cyclization.
-
Hydroxylamine Hydrochloride and Base: Hydroxylamine hydrochloride is a stable salt of hydroxylamine. A base is required to liberate the free hydroxylamine, which is the active nucleophile in the cyclization reaction.
-
Regioselectivity: The reaction of the β-enaminone with hydroxylamine proceeds with high regioselectivity to yield the 3-cyclopropyl-5-methylisoxazole. This is dictated by the nucleophilic attack of the hydroxylamine nitrogen at the carbonyl carbon, followed by intramolecular cyclization and elimination of dimethylamine and water.
Diagram of the Synthetic Workflow:
Caption: Synthesis of 3-cyclopropyl-5-methylisoxazole.
1,3-Dipolar Cycloaddition Strategy
An alternative and powerful method for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1] For the synthesis of this compound, this would involve the reaction of cyclopropanecarbonitrile oxide with acetylene.
Conceptual Workflow:
-
Generation of Cyclopropanecarbonitrile Oxide: The nitrile oxide can be generated in situ from cyclopropanecarboxaldoxime by oxidation with an agent like sodium hypochlorite or N-chlorosuccinimide.
-
Cycloaddition with Acetylene: The generated nitrile oxide then undergoes a [3+2] cycloaddition reaction with acetylene to form the this compound ring.
Diagram of the 1,3-Dipolar Cycloaddition:
Caption: 1,3-Dipolar cycloaddition route to this compound.
This method offers the advantage of building the isoxazole ring in a single, often highly regioselective, step. The choice of synthetic route will often depend on the availability of starting materials and the desired substitution pattern on the isoxazole ring.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold has emerged as a valuable building block in the development of novel therapeutic agents. Its rigid structure and favorable physicochemical properties make it an attractive core for lead optimization.
Modulators of Interleukin-17A (IL-17A)
Recent patent literature highlights the use of this compound-4-carboxylic acid as a key intermediate in the synthesis of potent modulators of IL-17A.[7][8] IL-17A is a cytokine that plays a crucial role in inflammatory responses, and its modulation is a key strategy in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis. The cyclopropylisoxazole moiety is incorporated into complex molecules designed to interfere with the IL-17A signaling pathway.
Anti-Prostate Cancer Agents
In a 2022 study, researchers synthesized a series of novel isoxazolyl steroids for the treatment of prostate cancer.[9] One of the synthesized compounds featured a this compound moiety attached to a steroid backbone. This work underscores the utility of the this compound scaffold in generating diverse libraries of compounds for screening against various cancer cell lines.
Conclusion
This compound, born from the strategic fusion of two medicinally important chemical motifs, has transitioned from a synthetic target to a valuable tool in drug discovery. While its initial discovery is not marked by a single seminal event, the development of facile synthetic routes, such as those pioneered by Singh, Junjappa, and Ila, has been instrumental in unlocking its potential. The synthetic methodologies detailed in this guide provide a practical framework for its preparation, and its recent applications in the development of IL-17A modulators and anti-cancer agents highlight its continued relevance and promise. As the quest for novel therapeutics continues, the this compound scaffold is poised to remain a significant and enabling building block for the medicinal chemists of today and tomorrow.
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Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, 23(6), 398–399. [Link]
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The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3193-3204. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]
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Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. (2022). Molecules, 27(21), 7545. [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2025). Zanco Journal of Medical Sciences, 29(1). [Link]
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The recent progress of isoxazole in medicinal chemistry. (2018). Bioorganic & Medicinal Chemistry, 26(12), 3193-3204. [Link]
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Mannich Reaction to Synthesize Vinyl Ketones. (2020). YouTube. [Link]
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Action of Hydroxylamine on Aldehyde and Ketone. (2019). YouTube. [Link]
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A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. (1999). Journal of Chemical Research. [Link]
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A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. (1999). Sci-Hub. [Link]
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Synthesis of 2-(2-nitrophenyl)vinyl cyclopropyl ketone. PrepChem.com. [Link]
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O-Cyclopropyl Hydroxylamines as Precursors for[10][10]- Sigmatropic Rearrangements. (2020). Organic & Biomolecular Chemistry, 18(16), 3121-3125. [Link]
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Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. (2024). Journal of the American Chemical Society. [Link]
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The reaction of hydroxylamine with aspirin. (2007). Arkivoc, 2007(14), 1-13. [Link]
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Kinetics of the Reaction between Propargyl Radical and Acetylene. (2002). The Journal of Physical Chemistry A, 106(25), 6065-6073. [Link]
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Preparation of Cyclic Ketoximes Using Aqueous Hydroxylamine in Ionic Liquids. (2002). Green Chemistry, 4(3), 249-251. [Link]
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Cyclopropane Derivatives and their Diverse Biological Activities. (2000). ResearchGate. [Link]
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A Technical Guide to Unveiling the Therapeutic Potential of 3-Cyclopropylisoxazole
Executive Summary
The isoxazole and cyclopropyl moieties are independently recognized as "privileged scaffolds" in medicinal chemistry, each contributing to the pharmacological profiles of numerous FDA-approved drugs. The novel combination of these two pharmacophores in 3-Cyclopropylisoxazole presents a compelling, yet largely unexplored, chemical entity for therapeutic development. This guide provides a comprehensive framework for the systematic identification and validation of its potential molecular targets. We move beyond a simple literature review to propose a robust, multi-pillar strategy tailored for researchers and drug development professionals. This document outlines hypothesized target classes based on established structure-activity relationships of related compounds, details actionable experimental workflows from in silico screening to in vivo validation, and provides the causal logic behind each methodological choice. Our objective is to equip scientific teams with the foundational knowledge and practical protocols necessary to deconstruct the mechanism of action of this compound and unlock its therapeutic promise.
Introduction: The Scientific Rationale for this compound
The pursuit of novel chemical matter with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold represents a unique convergence of two pharmacologically significant motifs.
-
The Isoxazole Ring: This five-membered heterocycle is a versatile scaffold found in a wide array of therapeutic agents. Its unique electronic properties allow it to act as a bioisostere for other functional groups and engage in various non-covalent interactions with biological targets.[1][2] Isoxazole-containing molecules have demonstrated a broad spectrum of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Notably, derivatives such as the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide highlight the clinical success of this core structure.[2][3]
-
The Cyclopropyl Group: Far from being a simple saturated ring, the cyclopropyl moiety possesses unique conformational and electronic properties, including carbon-carbon bonds with significant p-orbital character.[5] This allows it to act as a "rigidified" double bond mimic or engage in specific interactions within protein binding pockets. Its incorporation into drug candidates often leads to improved metabolic stability, enhanced potency, and favorable pharmacokinetic profiles.[6] This group is a key feature in drugs targeting a range of diseases, from infections to cancer.[6]
The strategic combination of these two scaffolds in this compound suggests a high potential for novel biological activity. This guide provides a systematic approach to explore this potential.
Hypothesized Therapeutic Target Classes
Based on the extensive literature on related isoxazole and cyclopropyl-containing compounds, we can formulate several primary hypotheses for the molecular targets of this compound.
| Target Class | Biological Function & Rationale | Potential Therapeutic Areas |
| Mitochondrial Proteins | The mitochondrial permeability transition pore (mtPTP) is a critical regulator of cell death.[7] Certain diarylisoxazole derivatives are potent inhibitors of mtPTP, suggesting the isoxazole core can target mitochondrial channels.[7][8] Inhibition of mtPTP is a promising strategy for diseases involving mitochondrial dysfunction. | Neurodegenerative Diseases, Muscular Dystrophies, Ischemia-Reperfusion Injury.[7] |
| Protein Kinases | The cyclopropyl group is present in several kinase inhibitors.[5] It can occupy hydrophobic pockets and orient the molecule for optimal interaction with the ATP-binding site. Targets could include Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR, or cytosolic kinases involved in inflammatory signaling. | Oncology, Autoimmune Disorders, Inflammatory Diseases.[5] |
| G-Protein Coupled Receptors (GPCRs) | Isoxazole hybrids have been shown to modulate GPCRs, such as orexin and lysophosphatidic acid (LPA) receptors.[9] The scaffold can serve as a rigid core to present substituents that interact with the complex transmembrane domains of these receptors. | Neurological Disorders (e.g., narcolepsy, depression), Fibrosis.[9] |
| Inflammatory Enzymes | The isoxazole ring is the core of the selective COX-2 inhibitor Valdecoxib. This precedent strongly suggests that this compound could interact with enzymes in the arachidonic acid pathway or other inflammatory cascades. | Chronic Pain, Arthritis, Inflammatory Conditions.[3] |
A Multi-Pillar Strategy for Target Identification and Validation
A robust and unbiased approach is critical to confidently identify and validate the molecular target(s) of a novel compound. We propose a three-pillar workflow that progresses from broad, hypothesis-generating screens to specific, mechanistic validation.
Caption: A three-pillar workflow for target identification and validation.
Pillar 1: Target Identification
The initial goal is to cast a wide net to identify high-probability target classes and generate initial hits.
A. In Silico Screening (Computational Approach)
-
Causality: Before committing to expensive wet-lab experiments, computational modeling can prioritize the most likely targets. Molecular docking simulations predict the binding affinity and pose of this compound against 3D structures of hypothesized targets (e.g., kinase ATP-binding pockets, mtPTP components). This is a cost-effective method to rapidly filter large virtual libraries of proteins.
-
Protocol: Molecular Docking
-
Preparation: Obtain high-resolution crystal structures of potential targets (e.g., EGFR, COX-2, PDB database). Prepare the protein by removing water molecules, adding hydrogens, and defining the binding site.
-
Ligand Generation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Use software (e.g., AutoDock, Glide) to dock the ligand into the defined binding site of each target protein.
-
Analysis: Score and rank the poses based on predicted binding energy. Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). A lower binding energy suggests a more favorable interaction.
-
B. High-Throughput Screening (Experimental Approach)
-
Causality: Experimental screening provides direct biological data. A dual approach is recommended:
-
Phenotypic Screening: Tests the compound's effect on whole cells (e.g., cancer cell lines). This is an unbiased approach that can reveal unexpected activities. A positive "hit" (e.g., selective killing of a specific cell line) requires subsequent "target deconvolution" to identify the responsible protein.
-
Target-Based Screening: Tests the compound directly against a panel of purified proteins (e.g., a commercial kinase panel). This is a hypothesis-driven approach that provides immediate information on direct interactions.
-
-
Protocol: Kinase Inhibitor Panel Screen
-
Preparation: Dilute this compound to a standard screening concentration (e.g., 10 µM).
-
Assay: Submit the compound to a commercial service (e.g., Eurofins, Reaction Biology) that screens against a large panel of purified protein kinases (e.g., >400 kinases). The assay typically measures the phosphorylation of a substrate via a radiometric or fluorescence-based method.
-
Data Analysis: Results are reported as "% Inhibition" at the tested concentration. Hits are typically defined as >50% inhibition. This data helps build a selectivity profile.
-
Pillar 2: Mechanistic Validation
Once initial hits are identified, the next critical step is to confirm direct binding and quantify the interaction.
A. Biochemical Assays (Potency)
-
Causality: To validate a hit from a primary screen, a dose-response curve is generated to determine the compound's potency, typically expressed as an IC50 (for inhibitors) or EC50 (for activators). This quantitative measure is essential for ranking compounds and making decisions about further development.
-
Protocol: Kinase Inhibition IC50 Determination
-
Reagents: Purified target kinase, appropriate substrate, ATP, and a detection system (e.g., ADP-Glo™).
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Kinase Reaction: In a multi-well plate, incubate the kinase, substrate, and varying concentrations of the compound for a set time.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature.
-
Detection: Add the detection reagent, which quantifies the amount of ADP produced (correlating with kinase activity).
-
Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
B. Biophysical Assays (Direct Binding)
-
Causality: Biochemical assays can be confounded by artifacts. Biophysical methods provide orthogonal evidence of a direct, physical interaction between the compound and the target protein. The Cellular Thermal Shift Assay (CETSA) is particularly powerful as it confirms target engagement in a physiological, intracellular environment.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein.
-
Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Analysis: A binding event is confirmed if the compound-treated samples show a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This "thermal shift" indicates the compound has stabilized the protein against heat-induced denaturation.
-
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In Silico Modeling of 3-Cyclopropylisoxazole Interactions: A Technical Guide for Drug Discovery Professionals
Abstract
The isoxazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] The incorporation of a cyclopropyl group is also a well-established strategy in drug design, known to enhance metabolic stability, binding affinity, and potency.[3] This guide provides an in-depth technical framework for the in silico modeling of 3-cyclopropylisoxazole derivatives, a chemical class with significant therapeutic potential. We will focus on the interaction with Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, as a primary case study, leveraging the extensive research on related isoxazole compounds as COX-2 inhibitors.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET prediction.
The Scientific Rationale: Why Model this compound Interactions?
The confluence of the isoxazole ring and a cyclopropyl moiety presents a compelling case for targeted drug discovery. The isoxazole core provides a versatile scaffold for establishing crucial interactions with biological targets, while the cyclopropyl group can impart favorable pharmacokinetic properties and conformational rigidity, potentially leading to enhanced selectivity and reduced off-target effects.[3]
Given the established role of various isoxazole derivatives as inhibitors of COX-2, it is a logical and scientifically sound hypothesis to investigate this compound compounds for similar activity.[4][5][6] The COX-2 enzyme is a well-validated target for anti-inflammatory drugs, and selective inhibitors are sought to minimize the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7][8]
In silico modeling provides a cost-effective and time-efficient avenue to explore this hypothesis. By computationally predicting the binding affinity and interaction patterns of novel this compound derivatives with COX-2, we can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery pipeline.[9]
Core Computational Methodologies
Molecular Docking: Predicting Binding Poses and Affinities
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This technique is instrumental in virtual screening and lead optimization.
Objective: To predict the binding mode and estimate the binding affinity of a novel this compound derivative within the active site of human COX-2.
Materials:
-
Protein Structure: Human COX-2 crystal structure (PDB ID: 1CX2).[4]
-
Ligand Structure: 3D structure of the this compound derivative (to be drawn using chemical drawing software like Marvin Sketch or Avogadro).
-
Software: AutoDock Tools 1.5.6, AutoDock Vina.[7]
Step-by-Step Methodology:
-
Protein Preparation:
-
Download the PDB file (1CX2) from the Protein Data Bank.
-
Open the structure in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the this compound derivative in a chemical drawing tool and save it in MOL or PDB format.
-
Open the ligand file in AutoDock Tools.
-
Detect the rotatable bonds.
-
Merge non-polar hydrogens.
-
Assign Gasteiger charges.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of COX-2, typically by referring to the position of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire binding pocket. Ensure the dimensions are sufficient to allow the ligand to rotate and translate freely.
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the output file name.
-
Run the docking simulation using AutoDock Vina from the command line.
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is considered the most favorable.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.[10]
-
Diagram: Molecular Docking Workflow
Caption: A typical workflow for molecular docking studies.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability and Dynamics
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation than the static picture from docking.[5] This is crucial for validating the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.
Objective: To evaluate the stability and dynamics of the docked this compound derivative within the COX-2 active site.
Materials:
-
Complex Structure: The best-docked pose from the molecular docking study.
-
Software: GROMACS, AMBER, or NAMD.[5]
-
Force Fields: A suitable force field for proteins (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
Step-by-Step Methodology:
-
System Preparation:
-
Generate the topology and parameter files for the ligand using tools like Antechamber.
-
Place the protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvate the system with a chosen water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, a constant volume (NVT) equilibration to stabilize the temperature of the system.
-
Second, a constant pressure (NPT) equilibration to stabilize the pressure and density.
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy data at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the overall stability of the complex. A stable RMSD indicates that the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Analyze the hydrogen bond interactions between the protein and ligand throughout the simulation to identify stable and transient interactions.
-
Binding Free Energy Calculation: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity than docking scores alone.
-
Diagram: Molecular Dynamics Simulation Workflow
Caption: A generalized workflow for molecular dynamics simulations.
In Silico ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is crucial to avoid costly late-stage failures. Several online tools and software packages can predict these properties based on the chemical structure.
Methodology:
-
Utilize web servers like SwissADME or pkCSM.
-
Input the 2D structure of the this compound derivative.
-
Analyze the predicted parameters, including lipophilicity (LogP), water solubility, blood-brain barrier permeability, and potential toxicity alerts.
Data Presentation and Interpretation
Quantitative Analysis of Binding Affinity
The following table presents hypothetical, yet realistic, docking scores and binding energies for a series of this compound derivatives against COX-2, illustrating how data can be structured for comparative analysis.
| Compound ID | R1 Group | R2 Group | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) |
| CycIso-01 | -H | -Phenyl | -8.5 | -45.2 |
| CycIso-02 | -H | -4-Fluorophenyl | -9.1 | -50.7 |
| CycIso-03 | -CH3 | -Phenyl | -8.8 | -47.3 |
| CycIso-04 | -CH3 | -4-Fluorophenyl | -9.5 | -53.1 |
| Celecoxib | (Reference) | -10.2 | -58.9 |
Data is hypothetical and for illustrative purposes only.
Interpretation: In this hypothetical dataset, the introduction of a fluorine atom at the para-position of the phenyl ring (CycIso-02 and CycIso-04) leads to a more favorable docking score and predicted binding free energy, suggesting a potentially beneficial interaction within the COX-2 active site.
Visualizing the Biological Context: The COX-2 Signaling Pathway
Understanding the pathway in which the target protein operates is essential for comprehending the potential downstream effects of its inhibition.
Diagram: COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of COX-2 by a this compound derivative blocks the conversion of arachidonic acid, reducing the production of pro-inflammatory prostaglandins.[7]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy for investigating the interactions of this compound derivatives with protein targets, using COX-2 as a scientifically-grounded example. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for identifying and evaluating potential drug candidates.
The true power of these computational methods lies in their integration with experimental validation. The insights gained from these in silico studies should guide the synthesis of prioritized compounds and their subsequent evaluation in in vitro and in vivo assays. This iterative cycle of computational modeling and experimental testing is the hallmark of modern, efficient drug discovery.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Cyclopropylisoxazole via 1,3-Dipolar Cycloaddition
Introduction: The Strategic Value of the Cyclopropylisoxazole Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The 3-cyclopropylisoxazole scaffold has emerged as a privileged structure, prized by researchers and drug development professionals for its unique combination of properties. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a metabolically stable core that can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking.[1] The fusion of this heterocyclic system with a cyclopropyl group introduces a three-dimensional element that can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and favorably modulate physicochemical properties like lipophilicity and aqueous solubility.[2][3] The inherent ring strain of the cyclopropyl moiety also contributes to its unique electronic character, further influencing molecular interactions.[2] This application note provides a detailed, in-depth technical guide for the synthesis of this compound, a key building block for novel therapeutics, via a robust and widely utilized 1,3-dipolar cycloaddition reaction.
Mechanistic Insights: The Concerted Pathway of 1,3-Dipolar Cycloaddition
The synthesis of the isoxazole ring is elegantly achieved through a [3+2] cycloaddition, a type of pericyclic reaction.[4] This reaction involves the combination of a 1,3-dipole, in this case, a nitrile oxide, and a dipolarophile, which is typically an alkyne or an alkene.[4] For the synthesis of this compound, the key reactive intermediate is cyclopropylnitrile oxide, which is generated in situ from cyclopropanecarboxaldehyde oxime. The dipolarophile is a simple and readily available source of a carbon-carbon triple bond, such as acetylene.
The reaction is believed to proceed through a concerted mechanism, where the formation of the two new sigma bonds occurs in a single transition state. This concerted pathway is highly stereospecific and regioselective. The Frontier Molecular Orbital (FMO) theory provides a framework for understanding the reactivity and regioselectivity of this cycloaddition. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Caption: 1,3-Dipolar Cycloaddition of Cyclopropylnitrile Oxide and Acetylene.
Experimental Protocol: Synthesis of this compound
This protocol details a two-step, one-pot procedure for the synthesis of this compound, commencing with the readily available cyclopropanecarboxaldehyde. The first step involves the formation of cyclopropanecarboxaldehyde oxime, which is then, without isolation, converted in situ to cyclopropylnitrile oxide for the subsequent cycloaddition.
Part 1: Synthesis of Cyclopropanecarboxaldehyde Oxime
Materials:
-
Cyclopropanecarboxaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water, maintaining the temperature below 10 °C.
-
To this cold solution, add a solution of cyclopropanecarboxaldehyde (1.0 equivalent) in ethanol dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude cyclopropanecarboxaldehyde oxime as an oil. This crude product is typically used in the next step without further purification.
Part 2: In Situ Generation of Cyclopropylnitrile Oxide and 1,3-Dipolar Cycloaddition
Materials:
-
Crude cyclopropanecarboxaldehyde oxime
-
N-Chlorosuccinimide (NCS) or Sodium hypochlorite solution (bleach)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH)
-
A source of acetylene (e.g., calcium carbide with controlled water addition, or a solution of acetylene in a suitable solvent)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Dissolve the crude cyclopropanecarboxaldehyde oxime (1.0 equivalent) in anhydrous THF or DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Generation of the Nitrile Oxide Precursor (Hydroximoyl Chloride): Slowly add N-Chlorosuccinimide (NCS) (1.05 equivalents) portion-wise to the cooled solution. Stir the mixture at 0-5 °C for 1-2 hours. The formation of the intermediate cyclopropylhydroximoyl chloride can be monitored by TLC.
-
Introduction of the Dipolarophile: Introduce the acetylene source. If using calcium carbide, it should be placed in a separate flask connected to the reaction vessel, and water added dropwise to generate acetylene gas which is then bubbled through the reaction mixture. If using a solution of acetylene, it can be added via a cannula. A sufficient excess of acetylene should be used to ensure complete reaction of the nitrile oxide.
-
In Situ Generation of Nitrile Oxide and Cycloaddition: Slowly add triethylamine (TEA) (1.2 equivalents) dropwise to the reaction mixture at 0-5 °C. The TEA acts as a base to dehydrochlorinate the hydroximoyl chloride, generating the reactive cyclopropylnitrile oxide in situ, which then undergoes cycloaddition with acetylene.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the formation of the product by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data and Expected Outcomes
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Yields are dependent on the purity of the starting materials and the efficiency of the cycloaddition. |
| Purity | >95% | After column chromatography. |
| ¹H NMR | Consistent with the structure of this compound. | Characteristic signals for the cyclopropyl protons and the isoxazole ring protons. |
| ¹³C NMR | Consistent with the structure of this compound. | Characteristic signals for the cyclopropyl and isoxazole carbons. |
| Mass Spec | [M+H]⁺ corresponding to the molecular weight of this compound. | To confirm the molecular weight of the product. |
Troubleshooting and Field-Proven Insights
-
Low Yield of Isoxazole: A common issue is the dimerization of the nitrile oxide to form a furoxan byproduct, especially if the dipolarophile is not sufficiently reactive or present in a low concentration.[4] To mitigate this, ensure an excess of the acetylene source is present during the in situ generation of the nitrile oxide. Performing the reaction at lower temperatures can also disfavor the dimerization pathway.
-
Incomplete Conversion of the Oxime: Ensure the complete formation of the hydroximoyl chloride before the addition of the base. Monitor this step carefully by TLC. The choice of chlorinating agent and base can be critical; alternatives to NCS/TEA include sodium hypochlorite and an aqueous base.
-
Purification Challenges: The product, this compound, is a relatively small and potentially volatile molecule. Care should be taken during solvent removal to avoid loss of product.
Safety Precautions
-
Cyclopropanecarboxaldehyde: Is a flammable liquid and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Chlorosuccinimide (NCS): Is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes.
-
Triethylamine (TEA): Is a flammable, corrosive, and toxic liquid. Handle with care in a fume hood.
-
Acetylene: Is an extremely flammable gas. Ensure all connections are secure and there are no sources of ignition in the vicinity.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times.
Conclusion
The 1,3-dipolar cycloaddition provides a highly efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the in situ generation of the cyclopropylnitrile oxide in the presence of an acetylene source, this valuable building block for drug discovery can be prepared in good yields and high purity. The protocol described herein, grounded in established chemical principles, offers a robust starting point for researchers and scientists in the pharmaceutical industry to access this important molecular scaffold.
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Application Notes and Protocols for the Biological Evaluation of 3-Cyclopropylisoxazole
Abstract
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This document provides a comprehensive framework for the biological testing of a novel derivative, 3-Cyclopropylisoxazole. As a compound with an uncharacterized biological profile, a systematic, multi-tiered screening approach is essential. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression of assays from initial cytotoxicity and safety assessments to in-depth mechanistic studies. The protocols herein are based on established methodologies to ensure scientific rigor and data reproducibility.
Introduction: The Scientific Rationale for a Phased Approach
The discovery of a new chemical entity like this compound presents both an opportunity and a challenge. The isoxazole ring suggests potential bioactivity, while the cyclopropyl group can influence metabolic stability and binding interactions.[1][5] A phased testing protocol is critical to efficiently and cost-effectively characterize its biological properties. This approach allows for early " go/no-go " decisions, preventing the investment of significant resources into a compound with an unfavorable safety or efficacy profile.
Our proposed workflow begins with foundational in vitro assays to establish a baseline of cytotoxicity and genotoxicity. Subsequent tiers delve into metabolic stability and off-target effects, specifically cardiac liability. Finally, for compounds demonstrating a desirable initial profile, we outline strategies for target identification and mechanism of action elucidation. This structured approach ensures a thorough understanding of the compound's biological behavior.
Part 1: Foundational Safety and Viability Assessment
The initial phase of testing is designed to determine the intrinsic toxicity of this compound. These assays are crucial for identifying a therapeutic window and informing dose selection for subsequent, more complex experiments.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental to understanding the concentration at which a compound causes cell damage or death.[6][7] A common and reliable method is the measurement of lactate dehydrogenase (LDH) release, an enzyme that leaks from cells with compromised membrane integrity.[6][7]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate a selection of relevant human cell lines (e.g., a cancer cell line like HeLa, and a non-cancerous line like HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls (DMSO at the highest concentration used) and positive controls (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
LDH Measurement: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reagent according to the manufacturer's instructions (e.g., CyQUANT™ Cytotoxicity Assay Kit).
-
Data Acquisition: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm and 680 nm using a microplate reader.
-
Analysis: Subtract the 680 nm background absorbance from the 490 nm measurement. Calculate the percentage of cytotoxicity relative to a positive control (lysed cells) and plot the results to determine the EC₅₀ (half-maximal effective concentration).
Table 1: Representative Cytotoxicity Data Presentation
| Cell Line | Compound Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| HeLa | 0.1 | 2.5 ± 0.8 |
| 1 | 5.1 ± 1.2 | |
| 10 | 15.7 ± 2.5 | |
| 100 | 45.3 ± 4.1 | |
| HEK293 | 0.1 | 1.8 ± 0.5 |
| 1 | 3.2 ± 0.9 | |
| 10 | 8.9 ± 1.8 | |
| 100 | 22.4 ± 3.3 |
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8][9][10][11][12] It utilizes strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.
Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: Utilize at least two strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the mutagenicity of the parent compound and its metabolites.[9][11]
-
Compound Preparation: Dissolve this compound in DMSO to create a range of concentrations (e.g., 5, 50, 500, and 5000 µ g/plate ).
-
Assay Procedure:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for the non-activated arm).
-
Vortex gently and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Collection: Count the number of revertant colonies on each plate.
-
Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
Part 2: Pharmacokinetic and Safety Profiling
Once the initial toxicity of this compound is understood, the next step is to evaluate its metabolic fate and potential for specific off-target effects, particularly cardiotoxicity.
In Vitro Metabolic Stability
Understanding how a compound is metabolized is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[13][14] An initial screen using liver S9 fractions can provide valuable insights into metabolic clearance.[15][16]
Protocol: Metabolic Stability in Liver S9 Fraction
-
Reaction Mixture: Prepare a reaction mixture containing liver S9 fraction (e.g., human, rat) and an NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer).
-
Compound Incubation: Add this compound to the reaction mixture at a final concentration of 1 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the enzymatic reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of this compound at each time point.
-
Data Interpretation: Plot the natural logarithm of the percentage of remaining compound against time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂).
Table 2: Example Metabolic Stability Data
| Time (min) | % this compound Remaining |
| 0 | 100 |
| 5 | 85.2 |
| 15 | 60.1 |
| 30 | 35.8 |
| 60 | 12.5 |
Cardiac Safety: hERG Channel Assay
Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17][18][19] Therefore, assessing the effect of this compound on the hERG channel is a critical safety evaluation. Automated patch-clamp systems provide a high-throughput method for this assessment.[18]
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare a series of concentrations of this compound. The automated system will apply these concentrations sequentially to the cells.
-
Electrophysiology: A specific voltage protocol is applied to the cells to elicit the hERG current.[20] The system measures the current in the absence and presence of the compound.
-
Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration. These data are then used to generate a concentration-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).
Part 3: Target Identification and Mechanism of Action
If this compound demonstrates a favorable safety and pharmacokinetic profile, the subsequent phase focuses on identifying its molecular target(s) and elucidating its mechanism of action.[21][22][23]
Target Identification Strategies
A combination of computational and experimental approaches is often most effective for identifying the molecular target of a novel compound.[21][24]
-
Computational Approaches: In-silico methods such as molecular docking and pharmacophore modeling can predict potential interactions between this compound and known biological targets.[24]
-
Direct Biochemical Methods: Affinity-based approaches, such as affinity chromatography, use a modified version of the compound to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry.
-
Genetic and Genomic Methods: Techniques like RNA interference (RNAi) screening can identify genes that, when silenced, produce a similar phenotype to that induced by the compound, suggesting the gene products may be part of the same pathway or the direct target.[22]
Experimental Workflow for Target Validation
Caption: Workflow for Target Identification and Validation.
Part 4: Preliminary In Vivo Toxicity Assessment
Should in vitro studies yield promising results, preliminary in vivo toxicity studies are the next logical step to understand the compound's effects in a whole organism.[25][26][27][28]
Protocol: Acute Oral Toxicity Study (OECD Test Guideline 423)
-
Animal Model: Use a single sex (typically female) of a rodent species (e.g., Wistar rats).
-
Dosing: Administer this compound orally at a starting dose determined by the in vitro cytotoxicity data. The study proceeds in a stepwise manner with a small number of animals per step.
-
Observations: Monitor the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Endpoint: The study determines a range of lethal doses and identifies potential target organs for toxicity.
Conclusion
The protocol outlined in this document provides a comprehensive and scientifically rigorous framework for the biological evaluation of this compound. By progressing through a logical sequence of assays, from foundational safety and cytotoxicity to detailed mechanistic and in vivo studies, researchers can efficiently characterize the compound's pharmacological profile. This systematic approach is essential for making informed decisions in the drug discovery and development process.
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The 3-Cyclopropylisoxazole Scaffold: A Keystone in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Cyclopropylisoxazole Moiety
In the landscape of contemporary drug discovery, the this compound scaffold has emerged as a privileged structural motif, prized for its unique combination of physicochemical and biological properties. The incorporation of a cyclopropyl group at the 3-position of the isoxazole ring imparts a fascinating blend of rigidity and three-dimensionality, which can significantly influence a molecule's interaction with its biological target.[1][2] This compact, strained ring system can enhance metabolic stability, improve binding affinity, and fine-tune electronic properties, making it an attractive component in the design of novel therapeutics.[3] The isoxazole core itself is a versatile heterocycle, capable of participating in various non-covalent interactions, including hydrogen bonding and pi-pi stacking, further contributing to its utility in medicinal chemistry.[4]
This guide provides a comprehensive overview of the this compound scaffold, from its synthesis to its application in drug development, with a particular focus on its role in the modulation of the Farnesoid X Receptor (FXR), a key regulator of metabolic pathways.
Synthetic Strategies: Accessing the this compound Core
The most prevalent and efficient method for the synthesis of 3-substituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[5][6] This reaction is highly regioselective and proceeds under mild conditions, making it amenable to a wide range of functional groups.
Experimental Protocol: Synthesis of this compound-4-carbaldehyde
This protocol details a representative synthesis of a this compound derivative, a key intermediate for further functionalization.
Step 1: Oximation of Cyclopropanecarboxaldehyde
-
To a solution of cyclopropanecarboxaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude cyclopropanecarboxaldehyde oxime. This is often used in the next step without further purification.
Step 2: In Situ Generation of Cyclopropyl Nitrile Oxide and 1,3-Dipolar Cycloaddition
-
Dissolve the crude cyclopropanecarboxaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add a chlorinating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach) portion-wise at 0 °C to form the corresponding hydroxamoyl chloride.
-
After the formation of the hydroxamoyl chloride is complete (as monitored by TLC), add a base such as triethylamine (TEA) or pyridine to facilitate the in-situ generation of the cyclopropyl nitrile oxide.
-
To the solution containing the nitrile oxide, add the dipolarophile, in this case, propargyl aldehyde (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the this compound-4-carbaldehyde.
Application in Drug Discovery: Targeting the Farnesoid X Receptor (FXR)
The this compound scaffold is a key component of several potent and selective Farnesoid X Receptor (FXR) agonists.[7] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[8][9] Activation of FXR has emerged as a promising therapeutic strategy for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH) and dyslipidemia.[10]
The FXR Signaling Pathway
FXR is activated by bile acids, its natural ligands.[11] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[12]
Key downstream effects of FXR activation include:
-
Inhibition of bile acid synthesis: FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][12]
-
Increased bile acid transport: FXR upregulates the expression of the Bile Salt Export Pump (BSEP), which facilitates the transport of bile acids from hepatocytes into the bile.[9]
-
Regulation of lipid metabolism: FXR activation leads to a reduction in triglyceride levels by inhibiting the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and inducing the expression of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[13][14]
-
Modulation of glucose homeostasis: FXR can improve insulin sensitivity and reduce hepatic glucose production.[8]
Representative this compound-Containing FXR Agonist
A notable example of a drug candidate featuring the this compound scaffold is LY2562175 . This compound is a potent and selective FXR agonist that has been investigated for the treatment of dyslipidemia.[15] The cyclopropyl group in LY2562175 is crucial for its high affinity and selectivity for the FXR.
| Compound | Target | EC50 (nM) | Therapeutic Area |
| LY2562175 | FXR | 97 | Dyslipidemia, NASH |
EC50 values are approximate and can vary depending on the specific assay conditions.
Protocol: In Vitro FXR Activation Assay
This protocol describes a cell-based reporter gene assay to determine the potency of a test compound, such as a this compound derivative, in activating the Farnesoid X Receptor.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression plasmid for full-length human FXR
-
Expression plasmid for full-length human RXRα
-
Reporter plasmid containing multiple copies of an FXRE upstream of a luciferase gene
-
Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
Positive control (e.g., GW4064 or chenodeoxycholic acid)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR and RXRα expression plasmids, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Normalization: Normalize the luciferase activity to the activity of the co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.
-
Data Analysis: Plot the normalized luciferase activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique structural features have been successfully exploited to develop potent and selective modulators of challenging biological targets like FXR. The synthetic accessibility of this scaffold, primarily through the robust 1,3-dipolar cycloaddition, ensures its continued exploration in drug discovery programs. Future research will likely focus on further exploring the structure-activity relationships of this compound derivatives against a broader range of targets, including kinases and other enzymes, where the unique properties of this scaffold may offer significant advantages.[16] As our understanding of the intricate interplay between molecular structure and biological function deepens, the this compound motif is poised to remain a cornerstone of innovative therapeutic design.
References
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Cariou, B., & Staels, B. (2007). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(8), 1645-1655. [Link]
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Zhang, Y., et al. (2012). Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease. Diagnostic Pathology, 7, 25. [Link]
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Semantic Scholar. (n.d.). The Farnesoid X receptor: a molecular link between bile acid and lipid and glucose metabolism. Retrieved from [Link]
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Wang, Y., et al. (2018). Farnesoid X receptor agonist decreases lipid accumulation by promoting hepatic fatty acid oxidation in db/db mice. Experimental and Therapeutic Medicine, 16(2), 1431-1438. [Link]
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Bilz, S., et al. (2006). Activation of the farnesoid X receptor improves lipid metabolism in combined hyperlipidemic hamsters. American Journal of Physiology-Endocrinology and Metabolism, 290(4), E716-E722. [Link]
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Chiang, J. Y. (2013). Discovery of farnesoid X receptor and its role in bile acid metabolism. Gastroenterology, 145(1), 10-13. [Link]
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Synapse. (2024). What are FXR agonists and how do you quickly get the latest development progress?. Retrieved from [Link]
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ResearchGate. (n.d.). Machine learning-and structure-based discovery of a novel chemotype as FXR agonists for potential treatment of nonalcoholic fatty liver disease. Retrieved from [Link]
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ResearchGate. (n.d.). The anti-proliferative activity data (IC50) of the prepared compounds (n = 3). Retrieved from [Link]
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Li, Z., et al. (2020). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Current Medicinal Chemistry, 27(34), 5736-5782. [Link]
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Genin, M. J., et al. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. Journal of Medicinal Chemistry, 58(24), 9768-9772. [Link]
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ResearchGate. (n.d.). 1,3-dipolar cycloadditions to cyclopropenes: convenient way for the synthesys of heterocyclic systems. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
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Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
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Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Correlation of observed and estimated biological activity (IC50) using model 4b. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant activity (IC50 values) of compounds (8a-j). Retrieved from [Link]
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Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Retrieved from [Link]
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Preprints.org. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
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Scribd. (n.d.). 1,3 Dipolar Cycloaddition. Retrieved from [Link]
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Wróbel, A., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences, 21(17), 6043. [Link]
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Wang, Y., et al. (2014). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 10, 2565-2571. [Link]
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Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 1a−g, 2a−g, and 3a−g. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2018). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. Journal of Medicinal Chemistry, 61(21), 9577-9593. [Link]
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Computational Biology and Chemistry. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 50-59. [Link]
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ResearchGate. (n.d.). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]
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Molecules. (2019). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 24(21), 3866. [Link]
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The Journal of Organic Chemistry. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(1), 586-597. [Link]
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Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2025). Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease. Journal of Medicinal Chemistry. [Link]
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Topic: Scale-up Synthesis of 3-Cyclopropylisoxazole Derivatives for Preclinical Studies
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the scalable synthesis of 3-cyclopropyl-5-methylisoxazole, a representative model for 3-cyclopropylisoxazole scaffolds essential for preclinical drug development. Isoxazole moieties are prevalent in a wide array of pharmaceuticals, and the incorporation of a cyclopropyl group can significantly enhance metabolic stability and binding affinity.[1][2] This document moves beyond a simple recitation of steps, delving into the chemical rationale, process optimization, safety considerations, and analytical validation required for producing multi-gram quantities of the target compound. The protocols described herein are designed to be robust, reproducible, and transferable from the bench to a pilot plant setting, ensuring the generation of high-purity material suitable for advanced preclinical evaluation.
Introduction and Strategic Rationale
The isoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[3][4][5] The unique electronic and structural properties of the cyclopropyl group make it a highly desirable substituent in modern drug design, often introduced to improve pharmacokinetic profiles or to lock in bioactive conformations.[2] The synthesis of 3-cyclopropylisoxazoles, therefore, represents a key challenge in the development of new chemical entities.
For preclinical campaigns, a synthetic route must be not only feasible but also scalable, economical, and safe. Among the various methods for isoxazole synthesis, the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine stands out for its reliability, use of readily available starting materials, and amenability to scale-up.[6][7] This application note details a two-step sequence, beginning with a Claisen condensation to form the requisite 1,3-diketone intermediate, followed by a regioselective cyclization to yield the target isoxazole. This pathway was selected for its proven industrial applicability and the high degree of control it offers over the final product's purity.
Overall Synthetic Pathway
The selected strategy involves two primary transformations to convert the common starting material, cyclopropyl methyl ketone, into the target 3-cyclopropyl-5-methylisoxazole.
Caption: Overall two-step synthetic scheme.
Experimental Protocols & Methodologies
Step 1: Scale-up Synthesis of 1-Cyclopropyl-1,3-butanedione (Intermediate I)
Causality: This Claisen condensation reaction utilizes a strong base, sodium ethoxide (NaOEt), to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cyclopropyl methyl ketone. A subsequent elimination of the ethoxide group yields the target β-diketone. Using a slight excess of the base ensures complete conversion of the limiting reagent. Ethanol is a suitable solvent as it is the conjugate acid of the base, minimizing side reactions.
Quantitative Data: Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. | Density (g/mL) |
|---|---|---|---|---|---|
| Cyclopropyl Methyl Ketone | 84.12 | 100.0 g | 1.19 | 1.0 | 0.849 |
| Sodium Ethoxide (NaOEt) | 68.05 | 97.0 g | 1.43 | 1.2 | - |
| Ethyl Acetate | 88.11 | 314.0 g | 3.56 | 3.0 | 0.902 |
| Ethanol (200 proof) | 46.07 | 500 mL | - | - | 0.789 |
| Hydrochloric Acid (6M) | 36.46 | ~250 mL | - | - | 1.10 |
| Dichloromethane (DCM) | 84.93 | 750 mL | - | - | 1.33 |
Protocol:
-
Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a temperature probe. Ensure the system is thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the flask with sodium ethoxide (97.0 g) and absolute ethanol (500 mL).
-
Initial Reaction: Begin stirring and add ethyl acetate (314.0 g) dropwise over 30 minutes, maintaining the internal temperature below 30°C.
-
Substrate Addition: After the addition of ethyl acetate is complete, add cyclopropyl methyl ketone (100.0 g) dropwise over 1 hour. An exothermic reaction will be observed. Use an ice bath to maintain the internal temperature between 45-50°C.
-
Reaction Drive: Once the addition is complete, heat the mixture to a gentle reflux (~78°C) and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching & Workup: Cool the reaction mixture to 0-5°C using an ice bath. Slowly and carefully quench the reaction by adding 6M HCl until the pH is ~2. Caution: Gas evolution (H₂) may occur if any residual base reacts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 250 mL).
-
Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 200 mL) followed by brine (1 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal & Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield 1-cyclopropyl-1,3-butanedione as a clear liquid. The expected yield is 75-85%.
Step 2: Synthesis of 3-Cyclopropyl-5-methylisoxazole (Final Product)
Causality: This reaction is a classic isoxazole synthesis.[6] The 1,3-diketone (which exists in equilibrium with its enol tautomer) reacts with hydroxylamine. The reaction proceeds via condensation and subsequent intramolecular cyclization with the loss of a water molecule. Controlling the pH is crucial for regioselectivity; near-neutral conditions favor the formation of the desired 3-substituted isomer by directing the initial nucleophilic attack of the hydroxylamine nitrogen to the more electrophilic ketone carbonyl (the one adjacent to the methyl group).[4][8]
Quantitative Data: Reagent Table
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
|---|---|---|---|---|
| 1-Cyclopropyl-1,3-butanedione | 126.15 | 100.0 g | 0.79 | 1.0 |
| Hydroxylamine HCl (NH₂OH·HCl) | 69.49 | 60.5 g | 0.87 | 1.1 |
| Sodium Acetate (NaOAc) | 82.03 | 71.5 g | 0.87 | 1.1 |
| Ethanol | 46.07 | 800 mL | - | - |
| Water | 18.02 | 200 mL | - | - |
Protocol:
-
Reactor Setup: Use the same 2 L reactor setup as in Step 1.
-
Reagent Charging: Charge the flask with 1-cyclopropyl-1,3-butanedione (100.0 g), ethanol (800 mL), and water (200 mL).
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (60.5 g) and sodium acetate (71.5 g) in the water. Sodium acetate acts as a buffer to maintain a mild pH.
-
Reaction: Add the hydroxylamine solution to the stirred solution of the diketone at room temperature.
-
Reaction Drive: Heat the mixture to reflux (~80°C) and maintain for 6-8 hours. Monitor the reaction completion by TLC or LC-MS until the starting diketone is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the bulk of the ethanol under reduced pressure.
-
Extraction: Add 500 mL of water to the residue and extract the product with ethyl acetate (3 x 250 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.
-
Purification & Characterization: Filter and concentrate the organic layer. The crude product can be purified by fractional distillation under reduced pressure to afford 3-cyclopropyl-5-methylisoxazole. The expected yield is 80-90%. The final product's identity and purity (>98%) should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS.
Scale-Up Workflow and Safety Considerations
Scaling chemical synthesis from the bench to preclinical quantities requires careful planning and risk assessment.
Caption: Critical workflow for process scale-up.
-
Thermal Management: The Claisen condensation is exothermic. On a large scale, efficient heat removal is critical. A jacketed reactor with controlled coolant flow is mandatory. The rate of addition for reagents must be carefully controlled to prevent thermal runaway.
-
Reagent Handling:
-
Sodium Ethoxide: Highly reactive and hygroscopic. Must be handled under an inert atmosphere (Nitrogen or Argon).
-
Hydroxylamine HCl: While more stable than the free base, hydroxylamine and its derivatives can be thermally unstable. Avoid excessive heating during solvent removal.[6]
-
Solvents: The use of large volumes of flammable solvents like ethanol, ethyl acetate, and DCM requires explosion-proof equipment and proper grounding to prevent static discharge.[9]
-
-
In-Process Controls (IPCs): Regular sampling and analysis are crucial to track reaction progress, ensuring that one step is complete before proceeding to the next. This minimizes side-product formation and simplifies purification.
Conclusion
This application note outlines a validated and scalable two-step synthesis for 3-cyclopropyl-5-methylisoxazole, a key scaffold for preclinical drug discovery. By providing detailed protocols and emphasizing the underlying chemical principles and safety considerations, this guide serves as a reliable resource for researchers and process chemists. The described methodology is robust, high-yielding, and utilizes cost-effective starting materials, making it ideally suited for the production of the multi-gram quantities required for comprehensive preclinical studies.
References
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.[Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.[Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC - NIH.[Link]
-
Isoxazole synthesis. Organic Chemistry Portal.[Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Future Science.[Link]
-
Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. ACS Publications.[Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.[Link]
-
Recent Progress in the Synthesis of Isoxazoles. Bentham Science Publishers.[Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.[Link]
-
Preparation of 3-amino-5-t-butyl isoxazole. European Patent Office.[Link]
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Application Notes and Protocols: The Use of 3-Cyclopropylisoxazole in Developing Novel Herbicides
Introduction
The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action. The emergence of weed resistance to established herbicide classes further underscores the urgency for innovative chemical solutions.[1][2] The isoxazole heterocyclic ring system has emerged as a privileged scaffold in agrochemical research, demonstrating a wide range of biological activities.[3][4] Notably, the 3-cyclopropylisoxazole moiety is a key structural feature in a class of potent herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[5][6][7][8][9]
This technical guide provides an in-depth exploration of the this compound scaffold as a foundational element in the design of next-generation herbicides. We will delve into the mechanistic underpinnings of its herbicidal activity, provide detailed protocols for the synthesis of derivatives, and outline robust methodologies for their biological evaluation. This document is intended for researchers, scientists, and professionals in the field of herbicide discovery and development, offering both foundational knowledge and practical, field-proven insights.
Scientific Foundation: The Isoxazole Advantage in Herbicide Design
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for herbicide development.[10][4] Its electronic nature and steric profile can be readily modified through substitution, allowing for the fine-tuning of biological activity and physicochemical properties. The incorporation of a cyclopropyl group at the 3-position of the isoxazole ring has proven to be particularly effective in enhancing herbicidal potency.
Mechanism of Action: Targeting the HPPD Enzyme
Herbicides derived from the this compound scaffold, such as isoxaflutole, are potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[6][8][11] HPPD is a critical enzyme in the plant's tyrosine catabolic pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate. Homogentisate is a precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E).[7]
The inhibition of HPPD leads to a cascade of phytotoxic effects:
-
Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a key step in the carotenoid biosynthesis pathway.[12]
-
Carotenoid Biosynthesis Inhibition: The lack of plastoquinone indirectly inhibits carotenoid synthesis. Carotenoids are vital for photoprotection, quenching reactive oxygen species generated during photosynthesis.
-
Chlorophyll Destruction and Bleaching: Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, leading to the characteristic "bleaching" symptoms observed in susceptible plants.[6][8][13]
-
Plant Death: The disruption of these critical metabolic pathways ultimately leads to the death of the weed.
It is important to note that many this compound-based herbicides are pro-herbicides. For instance, isoxaflutole itself is not the active inhibitor of HPPD. In the plant and soil, the isoxazole ring undergoes hydrolytic opening to form a diketonitrile (DKN) derivative.[11][12][14][15] This DKN metabolite is the actual potent inhibitor of the HPPD enzyme.[11][12][14][15]
Caption: Mechanism of action of this compound herbicides.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel herbicides based on the this compound scaffold. These are intended as a starting point and may require optimization based on the specific derivatives being investigated.
Synthesis of this compound-4-Carboxamide Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound-4-carboxamides, a class of derivatives that has shown promising herbicidal activity.[16][17] The synthesis proceeds through the formation of a key intermediate, this compound-4-carboxylic acid.
Materials:
-
Ethyl 3-cyclopropyl-3-oxopropanoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Substituted amine (R-NH₂)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Synthesis of Ethyl 2-(dimethylaminomethylene)-3-cyclopropyl-3-oxopropanoate
-
To a solution of ethyl 3-cyclopropyl-3-oxopropanoate in an appropriate solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of Ethyl this compound-4-carboxylate
-
Dissolve the product from Step 1 in ethanol.
-
Add a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound-4-carboxylic acid
-
Dissolve the ethyl this compound-4-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the desired product.
Step 4: Synthesis of N-substituted this compound-4-carboxamides
-
Suspend this compound-4-carboxylic acid in dichloromethane (DCM).
-
Add thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture until the reaction is complete (cessation of gas evolution).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in DCM and add a solution of the desired substituted amine and triethylamine at 0 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Caption: General synthesis workflow for N-substituted this compound-4-carboxamides.
In Vitro Herbicidal Activity Assay (Petri Dish Assay)
This protocol provides a rapid and cost-effective method for the primary screening of the herbicidal activity of newly synthesized compounds against model weed species.[18]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Tween-80
-
Seeds of model weed species (e.g., Echinochloa crus-galli (barnyard grass) for monocots, Amaranthus retroflexus (redroot pigweed) for dicots)
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solutions with a 0.1% (v/v) aqueous solution of Tween-80 to achieve the desired final concentrations (e.g., 1, 10, 100 µg/mL).
-
A 0.1% Tween-80 solution with the corresponding concentration of DMSO serves as the negative control. A commercial herbicide with a similar mode of action (e.g., isoxaflutole) can be used as a positive control.
-
-
Seed Plating:
-
Place a sheet of filter paper in each Petri dish.
-
Evenly place a defined number of seeds (e.g., 20) of the model weed species on the filter paper.
-
-
Treatment Application:
-
Add a specific volume (e.g., 5 mL) of the respective test solution, negative control, or positive control to each Petri dish, ensuring the filter paper is saturated.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
-
Data Collection and Analysis:
-
After a set incubation period (e.g., 7-10 days), measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition for each treatment relative to the negative control using the following formula:
-
Inhibition (%) = [1 - (Mean length of treated seedlings / Mean length of control seedlings)] x 100
-
-
Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of growth) for each active compound.
-
In Vitro HPPD Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the test compounds on the HPPD enzyme, confirming the mechanism of action.
Materials:
-
Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)
-
4-Hydroxyphenylpyruvate (HPP) substrate
-
Ascorbate
-
Catalase
-
Iron(II) sulfate (FeSO₄)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Test compounds dissolved in DMSO
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Assay Mixture:
-
In a microplate well, prepare the assay mixture containing the buffer, ascorbate, catalase, and FeSO₄.
-
Add a specific volume of the test compound solution (or DMSO for the control).
-
Add the recombinant HPPD enzyme to the mixture.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the HPP substrate.
-
-
Measurement of Enzyme Activity:
-
Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of HPP. The rate of this decrease is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC₅₀ value for each active compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Table 1: Hypothetical Herbicidal Activity Data for Novel this compound Derivatives
| Compound ID | Target Weed | In Vitro IC₅₀ (µg/mL) | HPPD Inhibition IC₅₀ (µM) |
| NC-001 | Echinochloa crus-galli | 5.2 | 1.8 |
| Amaranthus retroflexus | 8.7 | 1.8 | |
| NC-002 | Echinochloa crus-galli | 12.5 | 5.3 |
| Amaranthus retroflexus | 15.1 | 5.3 | |
| NC-003 | Echinochloa crus-galli | >100 | >50 |
| Amaranthus retroflexus | >100 | >50 | |
| Isoxaflutole | Echinochloa crus-galli | 3.8 | 1.1 (as DKN) |
| (Positive Control) | Amaranthus retroflexus | 6.1 | 1.1 (as DKN) |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold can provide valuable insights into the structural requirements for potent herbicidal activity.
-
The 3-Cyclopropyl Group: This group is often crucial for high potency, likely contributing to the optimal binding of the active DKN metabolite within the HPPD active site.
-
The 4-Position Substituent: The nature of the substituent at the 4-position of the isoxazole ring significantly influences the pro-herbicidal properties and the stability of the resulting DKN. A benzoyl group with specific electron-withdrawing substituents is common in commercial herbicides.
-
The 5-Position Substituent: Modifications at the 5-position can impact the rate of isoxazole ring opening and the overall physicochemical properties of the molecule, such as solubility and mobility in the plant.
Further research into the synthesis and biological evaluation of diverse libraries of this compound derivatives will continue to refine our understanding of the SAR and guide the design of even more effective and selective herbicides.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the development of novel HPPD-inhibiting herbicides. Its proven mechanism of action, coupled with the potential for chemical diversification, offers a promising avenue for addressing the ongoing challenges of weed management in a sustainable and effective manner. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this important class of agrochemicals.
References
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- Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, 36(5), 627-639.
- Food and Agriculture Organization of the United N
- University of Nebraska - Lincoln Digital Commons. (2022). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future.
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- Li, J., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68.
- Sun, X. L., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(51), 15067–15077.
- Sun, X. L., et al. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. PubMed.
- Agropages. (n.d.). The past and present life of isoxazolone, the second largest herbicide of HPPD inhibitors.
- ResearchGate. (n.d.).
- Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action.
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Isoxaflutole on HPPD Inhibition.
- Pallett, K. E. (2000). Isoxaflutole: the background to its discovery and the basis of its herbicidal properties. Pest Management Science, 56(4), 333-338.
- Nandihalli, U. B., & Duke, S. O. (1996). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 44(8), 2416–2423.
- Sun, X. L., et al. (2020). Design, Synthesis, and Herbicidal Activity of N -Benzyl-5-cyclopropyl-isoxazole-4-carboxamides.
- Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 1937-1954.
- Nandihalli, U. B., & Duke, S. O. (1996). Effects of Isoxazole Herbicides on Protoporphyrinogen Oxidase and Porphyrin Physiology. Journal of Agricultural and Food Chemistry, 44(8), 2416–2423.
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- Zhao, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners. Journal of Agricultural and Food Chemistry, 71(21), 8149–8160.
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- Hanai, R., et al. (2016). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science, 41(4), 133–144.
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- Hanai, R., et al. (2016). Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative; Discovery of the novel pre-emergence herbicide pyroxasulfone. PubMed.
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- Li, Z., et al. (2022). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 27(19), 6523.
- Busi, R., et al. (2020). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science, 76(3), 850-859.
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Application Notes & Protocols for 3-Cyclopropylisoxazole Derivatives as Potential Antimicrobial Agents
Authored for: Researchers, Scientists, and Drug Development Professionals From the Senior Application Scientist's Desk
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes towards the discovery of novel chemical scaffolds.[1][2] Heterocyclic compounds, particularly those containing the isoxazole ring, have emerged as a promising area of research due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The isoxazole nucleus is a key component in several commercially available drugs, underscoring its therapeutic potential.[5]
This guide focuses on a specific, promising subclass: 3-cyclopropylisoxazole derivatives . The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and potency.[6][7][8] This document provides a comprehensive, field-proven guide to the synthesis, antimicrobial evaluation, and preliminary mechanistic investigation of these compounds. Our objective is to equip researchers with the foundational knowledge and detailed protocols required to explore this chemical space effectively.
Application Note 1: Synthesis of this compound Derivatives via 1,3-Dipolar Cycloaddition
Rationale and Mechanistic Insight
The construction of the isoxazole ring is efficiently achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This method is highly favored for its regioselectivity and operational simplicity.[5] The core of this protocol involves the in-situ generation of a nitrile oxide from an oxime precursor, which then reacts with an alkyne to form the 5-membered isoxazole ring. For our target scaffold, we utilize a cyclopropyl-containing oxime and a substituted alkyne.
The choice of this pathway is strategic: it allows for modularity. By varying the substituents on the alkyne (the 'R' group in the diagram below), a diverse library of derivatives can be synthesized from a common intermediate, facilitating structure-activity relationship (SAR) studies.
Visualized Synthetic Workflow
Caption: General synthetic scheme for this compound derivatives.
Detailed Synthesis Protocol: 3-Cyclopropyl-5-phenylisoxazole
This protocol details the synthesis of a model compound. Researchers can adapt this by replacing phenylacetylene with other terminal alkynes.
Step 1: Synthesis of Cyclopropanecarbaldehyde Oxime
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve cyclopropanecarboxaldehyde (1 eq.) in ethanol (5 mL per mmol of aldehyde).
-
Reaction: Add a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water.
-
Causality: Sodium acetate acts as a base to neutralize the HCl formed, driving the reaction towards the oxime product.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the aldehyde is consumed, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: 1,3-Dipolar Cycloaddition
-
Reagents & Setup: To a solution of the cyclopropanecarbaldehyde oxime (1 eq.) and phenylacetylene (1.1 eq.) in a suitable solvent like dichloromethane (DCM) in a 250 mL flask, add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise at 0°C.
-
Causality: NCS acts as a chlorinating agent to form an intermediate hydroxamoyl chloride, which is the precursor to the reactive nitrile oxide dipole.
-
Reaction: After the addition of NCS, add triethylamine (Et3N) (1.5 eq.) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: Triethylamine is a non-nucleophilic base that facilitates the elimination of HCl to generate the nitrile oxide in-situ, which is immediately trapped by phenylacetylene to form the isoxazole ring.
-
Workup & Purification: Quench the reaction with water and extract with DCM (3x). Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-cyclopropyl-5-phenylisoxazole.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[6][7]
Application Note 2: Antimicrobial Susceptibility Testing
Rationale and Method Selection
The primary goal is to determine the antimicrobial efficacy of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] This quantitative method is highly reproducible and suitable for screening compound libraries.[11]
Visualized Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol: Broth Microdilution Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[12][13]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[9]
-
Causality: Standardizing the inoculum density is critical for the reproducibility and accuracy of the MIC value.
-
Dilute this adjusted suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.
-
Causality: This serial dilution creates a concentration gradient to precisely identify the point of growth inhibition.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.
-
Include necessary controls: a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative/growth control (inoculum without any compound), and a sterility control (broth only).[9]
-
Seal the plate and incubate at 35-37°C for 16-24 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be done by eye or with a plate reader.
-
Data Presentation
Summarize the results in a clear, tabular format for easy comparison of activities against different microbial strains.
Table 1: Example MIC Data for this compound Derivatives (µg/mL)
| Compound ID | Gram (+) S. aureus | Gram (-) E. coli | Fungus C. albicans | Positive Control (Drug) |
|---|---|---|---|---|
| Cpd-1 (Phenyl) | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin / Fluconazole |
| Cpd-2 (4-Cl-Phenyl) | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin / Fluconazole |
| Cpd-3 (4-F-Phenyl) | [Insert Data] | [Insert Data] | [Insert Data] | Ciprofloxacin / Fluconazole |
| Positive Control MIC | [Insert Data] | [Insert Data] | [Insert Data] | N/A |
Application Note 3: Investigating the Mechanism of Action (MoA)
Rationale and Hypothesis
Understanding the MoA is crucial for lead optimization. Many azole-containing antimicrobials function by disrupting the microbial cell membrane or inhibiting essential enzymes.[14][15] For antifungal azoles, a primary target is the enzyme lanosterol 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis.[15] For antibacterial agents, targets can include cell wall synthesis, protein synthesis, or DNA replication machinery.[14] A logical first step is to investigate if the this compound derivatives compromise cell membrane integrity.
Visualized Hypothetical MoA: Membrane Disruption
Caption: Hypothetical mechanism involving cell membrane disruption.
Protocol: Propidium Iodide (PI) Uptake Assay for Membrane Permeabilization
This assay uses a fluorescent dye, Propidium Iodide, which cannot cross the membrane of live cells. If a compound damages the cell membrane, PI enters the cell, binds to DNA, and fluoresces, providing a quantitative measure of membrane damage.
-
Cell Preparation: Grow microbial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with a sterile buffer (e.g., PBS), and resuspend in the same buffer to a defined optical density (e.g., OD₆₀₀ = 0.5).
-
Assay Setup: In a black, clear-bottom 96-well plate, add the microbial cell suspension to wells.
-
Compound Addition: Add the test compounds at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC). Include a positive control known to disrupt membranes (e.g., polymyxin B for bacteria) and a negative (untreated) control.
-
Dye Addition: Add Propidium Iodide to all wells to a final concentration of ~2 µM.
-
Causality: Only cells with compromised membranes will allow PI to enter and bind to nucleic acids, resulting in a significant increase in fluorescence.
-
Incubation & Measurement: Incubate the plate at the appropriate temperature in the dark for 30-60 minutes. Measure the fluorescence using a plate reader (Excitation ~535 nm, Emission ~617 nm).
-
Data Analysis: An increase in fluorescence intensity compared to the untreated control indicates membrane permeabilization.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents.
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]
- A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
-
Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. PubMed. [Link]
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Synthesis and Antimicrobial Activity of 3-octyloxy-8-alkyljatrorrhizine Derivatives. PubMed. [Link]
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New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. [Link]
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Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. PubMed Central. [Link]
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Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. PubMed Central. [Link]
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New Antifungal Agents with Azole Moieties. MDPI. [Link]
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Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. PubMed Central. [Link]
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[Synthesis and Antimicrobial Activity of 3-nitroisoxazole Derivatives]. PubMed. [Link]
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Selection of orally active antifungal agents from 3,5-substituted isoxazolidine derivatives based on acute efficacy-safety profiles. PubMed Central. [Link]
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Plant-Derivatives Small Molecules with Antibacterial Activity. MDPI. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Cyclopropylisoxazole Synthesis
Welcome to the technical support center for the synthesis of 3-cyclopropylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for constructing the this compound core:
-
Route A: 1,3-Dipolar Cycloaddition. This method involves the [3+2] cycloaddition of a nitrile oxide with cyclopropylacetylene. The nitrile oxide is typically generated in situ. This is a versatile method for forming the isoxazole ring.[1][2][3]
-
Route B: Condensation of a 1,3-Dicarbonyl Compound with Hydroxylamine. This classic approach utilizes the reaction of a cyclopropyl-substituted 1,3-dicarbonyl compound, such as 1-cyclopropyl-1,3-butanedione, with hydroxylamine.[4]
Q2: I am observing a low yield in my synthesis. What are the common causes?
Low yields can stem from several factors, depending on your chosen synthetic route. For the 1,3-dipolar cycloaddition , common issues include:
-
Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxide from its precursor (e.g., an aldoxime) is a critical step. Incomplete conversion or degradation of the nitrile oxide can significantly lower your yield.
-
Dimerization of the Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations. This is a common side reaction that competes with the desired cycloaddition.
-
Poor Quality of Starting Materials: Impurities in either the nitrile oxide precursor or cyclopropylacetylene can interfere with the reaction.
For the condensation of a 1,3-dicarbonyl compound , consider the following:
-
Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The 1,3-dicarbonyl compound may undergo side reactions under the reaction conditions.
-
pH of the Reaction Mixture: The pH can significantly influence the rate and outcome of the condensation reaction.
Q3: Am I likely to form regioisomers, and how can I control for this?
Regioisomer formation is a potential issue, particularly in the condensation of unsymmetrical 1,3-dicarbonyls with hydroxylamine. In the case of 1-cyclopropyl-1,3-butanedione reacting with hydroxylamine, two regioisomers are possible: 3-cyclopropyl-5-methylisoxazole and 5-cyclopropyl-3-methylisoxazole.
One study reported that the reaction of a-bis(methylthio)methylene cyclopropyl ketones with hydroxylamine in sodium methoxide/methanol yielded 3-(2-Arylcyclopropyl)-5-methylthioisoxazoles without detectable formation of the other regioisomer.[5] However, when the reaction was carried out in sodium acetate/acetic acid/ethanol/water, the isomeric 5-(2-arylcyclopropyl)-3-methylthioisoxazoles were the major products, with only a small amount of the other isomer detected.[5] This highlights the critical role of reaction conditions in controlling regioselectivity.
For the 1,3-dipolar cycloaddition of a nitrile oxide with cyclopropylacetylene, the regioselectivity is generally high, favoring the formation of the 3-substituted isoxazole.
Q4: Is the cyclopropyl group stable under the reaction conditions?
The cyclopropane ring is characterized by significant ring strain, making it more reactive than acyclic alkanes.[6][7] However, it is generally stable under the conditions typically employed for isoxazole synthesis. It is important to avoid harsh acidic or basic conditions and the use of certain transition metals that can catalyze the ring-opening of cyclopropanes.
Troubleshooting Guides
Problem 1: Low or No Yield in 1,3-Dipolar Cycloaddition
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Nitrile Oxide Generation | 1. Verify Precursor Purity: Ensure the aldoxime or other nitrile oxide precursor is pure. 2. Optimize Oxidant/Base: If using an oxidant (e.g., chloramine-T) or a base for elimination, ensure it is fresh and used in the correct stoichiometry. 3. Temperature Control: Generate the nitrile oxide at a low temperature to minimize decomposition. | The generation of the reactive nitrile oxide intermediate is crucial. Impurities or suboptimal reaction conditions can hinder its formation. |
| Nitrile Oxide Dimerization | 1. Slow Addition: Add the nitrile oxide precursor or the reagent for its generation slowly to the solution containing cyclopropylacetylene. 2. Maintain Low Concentration: Keeping the instantaneous concentration of the nitrile oxide low favors the intermolecular cycloaddition over dimerization. | Dimerization is a second-order reaction, so its rate is proportional to the square of the nitrile oxide concentration. Slow addition minimizes this side reaction. |
| Poor Reactivity of Cyclopropylacetylene | 1. Check Purity: Ensure the cyclopropylacetylene is free of impurities. 2. Use a Slight Excess: Employing a slight excess (1.1-1.2 equivalents) of cyclopropylacetylene can help drive the reaction to completion. | Impurities can poison catalysts or interfere with the reaction. A slight excess of the dipolarophile can favor the desired cycloaddition. |
Problem 2: Low Yield or Multiple Products in 1,3-Dicarbonyl Condensation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | 1. Monitor by TLC: Track the consumption of the starting materials. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. | The condensation reaction may require sufficient time and thermal energy to proceed to completion. |
| Incorrect pH | 1. Measure and Adjust pH: The pH of the reaction mixture can be critical. For the reaction of 1-cyclopropyl-1,3-butanedione with hydroxylamine, the use of a base like sodium acetate is common.[4] 2. Buffer the Reaction: Consider using a buffer system to maintain a stable pH throughout the reaction. | The nucleophilicity of hydroxylamine and the reactivity of the dicarbonyl compound are pH-dependent. |
| Formation of Regioisomers | 1. Screen Solvents and Bases: As demonstrated in the literature, the choice of solvent and base can have a profound effect on regioselectivity.[5] Compare polar protic solvents (e.g., ethanol) with aprotic solvents. 2. Isolate and Characterize: If multiple spots are observed on TLC, attempt to isolate each product and characterize them to determine the isomeric ratio. | The reaction mechanism can be influenced by the solvent's ability to stabilize intermediates and the nature of the base, thereby directing the reaction towards a specific regioisomer. |
Experimental Protocols
Protocol A: Synthesis of 3-Cyclopropyl-5-methylisoxazole via 1,3-Dicarbonyl Condensation[4]
This protocol is adapted from a general procedure for the synthesis of isoxazoles from β-dicarbonyl compounds.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropyl-1,3-butanedione (1.0 mmol) in ethanol (10 mL).
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
-
Reaction: Heat the mixture to reflux for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol B: General Procedure for 1,3-Dipolar Cycloaddition
This is a generalized protocol; specific conditions may need optimization.
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropylacetylene (1.2 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).
-
In situ Generation of Nitrile Oxide:
-
From an Aldoxime: Add the aldoxime (1.0 mmol) to the solution. Then, slowly add a solution of an oxidizing agent (e.g., chloramine-T) or a dehydrating agent.
-
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis
Synthetic Routes to this compound
Caption: Primary synthetic pathways to this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield.
References
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
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ResearchGate. (2025). Ring-Opening, Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives. [Link]
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Ila, H., & Junjappa, H. (2025). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. ResearchGate. [Link]
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Karami, B., et al. (2022). A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. Scientific Reports. [Link]
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Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. [Link]
- Hassner, A., & Rai, K. M. L. (1987). Intermolecular 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate and acrylonitrile. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
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Padwa, A. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem. [Link]
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PrepChem. (n.d.). Synthesis of 1-cyclopropyl-1,3-butanedione. [Link]
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Charette, A. B., et al. (2011). Three-step synthesis of cyclopropyl peptidomimetics. Organic Letters. [Link]
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Wikipedia. (2023). Activation of cyclopropanes by transition metals. [Link]
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Gevorgyan, V., et al. (2016). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. The Journal of Organic Chemistry. [Link]
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Trost, B. M., & Sahoo, A. K. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. Chemical Science. [Link]
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Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
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ResearchGate. (2023). 1,3-Dipolar cycloaddition reaction of nitrile oxides. [Link]
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Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. [Link]
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MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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Bernardi, P., et al. (2015). Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. [Link]
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Kádasi, A., et al. (2018). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2018). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
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Li, J., et al. (2023). One-Pot Synthesis of Isoxazole-Fused Tricyclic Quinazoline Alkaloid Derivatives via Intramolecular Cycloaddition of Propargyl-Substituted Methyl Azaarenes under Metal-Free Conditions. Molecules. [Link]
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Xu, X., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters. [Link]
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Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
- Google Patents. (1966). Processes for preparing 3-amino-isoxazoles.
-
ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
European Patent Office. (n.d.). Preparation of 3-amino-5-t-butyl isoxazole. [Link]
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Banfi, L., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity. [Link]
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Identifying and minimizing byproducts in 3-Cyclopropylisoxazole synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 3-Cyclopropylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important heterocyclic compound. The unique structural feature of the cyclopropyl group attached to the isoxazole ring presents both opportunities for novel molecular design and specific challenges in synthesis.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the technical knowledge and practical insights needed to identify and minimize byproducts, thereby optimizing your synthetic route to this compound.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the common 1,3-dipolar cycloaddition pathway.
Problem 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound via the 1,3-dipolar cycloaddition of cyclopropyl nitrile oxide with acetylene, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in this synthesis is a common issue that can often be traced back to several key factors related to the stability and reactivity of your intermediates and the overall reaction conditions.
Causality and Solutions:
-
Inefficient Generation of Cyclopropyl Nitrile Oxide: The nitrile oxide is a reactive intermediate generated in situ. If its formation is inefficient, the subsequent cycloaddition will not proceed effectively.
-
Troubleshooting:
-
Precursor Quality: Ensure the purity of your starting materials, particularly the cyclopropanecarboxaldehyde oxime. Impurities can interfere with the chlorination and dehydrochlorination steps.
-
Chlorinating Agent: Use a fresh, reliable source of a chlorinating agent like N-chlorosuccinimide (NCS). Decomposed NCS will lead to incomplete formation of the intermediate hydroxamoyl chloride.
-
Base Strength and Stoichiometry: The choice and amount of base (e.g., triethylamine) for the dehydrochlorination are critical. Use a freshly distilled, dry base and ensure the stoichiometry is correct to efficiently generate the nitrile oxide without causing side reactions.
-
-
-
Dimerization of Cyclopropyl Nitrile Oxide: Nitrile oxides are prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction.[1] This is especially prevalent at higher concentrations of the nitrile oxide.
-
Troubleshooting:
-
Slow Addition: Instead of adding the base all at once, add it slowly to the reaction mixture containing the cyclopropanecarboxaldehyde oxime and acetylene. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular cycloaddition over dimerization.
-
High Dilution: Running the reaction under more dilute conditions can also disfavor the bimolecular dimerization reaction.
-
Temperature Control: The dimerization of nitrile oxides is temperature-dependent. Running the reaction at lower temperatures can sometimes minimize this side reaction, though it may also slow down the desired cycloaddition.
-
-
-
Acetylene Addition: The method of introducing acetylene gas can significantly impact the reaction.
-
Troubleshooting:
-
Saturation: Ensure the reaction solvent is fully saturated with acetylene gas before and during the addition of the base. A continuous, slow stream of acetylene can be beneficial.
-
Solvent Choice: The solubility of acetylene varies in different solvents. Consider using a solvent in which acetylene has good solubility.
-
-
-
Reaction Conditions: Suboptimal temperature, solvent, or reaction time can all contribute to low yields.
-
Troubleshooting:
-
Solvent: Ethereal solvents like THF or diethyl ether are commonly used. Ensure they are anhydrous.
-
Temperature: The reaction is often performed at room temperature. However, gentle heating might be required in some cases to drive the cycloaddition to completion, but be mindful of increasing dimerization.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction to determine the optimal reaction time.
-
-
Problem 2: Presence of Significant Byproducts in the Crude Reaction Mixture
Question: My reaction is producing the desired this compound, but I am also seeing significant amounts of other compounds. What are these byproducts and how can I minimize them?
Answer:
The formation of byproducts is a common challenge in isoxazole synthesis. Identifying these impurities is the first step toward optimizing your reaction to minimize their formation.
Common Byproducts and Minimization Strategies:
| Byproduct | Identification | Cause | Minimization Strategy |
| Cyclopropyl Furoxan | Higher molecular weight than the product (dimer). Can be identified by MS and NMR. | Dimerization of cyclopropyl nitrile oxide. | Slow addition of base, high dilution, and optimal temperature control. |
| Unreacted Cyclopropanecarboxaldehyde Oxime | Lower Rf on TLC. Can be identified by comparison with the starting material. | Incomplete reaction. | Ensure stoichiometric amounts of chlorinating agent and base. Increase reaction time or temperature if necessary. |
| Regioisomers (e.g., 4-cyclopropylisoxazole) | Same mass as the product, but different NMR spectrum. | Reaction with unsymmetrical alkynes. | For the synthesis of this compound using acetylene, this is not an issue. However, if a substituted alkyne is used, the regioselectivity will depend on the electronic and steric nature of the substituents.[2] |
Experimental Protocol for Byproduct Analysis:
-
Sample Preparation: Take an aliquot of your crude reaction mixture.
-
TLC Analysis: Run a TLC with an appropriate solvent system (e.g., ethyl acetate/hexane) to visualize the different components.
-
LC-MS Analysis: Inject the crude mixture into an LC-MS to determine the mass of the different components, which can help in identifying the product, starting materials, and potential dimers.
-
NMR Spectroscopy: After a preliminary purification (e.g., flash chromatography), obtain ¹H and ¹³C NMR spectra of the isolated byproducts to confirm their structures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound via 1,3-dipolar cycloaddition?
A1: The synthesis proceeds through a well-established multi-step, one-pot reaction. The key steps are:
-
Oxime Formation: Cyclopropanecarboxaldehyde is reacted with hydroxylamine to form cyclopropanecarboxaldehyde oxime.
-
Hydroxamoyl Chloride Formation: The oxime is then chlorinated, typically with N-chlorosuccinimide (NCS), to form the corresponding cyclopropyl hydroxamoyl chloride.
-
In Situ Nitrile Oxide Generation: The hydroxamoyl chloride is treated with a base (e.g., triethylamine) to eliminate HCl and generate the highly reactive cyclopropyl nitrile oxide intermediate.
-
[3+2] Cycloaddition: The cyclopropyl nitrile oxide then undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile, in this case, acetylene, to form the five-membered this compound ring.
Q2: How does the cyclopropyl group affect the stability and reactivity of the nitrile oxide intermediate?
Q3: Are there any concerns about the stability of the cyclopropyl ring during the synthesis?
A3: The cyclopropane ring is generally stable under the mild conditions typically used for 1,3-dipolar cycloaddition reactions. The reagents used (NCS, triethylamine) are not known to induce ring-opening of the cyclopropyl group. However, it is always good practice to avoid harsh acidic or basic conditions and high temperatures during workup and purification to ensure the integrity of the cyclopropyl ring.
Q4: What is a reliable method for purifying this compound?
A4: Flash column chromatography is the most common and effective method for purifying this compound from the crude reaction mixture.
Experimental Protocol: Flash Column Chromatography Purification
-
Slurry Preparation: Concentrate the crude reaction mixture in vacuo. Adsorb the residue onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Q5: Where can I find characteristic analytical data for this compound?
A5: While a specific complete dataset for this compound was not found in the initial search, characteristic spectral data for similar isoxazole structures can be referenced.[3][4] For this compound, you would expect to see:
-
¹H NMR: Signals corresponding to the cyclopropyl protons (typically in the upfield region, ~0.8-2.0 ppm), a signal for the isoxazole ring proton, and any protons from the other substituent on the isoxazole ring.
-
¹³C NMR: Resonances for the cyclopropyl carbons, and the characteristic signals for the isoxazole ring carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (C6H7NO, MW: 109.13 g/mol ).
It is highly recommended to perform full characterization (¹H NMR, ¹³C NMR, MS, and possibly HRMS) on your synthesized product to confirm its identity and purity.
References
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- 1H and 13C NMR chemical shifts of 1 compared with related heterocycles.
-
3-cyclopropyl-5-ethynyl-1,2-oxazole. PubChem. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PMC. [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. NIH. [Link]
- Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (Journal and author details unavailable in search results)
-
3-Cyclopropyl-1,2-oxazole-5-carbaldehyde (CAS No. 121604-59-9) Suppliers. ChemicalRegister.com. [Link]
- Investigation of 1,3-dipolar cycloaddition of acetylene d with...
-
Oxazole - NIST WebBook. National Institute of Standards and Technology. [Link]
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Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library. [Link]
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (URL not provided)
- Cycloaddition of nitrile oxides to cyclopentadiene.
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (Journal and author details unavailable in search results)
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]
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Would the Tandem Sequential Cycloaddition Reactions of Functionalized Acetylene, Cyclopentadienyl Derivatives, and Phenyl Azide. ChemRxiv. [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. [Link]
-
Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]
- Mass Spectrum (Electron Ionization) (CDB005773).
-
EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
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Synthesis and Characterization of New Functionalized 1,2, 3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired. Preprints.org. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
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Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. [Link]
- Synthesis of some new ,3-oxazepine derivativesand evaluation of antibacterial activitv. (Journal and author details unavailable in search results)
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Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI. [Link]
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Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. [Link]
-
Benzene, cyclopropyl- - the NIST WebBook. National Institute of Standards and Technology. [Link]
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1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1aR-(1aα,4β,4aβ,7α,7aβ,7bα)]- - the NIST WebBook. National Institute of Standards and Technology. [Link]
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Technical Support Center: Purification of 3-Cyclopropylisoxazole Derivatives
Welcome to the technical support center for the purification of 3-cyclopropylisoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of these molecules. Our approach is rooted in fundamental chemical principles and validated by field experience to ensure you can achieve the highest purity for your compounds.
Introduction: The Purification Challenge
This compound derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of the cyclopropyl group, a small, strained ring, can introduce unique purification challenges. These include similar polarities between the desired product and impurities, potential for regioisomer formation, and the inherent chemical sensitivities of the isoxazole ring. This guide will provide you with the necessary tools and knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common route to 3-cyclopropylisoxazoles involves the reaction of a nitrile oxide with cyclopropylacetylene.[2] Potential impurities from this synthesis can include:
-
Unreacted starting materials: Such as the nitrile oxide precursor (e.g., an aldoxime) or cyclopropylacetylene.
-
Byproducts from nitrile oxide formation: Dimerization of the nitrile oxide to form furoxans is a common side reaction.
-
Regioisomers: If an unsymmetrical alkyne is used, you may form both the 3- and 5-substituted isoxazole regioisomers. The separation of these can be particularly challenging due to their similar physical properties.[3][4]
-
Solvent and reagent residues: Residual solvents and reagents from the reaction and work-up steps.
Q2: My this compound derivative appears to be degrading during purification. What could be the cause?
A2: The isoxazole ring can be sensitive to certain conditions, particularly strong bases. The N-O bond is relatively weak and can be cleaved under strongly basic conditions, leading to ring-opening.[5] While the cyclopropyl group itself is generally stable, its electron-donating nature might influence the reactivity of the isoxazole ring. It is advisable to avoid strongly basic conditions during work-up and purification. If your purification method involves a basic mobile phase for chromatography, consider using a milder base or an alternative stationary phase.
Q3: I am having difficulty separating my desired this compound from its 5-cyclopropyl regioisomer. What strategies can I employ?
A3: Separating regioisomers is a common and often difficult purification challenge.[6][7][8][9] Here are several strategies to consider:
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Chromatography Optimization: This is the most common approach. Meticulous screening of solvent systems for column chromatography is crucial. Even small changes in solvent polarity or composition can significantly impact resolution. The use of a longer column or a shallower solvent gradient can also improve separation.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution compared to standard flash chromatography.
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Recrystallization: If your product is a solid, fractional recrystallization can be a powerful technique. This relies on slight differences in the solubility of the regioisomers in a particular solvent system.
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Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easier to separate. The derivative can then be converted back to the desired product after separation.
Troubleshooting Guide: Column Chromatography
Column chromatography is the workhorse for purifying this compound derivatives. However, achieving optimal separation requires careful planning and troubleshooting.
Problem 1: Poor separation of the desired product from impurities.
-
Cause: The chosen solvent system may not be optimal for resolving the components of your mixture.
-
Solution:
-
Systematic TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) screen with a variety of solvent systems. A good starting point for many this compound derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[4]
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Solvent Polarity Adjustment: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If the spots are too low (low Rf), increase the polarity.
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Alternative Solvent Systems: If binary solvent systems do not provide adequate separation, consider ternary (three-component) systems.[10] For example, adding a small amount of a third solvent like dichloromethane or methanol can sometimes dramatically improve resolution.
-
Alternative Stationary Phases: If silica gel fails to provide the desired separation, consider using other stationary phases such as alumina (acidic, neutral, or basic) or reverse-phase silica.
-
Problem 2: The product is eluting too quickly (with the solvent front) or not at all.
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Cause: The polarity of the mobile phase is either too high or too low, respectively.
-
Solution:
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Product in Solvent Front: Your compound is not retaining on the column. Drastically decrease the polarity of your eluent. Start with a very non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity.
-
Product Stuck on the Column: Your compound is too strongly adsorbed to the silica. Increase the polarity of the eluent. If you are already using a high concentration of a polar solvent like ethyl acetate, consider switching to a more polar solvent system, such as methanol in dichloromethane.
-
Problem 3: Tailing of spots on TLC and in the column fractions.
-
Cause: Tailing can be caused by several factors, including interactions of polar functional groups with the acidic silica gel, or overloading the column.
-
Solution:
-
Acid/Base Additives: If your compound has acidic or basic functional groups, adding a small amount of a modifier to your eluent can improve peak shape. For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%). For basic compounds, add a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
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Column Loading: Do not overload the column. A general rule of thumb is to load 1-5% of the column's silica gel weight with your crude material.
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Table 1: Recommended Starting Solvent Systems for Column Chromatography of this compound Derivatives
| Polarity of Derivative | Recommended Starting Solvent System (v/v) | Notes |
| Non-polar to Moderately Polar | 5-30% Ethyl Acetate in Hexanes | A good starting point for many derivatives.[4] Adjust the ratio based on TLC. |
| Moderately Polar to Polar | 1-10% Methanol in Dichloromethane | For more polar compounds that do not move in ethyl acetate/hexanes. |
| Basic Derivatives | 5-30% Ethyl Acetate in Hexanes + 0.5% Triethylamine | The triethylamine helps to prevent tailing of basic compounds on silica gel. |
| Acidic Derivatives | 5-30% Ethyl Acetate in Hexanes + 0.5% Acetic Acid | The acetic acid can improve the peak shape of acidic compounds. |
Troubleshooting Guide: Recrystallization
For solid this compound derivatives, recrystallization is an excellent method for achieving high purity.[11]
Problem 1: The compound "oils out" instead of forming crystals.
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Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point in the solvent mixture.
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Solution:
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Add more solvent: Re-dissolve the oil by adding more of the good solvent and heating.
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Cool slowly: Allow the solution to cool very slowly to room temperature, and then in an ice bath. Rapid cooling often promotes oiling out.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The imperfections in the glass can provide nucleation sites for crystal growth.
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Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Problem 2: No crystals form upon cooling.
-
Cause: The solution is not saturated enough, or the compound is very soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some solvent: Gently heat the solution or use a stream of inert gas to evaporate some of the solvent to increase the concentration of your compound.
-
Use a two-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Heat to redissolve and then cool slowly.[12]
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Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane/Heptane | Non-polar | 69 / 98 | Good for non-polar compounds. Often used as the "poor" solvent in a two-solvent system. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |
| Ethanol/Methanol | Polar protic | 78 / 65 | Good for more polar compounds. |
| Acetone | Polar aprotic | 56 | Can be a good solvent for a variety of compounds. |
| Dichloromethane | Moderately polar | 40 | Useful for dissolving compounds at room temperature. |
| Water | Very polar | 100 | Can be used for polar compounds, often in a mixture with a miscible organic solvent like ethanol. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the purification of a crude this compound derivative.
Sources
- 1. longdom.org [longdom.org]
- 2. Cyclopropylacetylene - Wikipedia [en.wikipedia.org]
- 3. A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. CN105985223A - Preparation method for cyclopropyl acetylene - Google Patents [patents.google.com]
- 12. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted Isoxazoles
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile isoxazole scaffold. Isoxazoles are a cornerstone in drug discovery, appearing in numerous approved pharmaceuticals. However, their synthesis is not without challenges.[1] This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot your reactions effectively.
The two most robust and widely used methods for constructing the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine with 1,3-dicarbonyl compounds or their synthetic equivalents.[2] This guide is structured around the specific issues encountered in these key methodologies.
Part 1: Troubleshooting the 1,3-Dipolar Cycloaddition Route
The reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) is a powerful method for creating 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles.[3] However, success hinges on the careful management of the reactive nitrile oxide intermediate.
Q1: My cycloaddition reaction is giving very low yields or failing completely. What are the primary causes?
Answer: Low or no yield is a frequent issue, typically tracing back to the generation and stability of the nitrile oxide intermediate.[4][5] Let's break down the likely culprits.
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Cause A: Inefficient Nitrile Oxide Generation The nitrile oxide is almost always generated in situ from a stable precursor, most commonly by the base-induced dehydrohalogenation of a hydroximoyl halide or the oxidation of an aldoxime. If this initial step is inefficient, the concentration of your 1,3-dipole will be too low for the subsequent cycloaddition.
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Expert Insight: Ensure your base is appropriate for the chosen method. For dehydrohalogenation of hydroximoyl chlorides, tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard.[6] For oxidation of aldoximes, oxidants like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) are often used. The purity of your aldoxime or hydroximoyl chloride precursor is paramount; purify it before starting the reaction.
-
-
Cause B: Nitrile Oxide Dimerization Nitrile oxides are highly prone to dimerizing to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[7][8][9] This is often the most significant competing side reaction and a primary drain on your yield.[5][6]
-
Expert Insight: The key is to keep the instantaneous concentration of the nitrile oxide low while ensuring the alkyne is readily available. The best strategy is the slow addition of your base (for dehydrohalogenation) or oxidant (for aldoxime oxidation) to a solution containing both the nitrile oxide precursor and the alkyne. This generates the nitrile oxide slowly in the presence of its trapping partner, favoring the desired cycloaddition over dimerization.
-
-
Cause C: Unfavorable Reaction Conditions Temperature and solvent play critical roles.[6]
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Expert Insight: While some cycloadditions proceed at room temperature, others require heat to achieve a reasonable rate. However, excessive heat can accelerate the dimerization side reaction.[6] Monitor your reaction by TLC or LC-MS to find the optimal temperature balance. Solvent choice matters; polar aprotic solvents like THF, acetonitrile, or DMF are generally good choices.
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Below is a troubleshooting workflow to diagnose low-yield issues systematically.
Caption: Troubleshooting workflow for low yields in [3+2] cycloadditions.
Q2: My reaction is producing a mixture of regioisomers. How can I control this?
Answer: Regioselectivity is a classic challenge in 1,3-dipolar cycloadditions, especially with unsymmetrical alkynes.[4] The reaction can produce either the 3,5-disubstituted or the 3,4-disubstituted isoxazole. Control is achieved by understanding and manipulating the electronic and steric properties of your reactants.
The outcome is governed by Frontier Molecular Orbital (FMO) theory. Generally, the reaction proceeds via the pathway where the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is smallest.
-
For Terminal Alkynes (R-C≡C-H): The reaction overwhelmingly favors the 3,5-disubstituted isomer.[5] This is due to both electronic (larger orbital coefficient on the unsubstituted carbon of the alkyne) and steric factors. Synthesizing the 3,4-isomer from a terminal alkyne is exceptionally difficult via this method.[5]
-
For Internal Alkynes (R-C≡C-R'): The regioselectivity depends on the electronic nature of the R and R' groups.
-
Rule of Thumb: The carbon of the nitrile oxide (the nucleophilic center of the dipole) tends to bond to the most electrophilic carbon of the alkyne.
-
Expert Insight: If your alkyne has one electron-withdrawing group (EWG) and one electron-donating group (EDG), you can achieve high regioselectivity. The EWG makes the adjacent alkyne carbon more electrophilic, directing the nitrile oxide's carbon to attack it.
-
Caption: FMO interactions governing regioselectivity in cycloadditions.
Table 1: Predicting Regioselectivity with Substituted Alkynes
| Alkyne Substituent (R¹) | Alkyne Substituent (R²) | Nitrile Oxide (R-CNO) Substituent | Predominant Isomer | Rationale |
| H | Aryl | Aryl | 3,5-disubstituted | Steric and electronic control.[5] |
| Alkyl | CO₂Et (EWG) | Aryl | 3-Aryl-4-alkyl-5-carboethoxyisoxazole | Nitrile oxide carbon attacks the alkyne carbon bearing the EWG. |
| Aryl (EDG) | COMe (EWG) | Aryl | 3-Aryl-4-aryl-5-acetylisoxazole | Nitrile oxide carbon attacks the alkyne carbon bearing the EWG. |
| SiMe₃ | Alkyl | Aryl | 3-Aryl-4-trimethylsilyl-5-alkylisoxazole | The silyl group directs regioselectivity and can often be removed later. |
Troubleshooting Tip: If you are obtaining an inseparable mixture of regioisomers, consider modifying the electronics of your substrates. Adding a temporary EWG like a TMS group to your alkyne can enforce selectivity, which can then be removed post-cyclization. Alternatively, using a copper catalyst for reactions with terminal alkynes can strongly enforce the formation of the 3,5-disubstituted product.[10]
Part 2: Troubleshooting the Condensation Route
The reaction of hydroxylamine with a 1,3-dicarbonyl compound (like acetylacetone) or an α,β-unsaturated ketone (a chalcone) is another classic and reliable route to isoxazoles.[2] Challenges here usually involve pH control and intermediate stability.
Q3: My condensation of a 1,3-diketone with hydroxylamine is low-yielding and produces many side products. How can I optimize it?
Answer: This condensation is highly pH-sensitive. The goal is to have free hydroxylamine (NH₂OH) act as a nucleophile, but hydroxylamine is typically supplied as a hydrochloride salt (NH₃OH⁺Cl⁻).
-
Cause A: Incorrect pH
-
Too Acidic: If the pH is too low, the hydroxylamine remains fully protonated as the non-nucleophilic ammonium salt. The reaction will not proceed.
-
Too Basic: If the pH is strongly basic, the 1,3-diketone can be deprotonated and undergo undesired side reactions like aldol condensations or decomposition. Strong bases can also cause the final isoxazole product to undergo ring-opening.[4]
-
Expert Insight: The optimal condition is typically weakly acidic to neutral. Often, simply refluxing the diketone with hydroxylamine hydrochloride in a solvent like ethanol is sufficient, as the equilibrium provides enough free base.[3] If you add a base, use a mild one like sodium acetate or pyridine to buffer the reaction.
-
-
Cause B: Formation of Intermediates The reaction proceeds through a mono-oxime intermediate which then cyclizes. If conditions are not optimal for the final dehydration and ring-closure step, this intermediate can accumulate or react via other pathways.
-
Expert Insight: Ensure adequate heating and reaction time to drive the cyclization to completion. Using a solvent like acetic acid can sometimes serve as both the solvent and an acid catalyst to promote the final dehydration step.[3]
-
Q4: I'm reacting an α,β-unsaturated ketone (chalcone) with hydroxylamine, but I only isolate the oxime or get a complex mixture. How do I form the isoxazole?
Answer: This reaction proceeds via two potential steps: 1) Michael addition of hydroxylamine to the double bond, followed by cyclization, or 2) formation of the chalcone oxime, followed by intramolecular Michael addition. The challenge is controlling these steps to favor the desired isoxazole (or more commonly, the dihydroisoxazole/isoxazoline) product.
-
Expert Insight: The product you get is highly dependent on the reaction conditions.
-
To favor the Isoxazoline: Reaction with hydroxylamine in a basic medium (e.g., NaOH or KOH in ethanol) typically facilitates the initial Michael addition, which is then followed by cyclization to yield the 4,5-dihydroisoxazole (isoxazoline).[1][11]
-
To favor the Isoxazole: Direct conversion to the fully aromatic isoxazole from a chalcone is less common and often requires an oxidative step or specific substrates. A more reliable method to get the isoxazole is to start with a 1,3-diketone. If your goal is the isoxazole, it is often better to choose the 1,3-diketone condensation route.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for [3+2] Cycloaddition via In Situ Nitrile Oxide Generation (from Aldoxime)
This protocol describes the synthesis of a 3,5-disubstituted isoxazole using N-Chlorosuccinimide (NCS) to generate the nitrile oxide in situ.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.), the terminal alkyne (1.1 eq.), and a suitable solvent like chloroform or ethyl acetate (approx. 0.2 M concentration).
-
NCS Addition: Add N-Chlorosuccinimide (1.05 eq.) to the mixture.
-
Base Addition: To this stirring suspension, add pyridine or triethylamine (1.1 eq.) dropwise over 30-60 minutes using a syringe pump. The slow addition is critical to prevent dimerization.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, filter the mixture to remove succinimide and any amine salts. Wash the filtrate with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired isoxazole.
Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole from a 1,3-Diketone
This protocol describes the straightforward synthesis of 3,5-dimethylisoxazole.
-
Setup: In a round-bottom flask, combine acetylacetone (1.0 eq.), hydroxylamine hydrochloride (1.1 eq.), and ethanol (approx. 0.5 M).
-
Base Addition: Add sodium acetate (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the acetylacetone spot has disappeared.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Add water to the residue and extract with a suitable organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The resulting product is often pure enough for many applications, but can be further purified by distillation or chromatography if necessary.
References
- Houk, K. N., & Zhang, X. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society, 125(50), 15420-15425.
- Pasinszki, T., et al. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(24), 8645-8654.
-
ResearchGate. (n.d.). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Retrieved from [Link]
- Li, Y., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2530.
- Al-Zaydi, K. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 19.
-
ResearchGate. (n.d.). Proposed mechanism for the dimerization of nitrile oxides to furoxans. Retrieved from [Link]
- Messaoudi, C., et al. (2022). An easy and regioselective synthesis of new functionalized isoxazoline derivatives via a 1,3-dipolar cycloaddition reaction.
- D'Anna, F., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
- Papadatou, A., et al. (2021). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 26(17), 5334.
- Sharma, K., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33565-33596.
- Mavrov, M. V., & Firgang, S. I. (1982). On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya, (6), 1369-1374.
- Martin, W. B., et al. (2000). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition.
- Ren, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179.
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
- M., N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Chemistry, 6(1), 324-350.
- Tshamano, L. S., et al. (2023). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 28(24), 8089.
-
ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]
- Larock, R. C., & Yue, D. (2001). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters, 3(13), 2009-2012.
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
ResearchGate. (n.d.). The Formation of 2-Isoxazolines in the Reactions of α,β- Unsaturated Carbonyl Compounds with Hydroxylamine and its Derivatives- A Critical Review. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
- Ren, G., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(1), 1179.
-
RCSI Repository. (n.d.). Preparation of polychlorinated isoxazoles and application to organic synthesis. Retrieved from [Link]
- Nguyen, T. T., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 1481-1488.
-
ResearchGate. (n.d.). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the technical support center for isoxazole synthesis. This guide, curated for researchers, medicinal chemists, and process development scientists, provides in-depth troubleshooting for the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a low or no yield. What are the primary causes?
A1: Low yields in isoxazole synthesis via 1,3-dipolar cycloaddition are a frequent issue stemming from several critical factors. The most common culprits are inefficient generation of the nitrile oxide intermediate, its subsequent decomposition, or competing side reactions.[1][2][3] The stability of the nitrile oxide is paramount; these species are often transient and can dimerize to form inactive furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations or in the absence of a sufficiently reactive alkyne (dipolarophile).[1][3][4] The method of in situ generation and the precise reaction conditions are therefore crucial for minimizing these unproductive pathways.[3][5]
Q2: I'm observing a significant amount of a byproduct that I suspect is a furoxan. How can I minimize this nitrile oxide dimerization?
A2: Furoxan formation is the most prevalent side reaction and directly competes with your desired cycloaddition.[3] This occurs when two molecules of the nitrile oxide react with each other. To mitigate this, the concentration of the free nitrile oxide must be kept low throughout the reaction.
Key Strategies to Minimize Dimerization:
-
Slow Addition/Generation: Generate the nitrile oxide in situ slowly in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent (e.g., to an aldoxime precursor) or the base (e.g., to a hydroximoyl halide). This ensures the nitrile oxide is consumed by the dipolarophile as soon as it is formed.[1]
-
Ensure Alkyne Availability: The alkyne should be present in the reaction mixture from the beginning, ready to "trap" the nitrile oxide. Using a slight excess of the alkyne can sometimes be beneficial, though this may complicate purification.
-
Diffusion-Controlled Mixing: For highly reactive, rapidly dimerizing dipoles, specialized techniques like diffusion reagent mixing can be employed to maintain low localized concentrations.[4]
Q3: My reaction is producing a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted isoxazoles). How can I control the regioselectivity?
A3: Regioselectivity is a classic challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] The outcome is governed by a delicate balance of steric and electronic factors of both the nitrile oxide and the alkyne, dictated by Frontier Molecular Orbital (FMO) theory.[6][7][8] Generally, the reaction between a nitrile oxide and a terminal alkyne favors the formation of the 3,5-disubstituted isoxazole.[9] However, this can be influenced.
Controlling Factors for Regioselectivity:
-
Electronic Effects: The regioselectivity is controlled by the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. Modifying electron-donating or electron-withdrawing groups on either the nitrile oxide precursor or the alkyne can reverse or enhance selectivity.[7][10]
-
Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can sterically disfavor one transition state over another, thereby directing the regiochemical outcome.[7][8]
-
Catalysis: The use of Lewis acids or metal catalysts (e.g., copper) can significantly influence regioselectivity.[1][11] Copper(I)-catalyzed reactions, in particular, are well-known to reliably produce 3,5-disubstituted isoxazoles from terminal alkynes.[11]
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Low or No Product Yield
This is the most common issue. The flowchart below provides a systematic approach to diagnosing the problem.
Caption: Troubleshooting workflow for low isoxazole yield.
-
Starting Material Integrity: Ensure the purity of your aldoxime and alkyne. Aldoximes can be unstable, and impurities can inhibit the reaction. Verify their integrity via NMR or melting point.
-
Nitrile Oxide Generation: The choice of method for generating the nitrile oxide in situ is critical. The classic approach involves oxidation of an aldoxime.[5][12]
-
Common Oxidants: A variety of oxidants can be employed, including N-Chlorosuccinimide (NCS), Chloramine-T, sodium hypochlorite (bleach), and hypervalent iodine reagents.[3][13]
-
Green Protocols: More recently, greener methods using reagents like Oxone in combination with NaCl have been developed, offering a broad substrate scope and avoiding organic byproducts.[12][14]
-
-
Reaction Conditions:
-
Solvent: While 1,3-dipolar cycloadditions are often described as having little solvent dependence, the choice can still impact reaction rate and solubility.[6][15] For certain systems, solvents like acetonitrile have shown superior performance.[2] A screening of common solvents is recommended.
-
Temperature: While many reactions proceed at room temperature, gentle heating may be required to increase the rate. However, excessive heat can accelerate nitrile oxide decomposition and dimerization.[1]
-
Alternative Energy: Consider alternative energy sources like ultrasound or microwave irradiation, which have been shown to dramatically reduce reaction times and increase yields, often under milder temperature conditions.[2][16][17][18]
-
Problem 2: Poor Regioselectivity
Controlling which regioisomer is formed is essential for targeted synthesis.
Caption: Decision tree for improving regioselectivity.
-
Electronic Control: The regiochemistry is often predicted by FMO theory. The reaction is typically controlled by the interaction between the HOMO of one component and the LUMO of the other. The smaller the energy gap, the faster the reaction. The orbital coefficients at the reacting atoms determine the preferred orientation.[19]
-
Type I (Normal Electron Demand): HOMO(dipole) - LUMO(dipolarophile). This is common for electron-rich nitrile oxides.
-
Type III (Inverse Electron Demand): LUMO(dipole) - HOMO(dipolarophile). This occurs with electron-deficient nitrile oxides.
-
-
Catalytic Control:
-
Copper(I) Catalysis: The reaction of nitrile oxides with terminal copper(I) acetylides reliably yields 3,5-disubstituted isoxazoles.[11] This is a powerful tool for ensuring regiochemical fidelity.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the reactants, altering their electronic properties and orbital energies, which can influence or even reverse the regioselectivity.[1]
-
| Parameter | Effect on Regioselectivity | Typical Outcome for Terminal Alkynes | Reference |
| Uncatalyzed | Governed by FMO (steric/electronic) | Typically favors 3,5-disubstituted isomer | [7][8] |
| Cu(I) Catalysis | Forms a copper acetylide intermediate | Highly selective for 3,5-disubstituted isomer | [11] |
| Lewis Acid (e.g., BF₃·OEt₂) | Alters electronic nature of reactants | Can influence or reverse selectivity; system-dependent | [1] |
| Substituent Electronics | Electron-donating vs. withdrawing groups alter FMO energies | Can be used to favor either 3,4- or 3,5-isomer | [10] |
Table 1: Influence of Key Parameters on Regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for In Situ Nitrile Oxide Generation (from Aldoxime) and Cycloaddition
This protocol describes a common method using sodium hypochlorite (bleach) for the oxidation of an aldoxime.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (1.0 equiv) and the aldoxime (1.1 equiv) in a suitable solvent (e.g., dichloromethane or ethyl acetate, approx. 0.2 M).
-
Initiation: To the stirring solution, add commercial bleach (e.g., 5-10% NaOCl solution, 2.0-3.0 equiv) dropwise at room temperature. For sensitive substrates, cooling the reaction to 0 °C is recommended.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the aldoxime is a key indicator. Reactions are typically complete within 1-12 hours.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][20]
Protocol 2: Purification Strategy for Isoxazole Products
Purifying isoxazoles can be challenging due to the similar polarity of regioisomers and byproducts.
-
TLC Screening: Systematically screen solvent systems for column chromatography using TLC. Start with a nonpolar system (e.g., hexanes/ethyl acetate) and gradually increase polarity. Sometimes, a three-solvent system (e.g., hexanes/DCM/ethyl acetate) or the addition of a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.[1]
-
Column Chromatography: This is the most common purification method. Use the optimized solvent system from your TLC screen.
-
Crystallization: If the desired isoxazole is a solid, crystallization can be a highly effective method for purification and for separating isomers. Experiment with various solvent/anti-solvent pairs (e.g., ether/hexanes, DCM/pentane).[1][21]
References
-
1,3-Dipolar cycloaddition - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. (2025). Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]
-
1,3 dipolar cycloaddition Reactions. (2015, April 28). SlideShare. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (2008). Accounts of Chemical Research, 41(3), 417-430. [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32939-32966. [Link]
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Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2017). Journal of the Brazilian Chemical Society, 28(11), 2158-2166. [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (2016). Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2019). JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences, 27(4), 213-228. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (2021). Chemistry Proceedings, 5(1), 60. [Link]
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[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (2021). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1189-1196. [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Letters, 13(11), 2966-2969. [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules, 26(16), 4983. [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. (2019). Organic Letters, 21(1), 163-167. [Link]
-
Optimization of the reaction conditions for the synthesis of isoxazole. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. (2005). Organic Letters, 7(23), 5203-5205. [Link]
-
Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2019). JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Construction of Isoxazole ring: An Overview. (2024). NANO BIOMEDICAL LETTERS, 2(1), 1-23. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(15), 3538. [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). Molecules, 26(16), 4983. [Link]
-
Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles. (2007). European Journal of Organic Chemistry, 2007(23), 3843-3846. [Link]
-
Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. (2025). Steroids, 217, 109598. [Link]
-
First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. (1986). Journal of the American Chemical Society, 108(21), 6805-6807. [Link]
-
3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (2018). Molecules, 23(10), 2661. [Link]
-
Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. (2016). The Journal of Organic Chemistry, 81(17), 7456-7464. [Link]
-
Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. (2014). ResearchGate. [Link]
-
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (2022). Molecules, 27(19), 6296. [Link]
-
Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2015). ResearchGate. [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). Molecules, 28(6), 2568. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules, 18(11), 13647-13655. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2019). Chemistry, 1(1), 108-115. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules, 29(15), 3538. [Link]
-
1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. (2011). Molecules, 16(8), 6638-6659. [Link]
-
1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (2012). Chemical Science Review and Letters, 1(1), 1-10. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2014). Beilstein Journal of Organic Chemistry, 10, 1371-1376. [Link]
-
Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (2018). Inorganic Chemistry, 57(21), 13735-13745. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). ResearchGate. [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2022). Zanco Journal of Medical Sciences, 26(2), 220-230. [Link]
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Technical Support Center: Synthesis of 3-Cyclopropylisoxazoles
Welcome to the technical support center for the synthesis of 3-cyclopropylisoxazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The unique electronic and steric properties of the cyclopropyl group can present specific challenges in controlling the regioselectivity of isoxazole ring formation. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.
The isoxazole ring is a key pharmacophore found in numerous FDA-approved drugs, including the anti-inflammatory agent parecoxib and the antibiotic sulfamethoxazole.[1][2] The incorporation of a cyclopropyl moiety can further enhance the metabolic stability, binding affinity, and overall pharmacological profile of these molecules. However, the most common and versatile method for isoxazole synthesis—the [3+2] cycloaddition of a nitrile oxide with an alkyne—often yields a mixture of regioisomers, which can complicate purification and reduce the overall yield of the desired product.[1][3] This guide will focus on strategies to improve the regioselective synthesis of the 3-cyclopropylisoxazole isomer.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 3-cyclopropylisoxazoles. Each issue is presented in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.
Question 1: My reaction is producing a mixture of this compound and 5-cyclopropylisoxazole. How can I improve the regioselectivity for the 3-substituted isomer?
Answer: The formation of regioisomers is a frequent challenge in isoxazole synthesis via 1,3-dipolar cycloaddition.[3] The regiochemical outcome is determined by the alignment of the dipole (nitrile oxide) and the dipolarophile (alkyne), which is influenced by a combination of steric and electronic factors.[3][4] To favor the formation of the this compound, you are reacting a cyclopropyl-substituted nitrile oxide with a terminal alkyne. The challenge is to control the cycloaddition to favor the desired isomer.
Underlying Cause: In the Huisgen 1,3-dipolar cycloaddition, the regioselectivity is governed by the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne. Generally, the reaction is controlled by the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The magnitudes of the orbital coefficients on the reacting atoms dictate the preferred orientation of addition. Steric hindrance between bulky substituents can also play a significant role.
Actionable Solutions:
-
Solvent Modification: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting regioselectivity. Experiment with a range of solvents from polar to non-polar. For instance, in related systems, switching from ethanol to acetonitrile has been shown to alter the regioisomeric ratio.[1]
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy. Reactions that are run at elevated temperatures may have enough energy to overcome the small activation energy difference between the two competing pathways, leading to a mixture of products.
-
Catalyst Introduction: While often used to accelerate cycloadditions, certain catalysts can also enforce regioselectivity. For terminal alkynes, copper(I) catalysis is well-established for the synthesis of 3,5-disubstituted isoxazoles.[4][5] However, for achieving the 3-cyclopropyl isomer, you would be using a cyclopropyl nitrile oxide. In such cases, exploring Lewis acid catalysis (e.g., BF₃·OEt₂) may be beneficial, as it can coordinate to the nitrile oxide or alkyne and alter the electronic properties, thus influencing the regiochemical outcome.[1][3]
-
In Situ Generation of Nitrile Oxide: Nitrile oxides are often unstable and prone to dimerization to form furoxans.[3][4] Generating the nitrile oxide in situ at low concentrations ensures that it reacts promptly with the alkyne. Slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution of the alkyne can minimize side reactions and potentially improve regioselectivity.
Question 2: The yield of my this compound is consistently low, even after optimizing for regioselectivity. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, including decomposition of the starting materials or intermediates, inefficient reaction conditions, or challenging purification.
Actionable Solutions:
-
Nitrile Oxide Dimerization: As mentioned, nitrile oxides can dimerize to form furoxans, which is a common cause of low yields.[4] To mitigate this:
-
Ensure the nitrile oxide is generated slowly in the presence of the alkyne.
-
Use a high concentration of the alkyne relative to the nitrile oxide precursor to trap the nitrile oxide as it is formed.
-
-
Reaction Conditions:
-
Base Selection: When generating nitrile oxides from hydroximoyl halides, the choice of base is critical. A non-nucleophilic base like triethylamine is commonly used. Ensure the stoichiometry of the base is optimized.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis can sometimes improve yields and reduce reaction times by providing efficient and uniform heating.[6][7]
-
-
Purification Challenges: Isoxazole isomers can be difficult to separate by standard column chromatography.[8]
-
Consider using a high-performance liquid chromatography (HPLC) system for purification.
-
If possible, try to crystallize the desired product from the crude mixture.
-
Data Summary: Impact of Reaction Conditions on Regioselectivity
| Parameter | Condition A | Condition B | Condition C | Outcome on 3- to 5-isomer ratio |
| Solvent | Toluene | Acetonitrile | Ethanol | Non-polar solvents may favor one isomer over another.[9] |
| Temperature | 0 °C | Room Temp. | 80 °C | Lower temperatures generally increase selectivity. |
| Catalyst | None | Cu(I) | BF₃·OEt₂ | Lewis acids can alter regiochemical control.[1][3] |
Experimental Workflow & Protocols
Caption: Competing pathways in the 1,3-dipolar cycloaddition leading to regioisomeric isoxazoles.
Q2: Are there alternative synthetic routes to 3-cyclopropylisoxazoles that offer better regioselectivity?
A2: Yes, if the 1,3-dipolar cycloaddition proves difficult to control, other methods can be employed. One notable approach is the reaction of a β-enamino diketone with hydroxylamine. [1][10]By carefully choosing the reaction conditions (solvent, temperature, and the use of a Lewis acid like BF₃), you can achieve high regioselectivity for a specific isomer. [1][3]For the synthesis of a this compound, this would involve preparing a cyclopropyl-substituted 1,3-dicarbonyl compound as a precursor.
Q3: How do the electronic properties of the cyclopropyl group affect the regioselectivity of the cycloaddition?
A3: The cyclopropyl group is known to have electronic properties similar to a double bond, being able to donate electron density through conjugation. When attached to a nitrile oxide or an alkyne, it can influence the energies and coefficients of the frontier molecular orbitals (HOMO and LUMO). This electronic perturbation will, in turn, affect the preferred orientation of the cycloaddition, thus impacting the regioisomeric ratio. The specific outcome will depend on the substitution pattern of both the nitrile oxide and the alkyne.
References
- Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- Troubleshooting guide for the synthesis of isoxazole deriv
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. Benchchem.
- Isoxazole synthesis. Organic Chemistry Portal.
- Construction of Isoxazole ring: An Overview. Life Acad. Nanobiotechnology & Biosci.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
- Overcoming regioselectivity issues in 5-aminoisoxazole synthesis. Benchchem.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
- Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journals.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradi
- Advances in Isoxazole Synthesis. Scribd.
- 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI.
- 1,3-Dipolar Cycloaddition of Nitrile Oxide.
- cycloadditions with nitrile oxides. YouTube.
- 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles.
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Technical Support Center: Overcoming Solubility Challenges with 3-Cyclopropylisoxazole
Welcome to the technical support guide for 3-Cyclopropylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in biological assays. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution in my aqueous assay buffer?
Answer: The solubility issue stems from the physicochemical properties of the molecule. This compound, like many isoxazole-containing heterocyclic compounds, possesses a molecular structure that leads to low aqueous solubility[1]. The key contributing factors are:
-
Hydrophobicity: The cyclopropyl group is a non-polar, hydrocarbon moiety. This, combined with the isoxazole ring, creates a molecule with significant hydrophobic character (a high octanol/water partition coefficient, or LogP)[2]. Such molecules are energetically unfavorable in polar solvents like water or phosphate-buffered saline (PBS), as they disrupt the hydrogen-bonding network of water[3].
-
Crystal Lattice Energy: The compound in its solid state is held together by intermolecular forces in a crystal lattice. For the molecule to dissolve, the solvent must provide enough energy to overcome these forces. If the crystal lattice energy is high, it will resist dissolution in solvents that cannot interact favorably with it.
When you dilute a concentrated stock solution (typically in 100% DMSO) into an aqueous buffer, you rapidly change the polarity of the solvent environment. This sudden shift can cause the compound to exceed its solubility limit in the new solvent mixture, leading to precipitation[4][5].
Q2: I'm using DMSO for my stock solution. What is the maximum concentration I can use in my cell-based assay?
Answer: This is a critical question, as the answer involves balancing compound solubility with solvent cytotoxicity. While Dimethyl Sulfoxide (DMSO) is an excellent polar aprotic solvent for many organic molecules, it is not biologically inert[6][7].
-
General Guideline: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid significant toxicity[8][9]. Some robust cell lines might tolerate up to 1%, but this must be empirically determined.
-
Cytotoxicity Thresholds: Studies have shown that DMSO concentrations of 1% can begin to reduce cell viability over longer incubation periods (e.g., 72 hours)[10]. At concentrations of 5% and higher, DMSO is overtly cytotoxic to most cell lines[10][11][12].
-
Essential Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test wells but without the compound. This allows you to distinguish between the effect of the compound and the effect of the solvent.
Q3: My compound is still precipitating even with low DMSO concentrations. What are my options?
Answer: If simple dilution from a DMSO stock is failing, you need to employ more advanced solubilization techniques. The choice depends on your specific assay constraints. Key methods include the use of co-solvents or excipients like cyclodextrins[13][14].
-
Co-solvents: These are water-miscible organic solvents that, when added in small amounts, can increase the solubility of a poorly soluble drug[3]. They work by reducing the overall polarity of the aqueous solvent system[4]. Examples include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400)[15][16].
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[17][18]. They can encapsulate the hydrophobic this compound molecule, forming an "inclusion complex."[19][20] This complex is water-soluble, effectively shuttling the drug into the aqueous phase[18]. Beta-cyclodextrins (β-CD) and their derivatives (like HP-β-CD) are commonly used[18][20].
Part 2: Troubleshooting Workflows and Data
Solubility Profile of this compound
While exact quantitative data for this specific compound is not readily published, we can infer a qualitative solubility profile based on the properties of similar small molecules used in drug discovery.
| Solvent | Type | Expected Solubility | Rationale & Comments |
| Water / PBS | Aqueous Buffer | Poor / Insoluble | Highly polar solvent cannot effectively solvate the non-polar regions of the molecule. |
| DMSO | Polar Aprotic | High | Excellent solvent for a wide range of organic compounds; disrupts crystal lattice forces effectively[6][21]. |
| Ethanol (100%) | Polar Protic | Moderate to High | Can act as both a hydrogen bond donor and acceptor, but less polar than water. |
| Methanol | Polar Protic | Moderate to High | Similar to ethanol, good for initial stock preparation if DMSO is not desired. |
| PEG 400 | Co-solvent | High | A non-toxic polymer often used in formulations to increase solubility[15]. |
Experimental Workflow: Troubleshooting Compound Precipitation
This decision tree provides a logical path to diagnose and solve solubility issues during your experiment.
Caption: A decision tree for troubleshooting compound precipitation.
Part 3: Detailed Protocols
These protocols provide step-by-step instructions for preparing solutions of this compound.
Protocol 1: Standard Stock Solution Preparation (10 mM in 100% DMSO)
This is the most common starting point for preparing a compound for biological screening[22].
Materials:
-
This compound powder (MW: 109.13 g/mol )
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To make a 10 mM solution, you need 1.0913 mg of compound per 1 mL of DMSO. Adjust the mass based on your desired final volume.
-
Example for 5 mL: 1.0913 mg/mL * 5 mL = 5.4565 mg.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can assist with stubborn compounds. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce water, leading to precipitation[8][23]. Store at -20°C or -80°C, protected from light.
Protocol 2: Working Solution Preparation using a Co-Solvent
This protocol is for situations where direct dilution of a DMSO stock into aqueous buffer fails.
Objective: To prepare a 100 µM working solution in PBS with a final solvent concentration of 1% DMSO and 5% Ethanol.
Procedure:
-
Prepare an Intermediate Stock: Create a 10X intermediate stock solution from your 10 mM primary stock.
-
Dilute the 10 mM DMSO stock 1:10 in 100% Ethanol to get a 1 mM solution in 10% DMSO / 90% Ethanol.
-
-
Final Dilution: Add the intermediate stock to your aqueous buffer.
-
Add 100 µL of the 1 mM intermediate stock to 900 µL of PBS.
-
Vortex immediately and thoroughly.
-
-
Verification: The final solution contains 100 µM of the compound in PBS with 1% DMSO and 9% Ethanol (starting from the intermediate). This stepwise dilution process helps prevent the compound from crashing out of solution[8]. Always visually inspect the final solution for any signs of precipitation before use.
Protocol 3: Solubilization with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is highly effective for increasing the aqueous solubility of hydrophobic compounds and is often used in formulations[24].
Objective: Prepare a 1 mM aqueous stock of this compound complexed with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in deionized water. This is a commonly used concentration for solubilization. Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is fully dissolved.
-
Add Compound: While stirring the warm HP-β-CD solution, slowly add the powdered this compound to achieve the desired final concentration (e.g., 1.0913 mg per 1 mL for a 1 mM solution).
-
Complexation: Allow the mixture to stir overnight at room temperature. The hydrophobic compound will partition into the core of the cyclodextrin molecules[19].
-
Filtration: The next day, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution is your aqueous stock of the drug-cyclodextrin complex.
-
Usage: This aqueous stock can now be diluted directly into your cell culture media or assay buffer without the need for organic solvents.
Workflow for Stock and Working Solution Preparation
Caption: Standard workflow for preparing stock and working solutions.
By understanding the underlying chemical principles and following these structured protocols, you can effectively overcome the solubility challenges of this compound and generate reliable, high-quality data in your biological assays.
References
-
Gould, S. (2021). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
-
Tariq, M. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. [Link]
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de Oliveira, M. F. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
-
Popa, I. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
-
Kammerer, S. (2018). Drug stock solutions best practices?. ResearchGate. [Link]
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Babu, P. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
-
ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. ResearchGate. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Galiote, M. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
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Omeje, E., & Ugodi, G. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. ResearchGate. [Link]
-
ResearchGate. (2022). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. ResearchGate. [Link]
-
Cheng, X., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. [Link]
-
Iloro, I. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
-
Kulkarni, A. (2020). Cyclodextrins in drug delivery: applications in gene and combination therapy. MITCHELL LAB. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Solarbio. [Link]
-
Reddit. (2022). Need help with drug compound precipitating out of solution. Reddit. [Link]
-
Al-Ostath, A. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
-
Rahman, Z. (2016). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. [Link]
-
Papakyriakou, A., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
-
gChem Global. (n.d.). DMSO. gChem Global. [Link]
-
Al-Absi, A. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. NIH. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice. Agilent. [Link]
-
Cheméo. (n.d.). Isoxazole (CAS 288-14-2) - Chemical & Physical Properties. Cheméo. [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]
-
Buller, M. J. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]
-
Kalgutkar, A. S. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]
-
The Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. The Royal Society of Chemistry. [Link]
-
Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research [mdpi.com]
- 2. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. mdpi.com [mdpi.com]
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- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Stability of 3-Cyclopropylisoxazole Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-cyclopropylisoxazole-containing compounds. This guide is designed to provide expert insights and actionable protocols to address common stability challenges encountered during in vivo studies. By understanding the underlying mechanisms of degradation and employing targeted strategies, you can enhance the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound compounds.
Q1: My this compound derivative shows excellent in vitro potency but has very low plasma exposure in my mouse model. What are the likely causes?
A: Low in vivo exposure, despite high in vitro activity, typically points to poor pharmacokinetic properties, most notably rapid metabolism or low bioavailability. For compounds containing the this compound moiety, two primary metabolic liabilities should be investigated:
-
Isoxazole Ring Cleavage: The isoxazole ring can be susceptible to metabolic cleavage. Studies on related structures, such as the drug leflunomide, show that the N-O bond can be cleaved by cytochrome P450 (CYP) enzymes, particularly by the reduced P450Fe(II) form of the enzyme.[1][2] This cleavage can occur in the liver and even in the blood, leading to rapid inactivation and clearance of the parent compound.[1]
-
Oxidation of the Cyclopropyl Group: While cyclopropyl groups are often added to block metabolism at adjacent positions, the ring itself can be a site of metabolism.[3] Cytochrome P450 enzymes can mediate the oxidation of the cyclopropyl ring, which may lead to ring-opened metabolites and subsequent inactivation or bioactivation to reactive species.[3][4]
A secondary, but also critical, factor is poor aqueous solubility, which can limit absorption from the gastrointestinal tract after oral dosing.[5][6]
Q2: How can I quickly determine if my compound is metabolically unstable?
A: The most direct and standard initial screen is an in vitro metabolic stability assay using liver microsomes .[7][8][9] This assay provides a quantitative measure of how quickly your compound is metabolized by the primary drug-metabolizing enzymes (CYPs) found in the liver.[9][10] You can use human, rat, or mouse liver microsomes to match your in vivo species. A short half-life (T½) in this assay is a strong indicator of high hepatic clearance and a likely cause of low in vivo exposure.
Q3: My compound is lipophilic and poorly soluble. Could this be the primary reason for low exposure, and how can I address it?
A: Yes, poor solubility is a major hurdle for oral bioavailability.[5][11][12] If a compound does not dissolve in gastrointestinal fluids, it cannot be absorbed into circulation.[5] For lipophilic compounds (often with a high logP), this is a common problem.
To address this, you must improve the formulation. Simple formulations like saline or PBS are often inadequate. Consider using enabling formulations such as:
-
Co-solvent systems: Using mixtures of water with solvents like PEG400, propylene glycol, or ethanol.
-
Surfactant-based systems: Formulations containing Cremophor EL or Tween 80 can improve wetting and solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the absorption of highly lipophilic drugs by presenting the compound in a solubilized state.[13]
The choice of formulation can be as critical as the compound's intrinsic metabolic stability.[6]
Q4: Are there any structural modifications I can make to the this compound moiety to improve stability?
A: Yes, medicinal chemistry strategies can be employed based on the identified metabolic liability:
-
To prevent isoxazole ring cleavage: Studies have shown that substitution on the isoxazole ring can prevent cleavage. For instance, adding a methyl group at the C3-position of the isoxazole ring in leflunomide analogs blocked the ring-opening metabolism.[1] If your primary liability is ring scission, consider synthesizing analogs with small alkyl substitutions on the isoxazole ring itself.
-
To block cyclopropyl oxidation: If the cyclopropyl ring is the metabolic hotspot, strategic substitution on the cyclopropyl ring (e.g., with a methyl group or gem-dimethyl groups) can sterically hinder the approach of CYP enzymes and improve stability.[3]
These modifications aim to enhance stability while preserving the desired pharmacological activity.[6]
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, step-by-step guidance for diagnosing and solving stability issues.
Guide 1: Diagnosing the Root Cause of Low Bioavailability
Low in vivo exposure is a multi-factorial problem. This workflow helps you systematically identify the primary bottleneck.
Caption: Troubleshooting workflow for low in vivo exposure.
Protocol 1: Standard In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This protocol allows you to quantify the metabolic stability of your this compound compound.[7][10][14]
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM), commercial source (e.g., XenoTech)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[7][10]
-
Control compounds (e.g., Dextromethorphan for high turnover, Verapamil for moderate turnover)
-
Acetonitrile (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw HLM at 37°C and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. Keep on ice.[14]
-
Prepare the test compound solution by diluting the DMSO stock into the phosphate buffer to achieve a final incubation concentration of 1 µM. Ensure the final DMSO concentration is <0.5%.[8]
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
Add the HLM solution and the test compound solution to wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
-
For the negative control (T=0 or no-NADPH), add an equivalent volume of buffer instead of the NADPH system.
-
-
Time Points & Quenching:
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins and halts enzymatic activity.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot equals the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / T½) * (Incubation Volume / mg of microsomal protein)
Interpretation of Results:
| Half-Life (T½) in HLM | Predicted In Vivo Hepatic Clearance | Stability Classification |
| > 60 min | Low | High Stability |
| 15 - 60 min | Intermediate | Moderate Stability |
| < 15 min | High | Low Stability |
This table provides a general guide for classifying compounds based on HLM stability results.
Guide 2: Selecting an Appropriate Formulation Vehicle
If your compound has high metabolic stability but poor solubility, formulation is key. Use this guide to select a starting formulation for your in vivo studies.
Caption: Decision tree for selecting an initial formulation.
Comparison of Common Preclinical Formulation Vehicles:
| Formulation Type | Composition Example | Pros | Cons | Best For |
| Aqueous Solution | Saline, PBS | Simple, physiologically compatible | Very limited solubilizing capacity | Highly soluble, hydrophilic compounds |
| Co-Solvent System | 20% PEG400, 5% Solutol HS 15 in water | Moderately increases solubility | Can cause precipitation upon injection/dilution | Compounds with moderate solubility challenges |
| Lipid-Based (SEDDS) | Oil (e.g., sesame), Surfactant (e.g., Cremophor), Co-surfactant (e.g., Transcutol) | Maximizes solubility for lipophilic drugs; can improve absorption via lymphatic uptake[5] | More complex to prepare; potential for GI side effects | Highly lipophilic, poorly soluble compounds (BCS Class II/IV)[5][13] |
References
-
Parmar, K., Patel, J., Sheth, N. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 1(4), 191-197. [Link]
-
Kumar, S., Singh, P., Soni, T. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Indo American Journal of Pharmaceutical Research, 3(12). [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. AxisPharm Website. [Link]
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Mercell. Metabolic stability in liver microsomes. Mercell Website. [Link]
-
Sharma, D. (2009). Drug delivery strategies for poorly water-soluble drugs. Pharmaceutical Technology. [Link]
-
Al-Ghananeem, A. M., Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1573. [Link]
-
Shanu-Wilson, J. (2020). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Cerny, M. A., Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of Pharmacology and Experimental Therapeutics, 314(1), 212-220. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]
-
Springer Nature Experiments. (2017). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. [Link]
-
Zhang, Y., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 107. [Link]
-
Kalgutkar, A. S. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. [Link]
-
ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
Sources
- 1. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. mercell.com [mercell.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. sphinxsai.com [sphinxsai.com]
- 12. hilarispublisher.com [hilarispublisher.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Chiral Separation of 3-Cyclopropylisoxazole Enantiomers
Welcome to the dedicated technical support center for the chiral separation of 3-cyclopropylisoxazole enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific analytical challenge. As the stereochemistry of pharmaceutical compounds is a critical factor in their efficacy and safety, robust enantioselective analytical methods are paramount.[1][2] This resource synthesizes established principles of chiral chromatography with practical, field-proven insights to empower you to develop and optimize your separation methods effectively.
Introduction to the Challenge
The enantioseparation of this compound presents a unique challenge due to its small, relatively rigid structure. The cyclopropyl group, while providing a point of chirality, is sterically compact. The isoxazole ring system contains heteroatoms that can participate in various intermolecular interactions. Successful chiral separation, therefore, relies on a chiral stationary phase (CSP) that can effectively discriminate between the subtle three-dimensional differences of the enantiomers through a combination of interactions.[3] This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using polysaccharide-based CSPs, which have demonstrated broad applicability for a wide range of chiral compounds, including heterocyclic molecules.[4][5][6]
Core Principles of Chiral Recognition on Polysaccharide CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, function by creating a complex chiral environment.[6][7] The helical structure of the polysaccharide backbone, along with derivatizing groups (often phenylcarbamates), forms chiral grooves and cavities.[8] Chiral recognition is achieved through a combination of intermolecular interactions between the analyte and the CSP, including:
-
Hydrogen Bonding: The carbamate groups on the CSP can act as hydrogen bond donors and acceptors.
-
π-π Interactions: Aromatic rings on the CSP and the analyte can interact.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and CSP contribute.
-
Steric Hindrance: The analyte must fit into the chiral cavities of the CSP in a stereospecific manner.
A stable diastereomeric complex is formed between each enantiomer and the CSP, and the difference in the stability of these complexes leads to different retention times and, thus, separation.[5]
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phases (CSPs) are recommended as a starting point for the separation of this compound enantiomers?
A1: For small heterocyclic compounds like this compound, polysaccharide-based CSPs are the most versatile and successful.[4][6] We recommend a screening approach using a small set of columns with complementary selectivities. An ideal starting set would include:
-
Cellulose-based CSPs: e.g., CHIRALCEL® OD-H, Lux® Cellulose-1. These often have a layered structure.[8]
-
Amylose-based CSPs: e.g., CHIRALPAK® AD-H, Lux® Amylose-2. These tend to have a more helical structure, which can offer different selectivity.[8]
-
Immobilized CSPs: e.g., CHIRALPAK® IA, IB, IC. These are covalently bonded to the silica support, allowing for a wider range of solvents to be used, which can be advantageous for method development.[9][10]
Q2: What are the recommended initial screening conditions for HPLC and SFC?
A2: A systematic screening approach is the most efficient way to find a suitable separation method.[11][12]
HPLC Screening Protocol
SFC Screening Protocol
Supercritical Fluid Chromatography (SFC) is often faster and uses less organic solvent than HPLC, making it an excellent choice for chiral separations.[5][11]
Q3: My this compound is a weakly basic compound. Should I use mobile phase additives?
A3: Yes, for basic compounds, adding a small amount of a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[13][14] This is because basic analytes can interact with residual acidic silanol groups on the silica support of the CSP, leading to peak tailing. The additive competes for these active sites.
-
For Normal Phase HPLC and SFC: Start with 0.1% diethylamine (DEA) or isopropylamine (IPA) in the alcohol portion of your mobile phase.[12][13]
-
For Reversed-Phase HPLC: Ensure your buffer pH is appropriate. For a weakly basic compound, a buffer pH in the range of 3-6 is a good starting point.
Q4: I am not getting any separation on any of the screened columns. What should I do next?
A4: If initial screening fails, consider the following:
-
Change the Separation Mode: If you screened in normal phase, try polar organic or reversed-phase. The change in solvent polarity can significantly alter the interactions between the analyte and the CSP.[8]
-
Use Immobilized CSPs with "Exotic" Solvents: If you have an immobilized CSP (e.g., CHIRALPAK IA, IB, IC), you can explore a wider range of mobile phases, including dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[9][10] These solvents can offer unique selectivities not achievable with standard alcohol/alkane mobile phases.
-
Temperature Optimization: Varying the column temperature can impact enantioselectivity. Sometimes, decreasing the temperature enhances resolution, while in other cases, an increase is beneficial.[3]
-
Indirect Method: As a last resort, you can consider derivatizing your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation (Single Peak) | 1. Inappropriate CSP or mobile phase. | - Screen different CSPs (amylose vs. cellulose).- Change the mobile phase mode (NP, PO, RP).- Vary the organic modifier (e.g., IPA vs. EtOH).- For immobilized CSPs, try alternative solvents like DCM or THF.[10] |
| 2. Temperature is at the "isoenantioselective temperature". | - Analyze at a lower or higher temperature (e.g., 15°C and 40°C).[2] | |
| Poor Resolution (Rs < 1.5) | 1. Mobile phase is too strong. | - Decrease the percentage of the polar modifier (e.g., alcohol in NP, organic in RP). |
| 2. Suboptimal mobile phase composition. | - Fine-tune the modifier percentage in small increments.- Add or adjust the concentration of an acidic or basic additive.[8] | |
| 3. Low column efficiency. | - Lower the flow rate.- Ensure the column is properly packed and not voided. | |
| Peak Splitting or Shoulders | 1. Two components are co-eluting. | - This is unlikely for a pure enantiomeric pair but possible if an impurity is present. Try a smaller injection volume to confirm. If two peaks appear, optimize the method for better separation.[15] |
| 2. Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the mobile phase or a weaker solvent.[16] | |
| 3. Column void or contamination at the inlet. | - Reverse flush the column (check manufacturer's instructions first, especially for coated CSPs).- If the problem persists, the column may need to be replaced. | |
| Peak Tailing | 1. Secondary interactions with silica support (for basic compounds). | - Add a basic modifier to the mobile phase (e.g., 0.1% DEA).[13][14] |
| 2. Column overload. | - Reduce the injection volume or sample concentration. | |
| 3. Column contamination or degradation. | - Wash the column with a strong solvent (check compatibility).- If the issue persists, the column may be at the end of its life. | |
| Irreproducible Retention Times | 1. Inadequate column equilibration. | - Ensure the column is equilibrated with the mobile phase for at least 10-15 column volumes before analysis. |
| 2. Mobile phase composition drift. | - Prepare fresh mobile phase daily. Ensure accurate mixing. | |
| 3. Temperature fluctuations. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Protocol 1: Generic Screening on Polysaccharide CSPs (Normal Phase HPLC)
-
Columns:
-
CHIRALPAK® AD-H (Amylose-based)
-
CHIRALCEL® OD-H (Cellulose-based)
-
-
Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at a suitable wavelength for this compound (e.g., 220 nm).
-
Procedure: a. Equilibrate the first column with Mobile Phase A for at least 15 minutes. b. Inject the racemic standard of this compound. c. If no or poor separation is observed, repeat with Mobile Phase B. d. Repeat steps a-c for the second column. e. Evaluate chromatograms for any signs of separation (even partial). The best candidate can then be further optimized by varying the alcohol percentage.
Protocol 2: Optimization with Additives (SFC)
-
Column: The CSP that showed the best initial separation in the SFC screen.
-
Mobile Phase: CO2 / Methanol with a gradient that roughly elutes the compound in the middle of the run.
-
Additive Stock Solution: 1% Diethylamine (DEA) in Methanol.
-
Procedure: a. Prepare the organic modifier by adding the additive stock solution to the methanol to achieve a final concentration of 0.1% DEA (e.g., 1 mL of 1% DEA stock in 9 mL of Methanol). b. Equilibrate the column with the additive-containing mobile phase. c. Inject the sample and compare the peak shape and resolution to the run without the additive. d. The concentration of the additive can be optimized (typically between 0.05% and 0.2%).
Concluding Remarks
The development of a robust chiral separation method for this compound is an empirical process that benefits greatly from a systematic approach.[1] By starting with a well-chosen set of polysaccharide-based chiral stationary phases and screening across different chromatographic modes (NP-HPLC, RP-HPLC, PO-HPLC, and SFC), a successful separation can be efficiently achieved. This guide provides the foundational knowledge and troubleshooting framework to address the specific challenges you may encounter. Remember that careful documentation of experimental conditions and results is crucial for developing a reproducible and reliable analytical method.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- Playing with Selectivity for Optimal Chiral Separation. (2023).
-
SFC Chiral Separations: Method Development with Polysaccharide CSPs. (n.d.). Daicel Chiral Technologies. Retrieved January 17, 2026, from [Link]
- CHIRAL LC & SFC METHOD DEVELOPMENT. (2016). YMC Europe.
-
Importance of Chiral Separation. (n.d.). VTechWorks. Retrieved January 17, 2026, from [Link]
- INSTRUCTION MANUAL FOR CHIRALPAK® AD, AS, AY, AZ CHIRALCEL® OD, OJ, OX, and OZ. (2021). Daicel Chiral Technologies.
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2' Substitution of Bromocylopropanes. (2022). Molecules, 27(20), 7048.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. (2024). Molecules, 29(13), 3045.
- Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). Membranes, 11(2), 146.
-
APPLICATIONS. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
- Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. (2022). Molecules, 27(20), 7048.
-
APPLICATIONS. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Chiral Chiralpak AS Instruction Manual 2013. (2013). MZ-Analysentechnik.
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. (n.d.). Restek. Retrieved January 17, 2026, from [Link]
- Playing with Selectivity for Optimal Chiral Separation. (2023).
-
APPLICATION. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
- Chiral recognition of cellulose tris(5-fluoro-2-methylphenylcarbamate) toward (R)- and (S)-1,1′-bi-2-naphthol detected by electron ionization mass spectrometry. (1999).
- Peak Splitting in HPLC: Causes and Solutions. (2024).
- Synthesis by carbonate aminolysis and chiral recognition ability of cellulose 2,3-bis(3,5-dimethylphenyl carbamate). (2021). Cellulose, 28(14), 9037-9053.
- Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (2014). Current Analytical Chemistry, 10(1), 129-151.
- Quantum Chemistry Based Simulation of Enantioseparation on Cyclodextrin‐ and Polysaccharide‐Based Chiral Stationary Phases. (2023). Chemistry – A European Journal, 29(46), e202300803.
- HPLC and SFC Enantioseparation of ()-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Int. (2024).
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
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- 14. chiraltech.com [chiraltech.com]
- 15. phenomenex.com [phenomenex.com]
- 16. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
Validation & Comparative
The Bioactive Landscape of 3-Cyclopropylisoxazole and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a wide array of pharmacologically active agents. Its unique electronic properties and synthetic tractability make it a fertile ground for the discovery of novel therapeutics.[1] Within this family, 3-cyclopropylisoxazole derivatives have emerged as a particularly intriguing subclass. The incorporation of the sterically constrained, lipophilic cyclopropyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often leading to enhanced potency and metabolic stability.
This guide offers an in-depth comparative study of the bioactivity of this compound and its analogs. Moving beyond a mere compilation of data, we will delve into the causal relationships between structural modifications and biological outcomes, supported by experimental data and detailed methodologies. Our objective is to provide a scientifically rigorous resource that empowers researchers to make informed decisions in the design and development of next-generation isoxazole-based therapeutics.
I. Anticancer Activity: Targeting Cellular Proliferation
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[2] While comprehensive data on a wide range of this compound analogs is still emerging, studies on closely related isoxazole-containing compounds provide valuable insights into the structure-activity relationships (SAR) that likely govern their efficacy.
A notable example comes from the study of isoxazole-curcumin analogs, where modifications to the core structure led to significant variations in cytotoxicity against a panel of human cancer cell lines.[3] This allows us to extrapolate potential SAR principles for this compound derivatives.
Comparative Cytotoxicity of Isoxazole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected isoxazole-curcumin analogs against various cancer cell lines. These compounds, while not direct this compound analogs, feature the core isoxazole ring and provide a framework for understanding how substitutions impact anticancer activity.
| Compound ID | Cancer Cell Line | IC50 (µM) ± SD[3] |
| Curcumin (Parent) | K562 (Chronic Myeloid Leukemia) | 17 ± 1 |
| Analog 2 | K562 (Chronic Myeloid Leukemia) | 0.5 ± 0.1 |
| Analog 22 | K562 (Chronic Myeloid Leukemia) | 0.5 ± 0.1 |
| Analog 40 | K562 (Chronic Myeloid Leukemia) | 1.2 ± 0.2 |
| Analog 41 | K562 (Chronic Myeloid Leukemia) | 1.9 ± 0.3 |
| Analog 42 | K562 (Chronic Myeloid Leukemia) | 1.5 ± 0.2 |
| Analog 128 | K562 (Chronic Myeloid Leukemia) | 1.4 ± 0.2 |
| Curcumin (Parent) | TE85 (Osteosarcoma) | 15 ± 1 |
| Analog 2 | TE85 (Osteosarcoma) | 18 ± 2 |
| Analog 22 | TE85 (Osteosarcoma) | 14 ± 1 |
| Curcumin (Parent) | TT (Thyroid Carcinoma) | 20 ± 2 |
| Analog 2 | TT (Thyroid Carcinoma) | 7 ± 1 |
| Analog 22 | TT (Thyroid Carcinoma) | 18 ± 2 |
Analysis of Structure-Activity Relationship (SAR):
The data reveals that the isoxazole-containing analogs consistently exhibit greater potency against the K562 cell line compared to the parent compound, curcumin.[3] Analogs 2 and 22 are particularly noteworthy, demonstrating a 34-fold increase in cytotoxicity.[3] This suggests that the isoxazole moiety, in combination with other structural features, can significantly enhance anticancer activity. The variations in potency among the analogs highlight the critical role of substituent groups on the isoxazole or associated phenyl rings. It is plausible that the introduction of a cyclopropyl group at the 3-position of the isoxazole ring could further modulate this activity, potentially by enhancing binding affinity to target proteins or improving cellular uptake.
Mechanistic Insights: Induction of Apoptosis
The anticancer activity of many isoxazole derivatives is linked to their ability to induce programmed cell death, or apoptosis.[2] One of the proposed mechanisms involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Caption: Proposed mechanism of anticancer action for this compound analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following protocol outlines a standard method for assessing the cytotoxic effects of this compound analogs on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired concentrations in culture medium. The cells are then treated with the various concentrations of the compound and incubated for 48-72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
II. Antimicrobial Activity: Combating Pathogenic Microbes
The isoxazole ring is a key component of several clinically used antimicrobial agents, and novel derivatives continue to be explored for their potential to combat drug-resistant pathogens.[1] The introduction of a cyclopropyl group can enhance the lipophilicity of the molecule, which may facilitate its passage through microbial cell membranes.
While specific data for a series of this compound analogs is limited, the general principles of antimicrobial activity for isoxazoles can be discussed.
Comparative Antimicrobial Activity
A comprehensive comparative table for this compound analogs is not yet available in the literature. However, studies on various isoxazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) is the standard metric used to quantify this activity.
Mechanistic Insights: Disruption of Microbial Processes
The antimicrobial action of isoxazole derivatives can stem from various mechanisms, including the inhibition of essential enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.
Caption: Putative signaling pathway for the neuroprotective effects of N-cyclopropyl-isoxazole analogs.
Experimental Protocol: Assessment of Neurotropic Effects
The following protocol describes a method for evaluating the effects of compounds on neural stem/progenitor cell differentiation and neurite outgrowth.
-
Cell Culture: Human neural stem/progenitor cells are cultured in a specialized growth medium on coated plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound or vehicle control.
-
Immunocytochemistry: After a defined period (e.g., 7 days), cells are fixed and stained with antibodies against neuronal (e.g., MAP2) and glial (e.g., GFAP) markers. Nuclei are counterstained with DAPI.
-
Image Acquisition and Analysis: Images are acquired using a high-content imaging system. Automated image analysis is performed to quantify the number of different cell types, as well as neurite length and branching.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests to determine the significance of the observed effects.
IV. Conclusion and Future Directions
The collective evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data, though in some cases extrapolated from closely related analogs, highlights the profound impact that subtle structural modifications can have on anticancer, antimicrobial, and neuroprotective efficacy.
The enhanced cytotoxicity of isoxazole-curcumin analogs underscores the potential of the isoxazole ring in cancer drug design. [3]Furthermore, the demonstrated neurotrophic effects of an N-cyclopropyl-isoxazole derivative provide a compelling rationale for its further investigation in the context of neurodegenerative diseases. [4] Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies will be instrumental in elucidating more precise structure-activity relationships and identifying lead compounds with optimized potency and selectivity. In-depth mechanistic studies will also be crucial to unravel the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the translation of these promising molecules from the laboratory to the clinic.
V. References
-
Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues. PubMed. Available at: [Link]
-
Validation of neurotropic effects of isoxazole-9... ResearchGate. Available at: [Link]
-
Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. MDPI. Available at: [Link]
Sources
The Precision Imperative: A Comparative Guide to the Cross-Reactivity Assessment of 3-Cyclopropylisoxazole Derivatives
For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring target specificity. The 3-Cyclopropylisoxazole scaffold has emerged as a privileged structure in modern medicinal chemistry, with derivatives demonstrating potent activity against a range of therapeutic targets. However, the very features that confer this potency can also introduce the risk of off-target interactions, leading to unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth, objective comparison of methodologies to assess the cross-reactivity of this compound derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Significance of the this compound Scaffold and the Cross-Reactivity Conundrum
The this compound moiety is increasingly incorporated into drug candidates due to its favorable physicochemical properties. The cyclopropyl group, in particular, can enhance metabolic stability, improve potency, and, in some cases, reduce off-target effects by introducing conformational constraints.[1] Derivatives of this scaffold have shown significant promise as inhibitors of the mitochondrial permeability transition pore (mtPTP)[2][3], cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[4], farnesoid X receptor (FXR) agonists[5], and transient receptor potential vanilloid 1 (TRPV1) antagonists[6].
Despite these advantages, the potential for off-target activity remains a primary concern. Cross-reactivity, the interaction of a drug with unintended biological targets, can lead to a spectrum of adverse effects.[7] Therefore, a rigorous and comprehensive assessment of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
A Multi-pronged Approach to De-risking this compound Derivatives
A robust cross-reactivity assessment strategy employs a combination of computational and experimental methods, moving from broad, early-stage screening to more focused, in-depth analyses.
Caption: A generalized workflow for assessing the cross-reactivity of this compound derivatives.
Part 1: In Silico Prediction – The First Line of Defense
Computational methods offer a rapid and cost-effective means to predict potential off-target interactions early in the drug discovery process.[2] These approaches leverage vast databases of known drug-target interactions and protein structures to identify potential liabilities.
-
Target Prediction and Off-Target Profiling: Algorithms such as the Similarity Ensemble Approach (SEA) compare the chemical structure of a query compound to a database of ligands with known biological activities. This can reveal unexpected similarities to compounds that interact with a wide range of targets, flagging potential cross-reactivity.
-
Molecular Docking: Once potential off-targets are identified, molecular docking simulations can be employed to predict the binding mode and estimate the binding affinity of the this compound derivative to the protein's active site.[4] This provides a structural basis for the predicted interaction and can help prioritize which off-targets to investigate experimentally.
Part 2: In Vitro Experimental Validation – From Prediction to Confirmation
While in silico methods are powerful predictive tools, experimental validation is essential to confirm and quantify any off-target activity. A tiered approach, starting with assays for known primary targets and then expanding to broader screening panels, is recommended.
Primary Target and Selectivity Assays
For this compound derivatives, initial experimental work should focus on their intended targets and closely related proteins to establish a baseline selectivity profile.
Table 1: Primary Targets and Key Selectivity Assessments for this compound Derivatives
| Primary Target Family | Key On-Target Assay | Critical Selectivity/Off-Target Assay | Rationale for Selectivity Assessment |
| Mitochondrial Permeability Transition Pore (mtPTP) | Calcium Retention Capacity Assay | Assessment of effects on mitochondrial membrane potential and respiration | To ensure that mtPTP inhibition does not disrupt essential mitochondrial functions. |
| Cyclooxygenase (COX) Enzymes | COX-2 Inhibition Assay | COX-1 Inhibition Assay | To determine the selectivity for the inducible COX-2 enzyme over the constitutively expressed COX-1, thereby predicting the risk of gastrointestinal side effects.[8] |
| Lipoxygenase (LOX) Enzymes | 5-LOX or 15-LOX Inhibition Assay | Profiling against other LOX isoforms | To establish the specific LOX isoform targeted and to understand the potential impact on different inflammatory pathways. |
| Farnesoid X Receptor (FXR) | FXR Agonist Reporter Gene Assay | Profiling against other nuclear receptors (e.g., LXR, PXR) | To ensure specific activation of FXR and avoid unintended modulation of other metabolic pathways. |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | TRPV1 Antagonist Functional Assay (e.g., calcium influx) | Profiling against other TRP channels (e.g., TRPA1, TRPM8) | To confirm specific antagonism of TRPV1 and to avoid off-target effects on other sensory channels.[9] |
Broad Panel Off-Target Screening
Following characterization against primary targets, broader screening against panels of common off-target proteins is crucial for a comprehensive safety assessment.
-
Kinome Profiling: Given that protein kinases are a large and structurally related family of enzymes, they represent a significant potential for off-target interactions. Kinome scans, which assess the binding or inhibitory activity of a compound against a large panel of kinases, are an invaluable tool for identifying unintended kinase interactions.[10][11]
-
Safety Pharmacology Panels: These panels typically include a range of G-protein coupled receptors (GPCRs), ion channels, and transporters that are known to be associated with adverse drug reactions. Screening against such a panel provides a broad overview of a compound's potential for off-target liabilities.
Experimental Protocols
To ensure the reproducibility and validity of cross-reactivity data, the use of standardized and well-validated experimental protocols is paramount. Below are detailed, step-by-step methodologies for key assays relevant to the assessment of this compound derivatives.
Protocol 1: Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-CoCl₂ Method)
This assay provides a direct measurement of mPTP opening in living cells.
Principle: Cells are co-loaded with Calcein AM, a fluorescent dye that accumulates in all cellular compartments, and CoCl₂, a quencher of cytosolic calcein fluorescence. In healthy cells with closed mPTPs, calcein fluorescence is observed within the mitochondria. Upon mPTP opening, mitochondrial calcein is released into the cytosol and quenched by CoCl₂, resulting in a decrease in fluorescence.[12][13]
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed cells (e.g., Jurkat or user-defined cell line) in a suitable culture vessel and grow to the desired confluency.
-
Harvest and wash the cells with a buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with calcium.
-
Resuspend the cells in the same buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining and Treatment:
-
Prepare a 1 µM working solution of Calcein AM in the cell suspension.
-
Divide the cell suspension into appropriate treatment groups (e.g., vehicle control, positive control for mPTP opening like ionomycin, and test compound at various concentrations).
-
Add 1 mM CoCl₂ to all tubes except for the total fluorescence control.
-
Add the this compound derivative or vehicle to the respective tubes.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition:
-
Analyze the cells by flow cytometry using a 488 nm excitation laser and detecting the emission at ~525 nm.
-
Alternatively, fluorescence can be measured using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of mPTP opening by comparing the fluorescence of the treated cells to the vehicle control and the positive control.
-
Caption: Workflow for the Calcein-CoCl₂ mPTP assay.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Colorimetric)
This assay determines the inhibitory potency of a compound against COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0).
-
Reconstitute the heme cofactor and the COX-1 (ovine) and COX-2 (human recombinant) enzymes in the assay buffer.
-
Prepare a stock solution of arachidonic acid (substrate).
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Add 10 µL of the test compound dilution or vehicle control.
-
Incubate the plate for 5 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the colorimetric substrate solution (containing TMPD) followed by 20 µL of arachidonic acid.
-
-
Data Acquisition:
-
Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.
-
The selectivity index (SI) is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2.[16]
-
Protocol 3: In Vitro Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the activity of lipoxygenase.
Principle: LOX catalyzes the formation of hydroperoxides from linoleic acid, which leads to an increase in absorbance at 234 nm.[5][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.2 M borate buffer (pH 9.0).
-
Prepare a solution of soybean lipoxygenase in the borate buffer.
-
Prepare a substrate solution of linoleic acid in the borate buffer.
-
Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure:
-
In a quartz cuvette or a UV-transparent 96-well plate, add the borate buffer, the lipoxygenase enzyme solution, and the test compound dilution or vehicle.
-
Incubate the mixture for 5 minutes at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 234 nm over a period of 3-5 minutes using a spectrophotometer or microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Conclusion: Towards Safer and More Selective Medicines
The this compound scaffold holds immense potential for the development of novel therapeutics. However, realizing this potential requires a diligent and comprehensive approach to assessing cross-reactivity. By integrating in silico prediction with a tiered in vitro experimental strategy, researchers can effectively de-risk their lead compounds, identify potential liabilities early, and ultimately design safer and more selective medicines. The methodologies and protocols outlined in this guide provide a robust framework for the rigorous evaluation of this compound derivatives, fostering a culture of scientific integrity and accelerating the translation of promising molecules into transformative therapies.
References
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
-
3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. Inflammation. 2016 Feb;39(1):269-280. Available at: [Link]
-
Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry. 2020; 63(15): 8349–8364. Available at: [Link]
-
Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore. ChemMedChem. 2015 Sep;10(9):1503-15. Available at: [Link]
-
FXR Agonist Assay Kit (TR-FRET). BPS Bioscience. Available at: [Link]
-
In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. Available at: [Link]
-
Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. 2011 Feb 1;21(3):892-8. Available at: [Link]
-
Mitochondrial Permeability Transition Pore Assay Kit. AntBio. Available at: [Link]
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A Head-to-Head Comparison of Cyclopropylisoxazole-Based Herbicides with Commercial Alternatives
A Technical Guide for Researchers in Agrochemical Development
Authored by a Senior Application Scientist
Introduction: The Quest for Novel Herbicidal Scaffolds
In the continuous effort to develop more effective and selective herbicides, the isoxazole scaffold has emerged as a promising pharmacophore.[1][2] Its inherent biological activity and synthetic versatility make it a compelling starting point for the design of new agrochemicals. This guide provides a detailed, head-to-head comparison of a novel cyclopropylisoxazole-based herbicide, extrapolated from recent research on its 5-cyclopropyl isomer, against the established commercial herbicide, Isoxaben.[1][3] This analysis is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a technical deep-dive into the synthesis, mechanism of action, and performance of these compounds.
The core of our analysis revolves around N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, a class of compounds that has demonstrated potent herbicidal activity.[1] For the purpose of this guide, we will consider the herbicidal potential of a hypothetical 3-Cyclopropylisoxazole derivative, drawing parallels from its closely related 5-cyclopropyl analog. This theoretical compound will be benchmarked against Isoxaben, a widely-used pre-emergent herbicide for the control of broadleaf weeds.[4][5]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and ultimately, its efficacy. Below is a comparative table of the predicted properties for this compound and the known properties of the commercial herbicide Isoxaben.
| Property | This compound (Predicted) | Isoxaben (Experimental) |
| Molecular Formula | C6H7NO | C18H24N2O4 |
| Molecular Weight | 109.13 g/mol | 332.4 g/mol [6] |
| LogP (Octanol-Water Partition Coefficient) | 1.2 - 1.8 (Estimated) | 3.9[6] |
| Water Solubility | Moderately soluble (Predicted) | 1.42 mg/L at 20°C[6] |
| Vapor Pressure | Not available | 4.0 x 10⁻⁸ mm Hg at 25°C |
| pKa | Not available | Not available |
Synthesis of the Core Scaffold: 5-Cyclopropylisoxazole-4-carboxylic acid
A key intermediate in the synthesis of the herbicidally active N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides is 5-cyclopropylisoxazole-4-carboxylic acid.[1] A general synthetic route is outlined below.[7]
Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic acid
-
Step 1: Condensation. React methyl 3-cyclopropyl-3-oxopropanoate with 1,1-dimethoxy-N,N-dimethylmethanamine at 60°C for approximately 20 hours.[7]
-
Step 2: Cyclization. The resulting intermediate is dissolved in a mixture of methanol and water. Hydroxylamine hydrochloride is added to the solution.[7]
-
Step 3: Saponification and Acidification. Sodium hydroxide is then added to the reaction mixture, which is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography. Upon completion, the methanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the product.[7]
-
Step 4: Isolation. The precipitate, 5-cyclopropylisoxazole-4-carboxylic acid, is collected by filtration, washed with water, and dried.[7]
This synthetic pathway provides a reliable method for producing the core isoxazole scaffold, which can then be further derivatized to generate a library of potential herbicidal compounds.[1]
Mechanism of Action: A Tale of Two Pathways
The novel cyclopropylisoxazole derivatives and Isoxaben control weeds through distinct biochemical pathways. Understanding these mechanisms is crucial for developing effective weed management strategies and mitigating the development of resistance.
This compound Derivatives: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Recent studies on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have revealed that their herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][8] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting chlorophyll from photodegradation.[9][10] Inhibition of HPPD leads to a characteristic "bleaching" of the plant tissue as chlorophyll is destroyed, ultimately resulting in plant death.[11][12]
Isoxaben: Disruption of Cellulose Biosynthesis
Isoxaben, on the other hand, acts by inhibiting cellulose biosynthesis.[3][5] Cellulose is a fundamental structural component of plant cell walls, providing rigidity and support.[13] By disrupting the synthesis of cellulose, Isoxaben prevents the formation of functional cell walls in developing seedlings. This leads to the arrest of growth and eventual death of the germinating weed.[14]
Head-to-Head Performance: Herbicidal Efficacy
The herbicidal efficacy of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides has been evaluated against several key weed species. The following table summarizes the performance of a representative compound from this class (I-26) and compares it with the expected pre-emergent activity of Isoxaben.
| Weed Species | 5-Cyclopropylisoxazole Derivative (I-26) | Isoxaben |
| Portulaca oleracea (Common Purslane) | 100% inhibition at 10 mg/L (in vitro)[1] | Effective pre-emergent control[3][5] |
| Abutilon theophrasti (Velvetleaf) | 100% inhibition at 10 mg/L (in vitro)[1] | Effective pre-emergent control[3][5] |
| Echinochloa crus-galli (Barnyardgrass) | Excellent post-emergent activity at 150 g/ha (for compound I-05)[1] | Primarily targets broadleaf weeds[4] |
| Amaranthus retroflexus (Redroot Pigweed) | Not specifically reported for I-26, but other derivatives show activity[8] | Effective pre-emergent control |
The data indicates that the cyclopropylisoxazole scaffold shows significant promise for broad-spectrum weed control, with some derivatives exhibiting both pre- and post-emergent activity.[1] Isoxaben is a well-established pre-emergent herbicide, particularly effective against broadleaf weeds.[4]
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of herbicide evaluation, standardized protocols are essential. Below are representative protocols for in vitro and greenhouse-based efficacy testing.
Protocol 1: In Vitro HPPD Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the HPPD enzyme.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.
-
Prepare a solution of purified HPPD enzyme in a suitable assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Prepare a substrate solution of 4-hydroxyphenylpyruvate (HPP) in the assay buffer.
-
Prepare a cofactor solution containing ascorbate and catalase.[15]
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, cofactor solution, and varying concentrations of the test compound.
-
Add the HPPD enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at room temperature).
-
Initiate the enzymatic reaction by adding the HPP substrate.
-
-
Data Acquisition and Analysis:
-
Measure the rate of the reaction by monitoring the change in absorbance or fluorescence of a product over time using a microplate reader.[16]
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Protocol 2: Greenhouse Pre-Emergence Herbicide Efficacy Trial
This protocol evaluates the pre-emergent activity of a herbicide on target weed species in a controlled environment.
-
Planting and Treatment:
-
Fill pots with a standardized soil mix.
-
Sow seeds of the target weed species at a uniform depth.
-
Apply the herbicide treatment to the soil surface immediately after sowing. The herbicide should be applied as a broadcast spray at various application rates. Include an untreated control for comparison.
-
-
Growth Conditions:
-
Place the pots in a greenhouse with controlled temperature, humidity, and light conditions that are optimal for weed germination and growth.
-
Water the pots as needed, typically by subirrigation to avoid disturbing the herbicide layer on the soil surface.
-
-
Efficacy Assessment:
-
After a set period (e.g., 21 days), assess the efficacy of the herbicide treatments.
-
Evaluation parameters should include:
-
Percent weed emergence compared to the untreated control.
-
Visual injury ratings (e.g., on a scale of 0-100%, where 0 is no injury and 100 is complete plant death).
-
Shoot biomass (fresh or dry weight) of the emerged weeds.
-
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA and mean separation tests) to determine significant differences between treatments.
-
Calculate the GR50 value (the herbicide rate that causes a 50% reduction in plant growth) for each weed species.
-
Conclusion and Future Directions
The exploration of cyclopropylisoxazole derivatives as herbicides reveals a promising new class of compounds with a potent mode of action.[1][8] Their ability to inhibit the HPPD enzyme provides an alternative to existing herbicidal chemistries, which is crucial for managing weed resistance. The head-to-head comparison with a commercial standard like Isoxaben highlights the potential for broad-spectrum control and the possibility of developing both pre- and post-emergent herbicide solutions from this scaffold.
Further research should focus on optimizing the cyclopropylisoxazole structure to enhance its herbicidal activity, broaden its weed control spectrum, and improve its crop selectivity and environmental safety profile. The detailed experimental protocols provided in this guide offer a framework for the rigorous evaluation of these next-generation herbicidal candidates.
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A Comparative Guide to the In Vivo Anti-Inflammatory Efficacy of Isoxazole Derivatives and Diclofenac Sodium
For drug development professionals, researchers, and scientists, this guide provides an in-depth comparison of the in vivo anti-inflammatory efficacy of a representative isoxazole derivative against the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac sodium. This document synthesizes preclinical data, elucidates mechanistic actions, and provides detailed experimental protocols to inform future research and development in the field of inflammatory therapeutics. While the specific compound 3-Cyclopropylisoxazole is not extensively documented in publicly available preclinical studies, this guide will focus on the broader, yet highly relevant, class of isoxazole derivatives that have shown significant promise in this area.
Introduction: The Rationale for Isoxazole Derivatives in Inflammation
The isoxazole moiety is a five-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with potent pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The interest in isoxazole derivatives as anti-inflammatory agents stems from their ability to modulate key inflammatory pathways, often with a potentially improved safety profile compared to traditional NSAIDs.[3]
Diclofenac sodium, a potent inhibitor of cyclooxygenase (COX) enzymes, is a widely used positive control in preclinical anti-inflammatory studies.[2][4] Its well-characterized efficacy and mechanism of action provide a robust benchmark for evaluating novel anti-inflammatory compounds. This guide will focus on the comparative in vivo performance of a representative isoxazole derivative against diclofenac sodium in the carrageenan-induced paw edema model, a gold-standard assay for acute inflammation.[1][5]
Mechanism of Action: Targeting the Inflammatory Cascade
The anti-inflammatory effects of many isoxazole derivatives are attributed to their inhibition of key enzymes and transcription factors involved in the inflammatory response.
-
Cyclooxygenase (COX) Inhibition : Similar to diclofenac, certain isoxazole derivatives have been shown to inhibit COX enzymes, particularly the inducible isoform, COX-2.[4][6] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and swelling.[4] Molecular docking studies have suggested that isoxazole derivatives can effectively bind to the active site of the COX-2 enzyme.[4]
-
Lipoxygenase (LOX) Inhibition : Some isoxazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme responsible for the production of pro-inflammatory leukotrienes. This dual inhibition of both COX and LOX pathways could offer a broader spectrum of anti-inflammatory activity.
-
NF-κB Pathway Inhibition : A crucial mechanism underlying the anti-inflammatory action of some isoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1] By preventing the activation and nuclear translocation of NF-κB, isoxazole derivatives can suppress the inflammatory cascade at a more upstream level.[2]
Below is a diagram illustrating the NF-κB signaling pathway and the putative points of intervention by isoxazole derivatives.
Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives.
Comparative In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely accepted method for evaluating the efficacy of acute anti-inflammatory agents.[5][7] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce swelling over time.[8]
Data Summary
The following table summarizes representative data comparing the anti-inflammatory activity of a novel isoxazole derivative with the positive control, diclofenac sodium. The data is presented as the percentage inhibition of paw edema at different time points after carrageenan administration.
| Treatment Group | Dose (mg/kg) | % Edema Inhibition (2 hours) | % Edema Inhibition (3 hours) |
| Control (Vehicle) | - | 0% | 0% |
| Isoxazole Derivative (5b) | 20 | 75.68% | 76.71% |
| Diclofenac Sodium | 10 | 74.22% | 73.62% |
Data synthesized from a representative study by Kumar et al. (2024).[4]
As the data indicates, the representative isoxazole derivative (5b) demonstrated potent anti-inflammatory activity, with a percentage of edema inhibition comparable to, and even slightly exceeding, that of the standard drug, diclofenac sodium.[4] This highlights the therapeutic potential of the isoxazole scaffold in developing new anti-inflammatory agents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This section provides a detailed, step-by-step methodology for the carrageenan-induced paw edema assay, a self-validating system for assessing acute anti-inflammatory activity.
Materials and Reagents
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (Isoxazole derivative)
-
Positive control (Diclofenac sodium)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer or digital calipers
-
Animal balance
-
Oral gavage needles
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Step-by-step experimental workflow for the in vivo assay.
Step-by-Step Procedure
-
Animal Acclimatization and Fasting : Acclimatize Wistar albino rats to laboratory conditions for at least one week. Fast the animals for 18-24 hours before the experiment, with free access to water.[4]
-
Grouping and Baseline Measurement : Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (diclofenac sodium), and test groups (isoxazole derivatives at various doses). Measure the initial volume of the right hind paw of each rat using a plethysmometer or digital calipers.[4][5]
-
Dosing : Administer the vehicle, diclofenac sodium, or the isoxazole derivative orally via gavage.[2]
-
Induction of Inflammation : One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4][7]
-
Paw Volume Measurement : Measure the paw volume of each rat at 1, 2, 3, and 4 hours after the carrageenan injection.[5][8]
-
Data Analysis : Calculate the percentage inhibition of edema for each group at each time point using the following formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the treated group
-
Conclusion and Future Directions
The preclinical data presented in this guide strongly support the potential of isoxazole derivatives as effective anti-inflammatory agents. Their efficacy, which is comparable to that of the widely used NSAID diclofenac sodium in the carrageenan-induced paw edema model, is promising.[4] Furthermore, their multifaceted mechanism of action, potentially involving the inhibition of COX, LOX, and the NF-κB signaling pathway, suggests a broad therapeutic window and warrants further investigation.[1][6][9]
Future studies should focus on:
-
Comprehensive pharmacokinetic and toxicological profiling of lead isoxazole candidates.
-
Evaluation in chronic inflammation models to assess long-term efficacy and safety.
-
Further elucidation of the precise molecular targets and signaling pathways modulated by these compounds.
By pursuing these avenues of research, the full therapeutic potential of isoxazole derivatives in the management of inflammatory disorders can be realized.
References
-
Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Scientific Reports. Available at: [Link]
-
Joseph, L., & George, M. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology. Available at: [Link]
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Khan, I., et al. (2024). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS ONE. Available at: [Link]
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Daglia, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]
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Bilgin, A.A., & Palaska, E. (2001). The Effects of Newly Synthesized Pyrazole Derivatives on Formaldehyde-, Carrageenan-, and Dextran-Induced Acute Paw Edema in Rats. PubMed. Available at: [Link]
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A Researcher's Guide to Validating the Mechanism of Action of Novel Cyclophilin D Inhibitors Using Genetic Knockout Models
In the landscape of contemporary drug discovery, particularly in the realm of neurodegenerative diseases, the validation of a novel compound's mechanism of action is a critical milestone. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of a putative Cyclophilin D (CypD) inhibitor, which we will refer to as 3-Cyclopropylisoxazole-X (3-CPX). We will explore the rationale behind utilizing genetic knockout models and provide a comparative analysis against established CypD inhibitors.
The Critical Role of Cyclophilin D in Mitochondrial Integrity and Disease
Cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase encoded by the PPIA gene, is a key regulator of the mitochondrial permeability transition pore (mPTP)[1][2][3]. The opening of the mPTP is a critical event in various forms of cell death and is implicated in the pathophysiology of numerous conditions, including neurodegenerative diseases and ischemia-reperfusion injury[1][2]. Consequently, the inhibition of CypD presents a promising therapeutic strategy[1][4][5].
Our hypothetical compound, 3-CPX, has been identified through high-throughput screening as a potential inhibitor of CypD. To move forward with its development, we must unequivocally demonstrate that its biological effects are indeed mediated through the specific inhibition of CypD.
Why Genetic Knockout is the Gold Standard for Target Validation
While biochemical assays can demonstrate direct enzyme inhibition, they do not fully recapitulate the complex cellular environment. A genetic knockout model, where the target protein is completely absent, provides the most definitive evidence of on-target activity. By comparing the effects of 3-CPX in wild-type cells versus cells lacking CypD, we can dissect the on-target from potential off-target effects.
This guide will walk you through the process of creating a CypD knockout cell line using CRISPR-Cas9, followed by a series of comparative phenotypic and biochemical assays to validate the mechanism of action of 3-CPX against a known CypD inhibitor, Cyclosporin A (CsA).
Experimental Workflow for Validating 3-CPX against a CypD Knockout Model
Figure 1: A streamlined workflow for validating the mechanism of action of 3-CPX.
Part 1: Generation and Validation of a CypD Knockout Cell Line
The foundational step is the creation of a cell line that is null for CypD expression. We will utilize the CRISPR-Cas9 system for its efficiency and precision.
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of PPIA (CypD)
1. sgRNA Design and Synthesis:
-
Rationale: The specificity of CRISPR-Cas9 is determined by the single guide RNA (sgRNA)[6][7]. Proper design is crucial to maximize on-target activity and minimize off-target effects[8][9].
-
Procedure:
-
Obtain the genomic sequence of the human PPIA gene from a database such as NCBI or Ensembl[10].
-
Use a validated online tool (e.g., Synthego Design Tool, Broad Institute GPP sgRNA Designer) to design at least two sgRNAs targeting an early exon of PPIA[7]. Targeting an early exon increases the likelihood of generating a null allele due to frameshift mutations.
-
Select sgRNAs with high on-target scores and low predicted off-target scores. The ideal GC content for sgRNAs is between 40-80%[7].
-
Synthesize the selected sgRNAs.
-
2. Transfection of Cas9 and sgRNA:
-
Rationale: Co-delivery of the Cas9 nuclease and the sgRNA into the target cells is required to induce a double-strand break at the desired genomic locus.
-
Procedure (using a human neuroblastoma cell line, e.g., SH-SY5Y):
-
Culture SH-SY5Y cells to 70-80% confluency.
-
Transfect the cells with Cas9 protein and the synthesized sgRNAs using a lipid-based transfection reagent or electroporation. The use of Cas9 ribonucleoprotein (RNP) complexes is often preferred as it can reduce off-target effects[8].
-
3. Single-Cell Cloning:
-
Rationale: To obtain a homogenous population of knockout cells, it is necessary to isolate and expand individual cells.
-
Procedure:
-
Two days post-transfection, dilute the cells to a concentration of approximately 10 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate (resulting in a statistical average of one cell per well)[11].
-
Culture the cells for 2-3 weeks, monitoring for colony formation.
-
Expand the resulting clones into larger culture vessels.
-
4. Validation of Knockout Clones:
-
Rationale: It is imperative to confirm the absence of CypD protein in the selected clones. This is typically a two-step process: genomic sequencing to confirm the mutation and western blotting to confirm the absence of the protein.
-
Procedure:
-
Genomic DNA Sequencing:
-
Western Blot Analysis:
-
Prepare protein lysates from wild-type and putative knockout clones.
-
Perform western blotting using a validated antibody against CypD.
-
Confirm the absence of the CypD protein band in the knockout clones compared to the wild-type control[12][14][15]. A loading control (e.g., ß-actin or GAPDH) should be included to ensure equal protein loading.
-
-
Part 2: Comparative Analysis of 3-CPX in Wild-Type and CypD Knockout Cells
With a validated CypD knockout cell line in hand, we can now perform a head-to-head comparison of the effects of 3-CPX and a reference compound, Cyclosporin A (CsA), in both wild-type and knockout cells.
Phenotypic Assays
1. Mitochondrial Permeability Transition Pore (mPTP) Opening Assay:
-
Rationale: As CypD is a key regulator of the mPTP, its inhibition should prevent or delay pore opening in response to a stimulus like calcium overload.
-
Procedure:
-
Load both wild-type and CypD KO cells with Calcein-AM and CoCl₂. Calcein is a fluorescent dye that is quenched by cobalt. In healthy cells with an intact mitochondrial membrane, calcein accumulates in the cytosol and mitochondria, but the mitochondrial signal is quenched by CoCl₂. Upon mPTP opening, CoCl₂ enters the mitochondria and quenches the calcein fluorescence.
-
Treat the cells with varying concentrations of 3-CPX or CsA for 1 hour.
-
Induce mPTP opening with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium.
-
Monitor the decrease in calcein fluorescence over time using a fluorescence plate reader or microscope.
-
2. Cell Viability Assay under Oxidative Stress:
-
Rationale: Mitochondrial dysfunction, often mediated by mPTP opening, is a major contributor to cell death under oxidative stress. Inhibition of CypD should protect cells from this stress.
-
Procedure:
-
Plate wild-type and CypD KO cells in 96-well plates.
-
Pre-treat the cells with a dose-response of 3-CPX or CsA for 2 hours.
-
Induce oxidative stress by adding H₂O₂ or another oxidizing agent.
-
After 24 hours, assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Biochemical Assays
1. Direct CypD Enzymatic Activity Assay:
-
Rationale: To confirm that 3-CPX directly inhibits the enzymatic activity of CypD.
-
Procedure:
-
Use a commercially available CypD inhibitor screening kit, which typically employs a colorimetric or fluorometric substrate.
-
Perform the assay with purified recombinant CypD protein.
-
Determine the IC₅₀ value of 3-CPX and CsA.
-
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Comparative IC₅₀ Values for CypD Inhibition
| Compound | Direct CypD Inhibition (IC₅₀, nM) |
| 3-CPX | [Insert experimental value] |
| Cyclosporin A (CsA) | [Insert experimental value] |
Table 2: Protective Effect Against Calcium-Induced mPTP Opening
| Cell Line | Compound | EC₅₀ for mPTP Inhibition (µM) |
| Wild-Type | 3-CPX | [Insert experimental value] |
| CsA | [Insert experimental value] | |
| CypD KO | 3-CPX | No significant effect |
| CsA | No significant effect |
Table 3: Cytoprotective Effect Against Oxidative Stress
| Cell Line | Compound | EC₅₀ for Cytoprotection (µM) |
| Wild-Type | 3-CPX | [Insert experimental value] |
| CsA | [Insert experimental value] | |
| CypD KO | 3-CPX | No significant effect |
| CsA | No significant effect |
Interpreting the Results: A Decision-Making Framework
Figure 2: A decision tree for interpreting the validation results.
A positive outcome, where 3-CPX demonstrates direct inhibition of CypD and its cellular effects are absent in the CypD knockout cells, provides strong evidence for an on-target mechanism of action. Conversely, if 3-CPX continues to exert its effects in the knockout cells, it suggests the presence of significant off-target activities that require further investigation.
Addressing Potential Off-Target Effects of CRISPR-Cas9
A crucial aspect of using CRISPR-Cas9 is the potential for off-target mutations[8][9][16][17]. While careful sgRNA design minimizes this risk, it is essential to consider this possibility.
Strategies to Mitigate and Control for Off-Target Effects:
-
Use of high-fidelity Cas9 variants: Engineered Cas9 proteins with reduced off-target activity are commercially available.
-
Whole-genome sequencing: For late-stage preclinical candidates, whole-genome sequencing of the knockout cell line can be performed to identify any unintended mutations.
-
Rescue experiments: Re-expressing CypD in the knockout cell line should restore the sensitivity to 3-CPX, providing further evidence that the observed phenotype is due to the absence of CypD.
Alternative Approaches to Genetic Validation
While CRISPR-Cas9 is a powerful tool, other gene-editing technologies can also be employed.
-
TALENs and ZFNs: Transcription activator-like effector nucleases (TALENs) and zinc-finger nucleases (ZFNs) are alternative platforms for gene editing that can also be used to generate knockout models[18][19].
-
RNA interference (RNAi): While not a complete knockout, short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) can be used to knockdown the expression of PPIA. However, the incomplete knockdown and potential for off-target effects with RNAi make it a less definitive method than a true genetic knockout.
Conclusion
The rigorous validation of a drug candidate's mechanism of action is paramount for its successful translation to the clinic. The use of genetic knockout models, such as the CypD knockout cell line described in this guide, provides an unparalleled level of certainty in target engagement. By systematically comparing the effects of a novel compound like 3-CPX in wild-type versus knockout cells, researchers can build a compelling case for its on-target activity and de-risk its further development. This guide provides a comprehensive and scientifically sound framework to achieve this critical objective.
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Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9 - Innovative Genomics Institute. (2017, July 12). Retrieved January 17, 2026, from [Link]
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Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies | - Scispot. (2025, May 31). Retrieved January 17, 2026, from [Link]
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Cyclophilin D as a drug target | News - Cambridge MedChem Consulting. (n.d.). Retrieved January 17, 2026, from [Link]
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Overcoming the pitfalls of validating knockout cell lines by western blot - Horizon Discovery. (2023, June 30). Retrieved January 17, 2026, from [Link]
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How to Validate a CRISPR Knockout - Biognosys. (n.d.). Retrieved January 17, 2026, from [Link]
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Mitochondrial cyclophilin-D as a potential therapeutic target for post-myocardial infarction heart failure - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing v1. (2022, April 18). Retrieved January 17, 2026, from [Link]
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Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed. (2024, September 20). Retrieved January 17, 2026, from [Link]
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PPIA CRISPR Knockout 293T Cell Line | Applied Biological Materials Inc. (n.d.). Retrieved January 17, 2026, from [Link]
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CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation - Vitro Biotech. (n.d.). Retrieved January 17, 2026, from [Link]
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Cyclophilin D: An Integrator of Mitochondrial Function - Frontiers. (2020, June 16). Retrieved January 17, 2026, from [Link]
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A simple protocol to isolate a single human cell PRDX1 knockout generated by CRISPR-Cas9 system - NIH. (2022, March 18). Retrieved January 17, 2026, from [Link]
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Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader - Molecular Devices. (n.d.). Retrieved January 17, 2026, from [Link]
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Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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PPIA Knockout A549 Cell Line - EDITGENE. (n.d.). Retrieved January 17, 2026, from [Link]
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Enzyme inhibition assay: Significance and symbolism. (2025, December 5). Retrieved January 17, 2026, from [Link]
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Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry. (n.d.). Retrieved January 17, 2026, from [Link]
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Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 17, 2026, from [Link]
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PPIA's effect on transcription and translation in haematopoietic... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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PPIA Gene - GeneCards | PPIA Protein | PPIA Antibody. (n.d.). Retrieved January 17, 2026, from [Link]
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Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 17, 2026, from [Link]
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Novel targets in drug design: enzymes in the protein ubiquitylation pathway - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Strategies for the Identification of novel inhibitors of deubiquitinating enzymes - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Novel small molecules inhibit cancer-associated enzymes in cells - Drug Target Review. (2020, September 1). Retrieved January 17, 2026, from [Link]
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Benchmarking the Safety Profile of 3-Cyclopropylisoxazole: A Comparative Guide to De-risking Novel Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification of novel molecular scaffolds with promising efficacy is only the first step. A rigorous and early assessment of a compound's safety profile is paramount to de-risk its progression through the development pipeline. This guide provides a comprehensive framework for benchmarking the safety profile of the 3-Cyclopropylisoxazole scaffold. While specific experimental data for this exact scaffold is not yet publicly available, this document will serve as a methodological playbook. It outlines the critical in vitro safety assays, provides detailed experimental protocols, and contextualizes the potential findings against the known safety profiles of other commonly employed heterocyclic scaffolds in medicinal chemistry, such as pyrazoles, thiazoles, and pyridines.
The Isoxazole Scaffold: A Privileged Structure with a Generally Favorable Safety Profile
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically successful drugs and its versatile synthetic accessibility.[1][2] Generally, isoxazole derivatives are recognized for their favorable pharmacokinetic properties and often exhibit low cytotoxicity.[3][4] The inclusion of a cyclopropyl group at the 3-position introduces a degree of conformational rigidity and a three-dimensional character that can enhance binding affinity and metabolic stability, making the this compound scaffold an attractive starting point for novel drug design. However, as with any novel chemotype, a thorough toxicological evaluation is essential to uncover any potential liabilities.
Comparative Scaffolds: Establishing a Safety Baseline
To effectively benchmark the safety of this compound, it is crucial to compare its performance in key safety assays against well-characterized scaffolds.
-
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, the pyrazole scaffold is another privileged structure found in numerous approved drugs.[5][6] Pyrazole derivatives are known for their metabolic stability.[5]
-
Thiazole: This five-membered ring containing a sulfur and a nitrogen atom is a common motif in many therapeutic agents.[7] Thiazole-containing compounds exhibit a wide range of biological activities, and their safety profile is generally considered favorable.
-
Pyridine: A six-membered aromatic ring with one nitrogen atom, pyridine is a ubiquitous scaffold in medicinal chemistry.[8] While many pyridine-containing drugs have a good safety record, the scaffold is also associated with potential toxicities, making it an important comparator.[9]
The following sections will detail the experimental workflows to generate a comprehensive safety profile for this compound, enabling a direct and objective comparison against these established scaffolds.
In Vitro Safety Assay Panel: A Step-by-Step Guide
A battery of in vitro assays should be conducted early in the discovery process to identify potential safety liabilities. These assays are designed to be high-throughput and require minimal compound quantities.
Cytotoxicity Assessment: Gauging the Effect on Cell Viability
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. Two common and complementary methods are the MTT and LDH assays.[2][10]
a) MTT Assay Protocol (Metabolic Activity)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Experimental Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 for general cytotoxicity and hepatotoxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound and comparator compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) LDH Assay Protocol (Membrane Integrity)
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7][10]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture from a commercial kit.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.
Data Presentation: Cytotoxicity Profile
| Scaffold | Cell Line | Assay | IC50 (µM) |
| This compound | HepG2 | MTT | Experimental Data |
| LDH | Experimental Data | ||
| Pyrazole Analog | HepG2 | MTT | Literature/Internal Data |
| LDH | Literature/Internal Data | ||
| Thiazole Analog | HepG2 | MTT | Literature/Internal Data |
| LDH | Literature/Internal Data | ||
| Pyridine Analog | HepG2 | MTT | Literature/Internal Data |
| LDH | Literature/Internal Data |
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing cytotoxicity using MTT and LDH assays.
Genotoxicity Assessment: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[11][12]
Experimental Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98 and TA100) that are auxotrophic for histidine.[3]
-
Metabolic Activation: Conduct the assay with and without the addition of a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the this compound and control compounds.
-
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Data Presentation: Genotoxicity Profile
| Scaffold | Strain | S9 Activation | Result (Mutagenic/Non-mutagenic) |
| This compound | TA98 | - | Experimental Data |
| TA98 | + | Experimental Data | |
| TA100 | - | Experimental Data | |
| TA100 | + | Experimental Data | |
| Known Mutagen | TA98/TA100 | +/- | Positive |
| Vehicle Control | TA98/TA100 | +/- | Negative |
Experimental Workflow for the Ames Test
Caption: Workflow for assessing mutagenicity using the Ames test.
Cardiotoxicity Assessment: hERG Inhibition Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a major risk for cardiac arrhythmias.[13]
Experimental Protocol:
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Patch-Clamp Electrophysiology: Employ automated patch-clamp systems for high-throughput screening.
-
Compound Application: Apply a range of concentrations of the this compound and control compounds to the cells.
-
Current Measurement: Measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Data Presentation: Cardiotoxicity Profile
| Scaffold | hERG IC50 (µM) |
| This compound | Experimental Data |
| Known hERG Inhibitor | Literature/Internal Data |
| Non-inhibitor Control | > 30 µM |
Hepatotoxicity Assessment: In Vitro Models
Drug-induced liver injury (DILI) is a major cause of drug attrition. In vitro assays using liver-derived cells can provide early indicators of hepatotoxicity.[14][15]
Experimental Protocol (using HepG2 cells):
-
Cell Culture: Culture HepG2 cells in a suitable medium.
-
Compound Exposure: Treat cells with various concentrations of this compound and control compounds for 24-72 hours.
-
Multiparametric High-Content Analysis (HCA): Use fluorescent probes to simultaneously measure multiple indicators of cellular health, including:
-
Nuclear size and morphology (e.g., Hoechst stain)
-
Mitochondrial membrane potential (e.g., TMRM)
-
Oxidative stress (e.g., CellROX Green)
-
Cell viability
-
-
Image Acquisition and Analysis: Use an automated imaging system to capture and analyze the fluorescence signals.
-
Data Analysis: Quantify the changes in each parameter to identify concentration-dependent toxic effects.
Data Presentation: Hepatotoxicity Profile
| Scaffold | Parameter | Lowest Effect Concentration (µM) |
| This compound | Mitochondrial Dysfunction | Experimental Data |
| Oxidative Stress | Experimental Data | |
| Nuclear Condensation | Experimental Data | |
| Known Hepatotoxin | Mitochondrial Dysfunction | Literature/Internal Data |
| Oxidative Stress | Literature/Internal Data | |
| Nuclear Condensation | Literature/Internal Data |
Metabolic Stability Assessment
The metabolic stability of a compound influences its half-life and potential for drug-drug interactions.[16]
Experimental Protocol (Liver Microsomal Stability Assay):
-
Incubation Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, etc.), the test compound (this compound), and an NADPH-regenerating system.
-
Incubation: Incubate the mixture at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Data Presentation: Metabolic Stability Profile
| Scaffold | Species | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |
| This compound | Human | Experimental Data | Experimental Data |
| Rat | Experimental Data | Experimental Data | |
| High Clearance Control | Human | < 10 | > 100 |
| Low Clearance Control | Human | > 60 | < 10 |
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for assessing metabolic stability using liver microsomes.
Conclusion: Building a Comprehensive Safety Profile
By systematically applying the in vitro safety assays detailed in this guide, researchers can build a robust safety profile for the novel this compound scaffold. The resulting data, when benchmarked against established scaffolds like pyrazoles, thiazoles, and pyridines, will provide a clear and objective assessment of its potential liabilities. This early-stage safety evaluation is a critical investment, enabling informed decision-making and guiding the design of safer, more effective therapeutics. The generally favorable safety profile of isoxazole derivatives suggests a promising outlook for the this compound scaffold, but only rigorous experimental validation will ultimately determine its suitability for further drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Cyclopropylisoxazole
This guide provides a detailed operational and safety framework for the proper disposal of 3-cyclopropylisoxazole. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, including its disposal. This document is designed to supplement, not replace, your institution's mandatory Chemical Hygiene Plan (CHP) and local, state, and federal regulations. Adherence to your site-specific Environmental Health & Safety (EHS) protocols is paramount.
Hazard Identification and Characterization
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | Inferred Classification & Precautionary Statements | Rationale & Authoritative Source |
|---|---|---|
| Flammability | Combustible Liquid (Category 4) - H227 | Based on related structures like Benz[d]isoxazole. Keep away from heat, sparks, open flames, and hot surfaces.[1] |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | General hazard for isoxazole and related heterocyclic compounds.[2][3] Specific treatment may be urgent.[3] |
| Irritation | May cause skin, eye, and respiratory tract irritation. | A common characteristic of functionalized organic compounds.[2][4] |
| Carcinogenicity | No data available. | No component is listed as a probable or confirmed human carcinogen by IARC or ACGIH for related compounds.[2] However, it should be handled as a potential hazard until proven otherwise. |
Table 2: Physicochemical Properties (Proxy: Benz[d]isoxazole) Note: These properties are for a related isoxazole and should be used for estimation purposes only. Refer to the specific SDS for this compound for accurate data.
| Property | Value | Source |
|---|---|---|
| Boiling Point | 90 - 92 °C (at 20 hPa) | [1] |
| Density | 1.174 g/mL (at 25 °C) | [1] |
| Appearance | Likely a liquid or low-melting solid. |[4] |
The Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[5][6] Your CHP is the master document for safety procedures, control measures, and emergency protocols.[7] All disposal activities must align with your institution's CHP, which includes provisions for employee training on the hazards of chemicals in the lab.[8]
-
EPA's Resource Conservation and Recovery Act (RCRA): RCRA establishes the "cradle-to-grave" framework for hazardous waste management. This means the generator of the waste (your laboratory) is responsible for it from generation to final disposal.[9][10] Key RCRA principles include proper waste identification, segregation, containerization, labeling, and disposal via a permitted transporter to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
Core Disposal Workflow: A Visual Guide
The following diagram outlines the logical flow for the safe and compliant disposal of this compound waste. Each step is critical for ensuring personnel safety and regulatory adherence.
Caption: Disposal workflow for this compound.
Detailed Protocols
The following protocols provide step-by-step guidance. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.
Protocol 4.1: Personal Protective Equipment (PPE) Selection
Proper PPE is your primary defense against chemical exposure. The selection is dictated by the hazard assessment.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum thickness 4 mil). | Provides resistance to incidental splashes of organic solvents. For extended contact, heavier gloves or double-gloving is required. Always check the manufacturer's compatibility chart. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Protects against splashes and aerosols. Goggles provide a seal around the eyes for superior protection.[4] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination and provides a barrier against combustible liquids. |
| Respiratory | Not typically required for small quantities handled in a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.[2] |
Protocol 4.2: Waste Collection & Containerization
This protocol ensures that waste is contained safely and compatibly, preventing reactions and leaks.
-
Select an Appropriate Container: Use a sturdy, leak-proof container with a screw-on cap. High-Density Polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[12] Ensure the container material is compatible with this compound and any other wastes that may be co-collected (if your waste stream allows).
-
Pre-Label the Container: Before adding any waste, affix a hazardous waste label from your institution's EHS office.[13] Fill in:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations.[13]
-
List all components and their approximate percentages if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., "Combustible," "Toxic").
-
The accumulation start date (the date the first drop of waste is added).
-
-
Collect Waste:
-
Segregate Incompatibles: Never mix this compound waste with incompatible materials like strong acids, bases, or oxidizing agents in the same container.[13][16] This can cause violent reactions, heat generation, or the release of toxic gases.
-
Fill Level: Do not fill the container beyond 90% capacity. This headspace allows for vapor expansion with temperature changes, preventing container rupture.
Protocol 4.3: Spill Management & Decontamination
Be prepared to respond to spills immediately and safely.
-
Alert Personnel: Immediately notify others in the lab.
-
Assess the Spill: For small spills (<100 mL) contained within the fume hood, you may proceed with cleanup if trained to do so. For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line.
-
Don Appropriate PPE: At a minimum, wear the PPE outlined in Protocol 4.1.
-
Contain and Absorb: Use a chemical spill kit with absorbent pads or vermiculite to absorb the spilled liquid. Work from the outside of the spill inward.
-
Collect Debris: Place all contaminated absorbent materials and any broken glass into a designated solid hazardous waste container or a sealed, labeled bag.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Document and report the spill to your supervisor and EHS office, per institutional policy.
Protocol 4.4: Disposal of Empty Containers
An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.
-
Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[15] Add a small amount of a suitable solvent (e.g., acetone or ethanol), cap and shake thoroughly, and pour the rinsate into the appropriate hazardous waste container.
-
Toxicity Consideration: For chemicals with high acute toxicity (an LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[15] Since the exact toxicity of this compound is unknown, adopting this more conservative "triple-rinse" procedure is a best practice.
-
Final Steps: After triple-rinsing, allow the container to air dry completely in a fume hood.
-
Deface Label: Completely remove or obliterate the original chemical label.[15]
-
Final Disposal: Dispose of the rinsed, dried, and defaced container in the appropriate receptacle for glass or plastic waste as directed by your EHS office.
Final Disposal Logistics
Once a waste container is full, sealed, and properly labeled, it must be moved from the laboratory's Satellite Accumulation Area (SAA) to a Central Accumulation Area (CAA) or prepared for pickup.
-
EHS Coordination: Contact your institution's EHS department to schedule a waste pickup.[15] They are responsible for consolidating waste and ensuring it is handled by a licensed hazardous waste contractor.
-
Hazardous Waste Manifest: For off-site transportation, a Uniform Hazardous Waste Manifest is required.[11] This is a legal document that tracks the waste from your facility to its final destination at a TSDF, completing the "cradle-to-grave" cycle. Your EHS office will manage this documentation.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment.
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from osha.gov. [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]
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Comprehensive Guide to the Safe Handling of 3-Cyclopropylisoxazole
For researchers, scientists, and professionals in drug development, the meticulous handling of novel chemical entities is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 3-Cyclopropylisoxazole. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related isoxazole derivatives to establish a robust framework for its safe utilization and disposal. The protocols herein are designed to be self-validating systems, grounded in established principles of laboratory safety.
Hazard Profile of this compound
Based on the analysis of isoxazole and its derivatives, this compound is anticipated to present the following hazards.[1][2][3][4][5] It is crucial to handle this compound with the assumption that it may be harmful, an irritant, and combustible.
-
Acute Toxicity : May be harmful if swallowed, in contact with skin, or if inhaled.[1][4] Similar compounds have shown oral, dermal, and inhalation toxicity.
-
Skin and Eye Irritation : Expected to cause skin irritation and serious eye irritation.[2][5] Direct contact should be avoided.
-
Respiratory Irritation : May cause respiratory irritation.[2][5] Vapors or dust should not be inhaled.
-
Flammability : While some isoxazole derivatives are classified as combustible liquids, others are highly flammable.[3] It is prudent to treat this compound as a combustible substance and keep it away from heat, sparks, and open flames.[3] Vapors may be heavier than air and can form explosive mixtures with air upon intense heating.
Table 1: Physical and Chemical Properties of Related Isoxazole Derivatives
| Property | Benz[d]isoxazole | Isoxazole | 5-Cyclopropyl-1,2,4-oxadiazol-3-amine |
| Boiling Point | 90 - 92 °C (20 hPa) | 231 °C | Not Available |
| Density | 1.174 g/mL (25 °C) | 1.238 g/cm3 (25 °C) | Not Available |
| Flash Point | Not Available | Not Available | Not Available |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risks.
-
Eye and Face Protection : Use chemical safety goggles that meet government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn in situations with a high risk of splashing.[6]
-
Hand Protection : Chemical-resistant gloves are essential.[6] Given the lack of specific permeation data for this compound, it is recommended to use gloves made of nitrile or neoprene.[6] Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the substance.[7]
-
Body Protection : A lab coat is the minimum requirement. For procedures with a higher risk of splashes or significant exposure, chemical-resistant clothing or an apron should be worn.[6][8][9]
-
Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][8]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area : Designate a specific area within a laboratory, clearly marked for the handling of this compound.
-
Fume Hood : All weighing and transfers of the compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Handling and Transfer
-
Avoid Inhalation and Contact : Handle the substance with care to avoid generating dust or aerosols.[5] Do not get it in your eyes, on your skin, or on your clothing.[3]
-
Grounding : If transferring flammable liquids, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[3]
-
Inert Atmosphere : For air- or moisture-sensitive procedures involving isoxazole derivatives, consider the use of an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cleaning : After handling, wash hands and any exposed skin thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : Unused this compound should be treated as hazardous chemical waste.
-
Containerization : Collect all waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed container.[10] The label should include "Hazardous Waste" and the chemical name.
-
Disposal Route : Do not dispose of this compound down the drain.[1] Arrange for disposal through a licensed hazardous waste disposal company.[10][11] Follow all local, state, and federal regulations for hazardous waste disposal.[12]
-
Empty Containers : Empty containers should be rinsed with a suitable solvent (e.g., acetone, ethanol), and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Workflow Visualizations
Diagram 1: Safe Handling Workflow for this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Diagram 2: Emergency Response Logic for this compound Exposure
Caption: Logical flow for responding to an exposure event involving this compound.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Ali, S. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Thomasnet. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
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NIOSH. (n.d.). PPE Requirements Hazardous Drug Handling. Retrieved from [Link]
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Kumar, S., & Bawa, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
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Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
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ECETOC. (2007). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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Thomas, S., & Mathew, B. (2018). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
